molecular formula C4H6O4 B031057 2-Ethoxy-2-oxoacetic acid CAS No. 617-37-8

2-Ethoxy-2-oxoacetic acid

Cat. No.: B031057
CAS No.: 617-37-8
M. Wt: 118.09 g/mol
InChI Key: JRMAQQQTXDJDNC-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoacetic acid, an ester derivative of oxoacetic acid, is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its structure, featuring both a ketone and an ethyl ester moiety, makes it a crucial electrophilic synthon for the construction of complex heterocycles and for use in multi-component reactions. Researchers primarily utilize this compound as a precursor for the synthesis of various pharmacologically active scaffolds, including hydantoins, hydrazide-hydrazones, and other nitrogen-containing heterocycles, which are core structures in many drug discovery programs targeting a range of diseases. The reactivity of the α-ketoester functionality allows it to participate in condensations and nucleophilic additions, facilitating the introduction of the glyoxylate unit into larger molecules. This is particularly valuable in developing enzyme inhibitors, where the 2-ethoxy-2-oxoacetyl group can mimic natural substrates or act as a key pharmacophore. Furthermore, it serves as a starting material for preparing novel ligands and functional materials. Supplied as a high-purity reagent, our this compound is characterized to ensure consistency and reliability in your research applications, supporting advancements in chemical biology and pharmaceutical development.

Properties

IUPAC Name

2-ethoxy-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMAQQQTXDJDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275731
Record name 2-ethoxy-2-oxoacetic acid
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Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-37-8
Record name Monoethyl oxalate
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Record name 2-ethoxy-2-oxoacetic acid
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Record name Ethanedioic acid, monoethyl ester
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Foundational & Exploratory

2-Ethoxy-2-oxoacetic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid

Introduction

This compound, also known by synonyms such as monoethyl oxalate and ethyl hydrogen oxalate, is an organic compound with the chemical formula C₄H₆O₄.[1][2] It is the monoester of oxalic acid and ethanol. This compound serves as a versatile intermediate and building block in various fields, including organic synthesis, pharmaceutical development, and industrial chemistry.[2][3] Its structure, featuring both a carboxylic acid and an ester functional group, imparts a unique reactivity that allows for its participation in a wide range of chemical transformations.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactions, and relevant experimental procedures for researchers, scientists, and professionals in drug development.

Core Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

Physical and Chemical Data
PropertyValueReference
CAS Number 617-37-8[1][2]
Molecular Formula C₄H₆O₄[1][2]
Molecular Weight 118.09 g/mol [2][4]
Appearance Liquid[1]
Boiling Point 204.7 ± 23.0 °C at 760 mmHg[5][6]
Melting Point 195 °C / 249 °C[5]
Density 1.274 g/cm³ / 1.3 ± 0.1 g/cm³[5][6]
Flash Point 89.3 ± 16.1 °C[5]
Solubility Slightly soluble in water, with decomposition[7]
Storage Temperature -20°C[8]
IUPAC Name This compound[2][5]
SMILES CCOC(=O)C(=O)O[2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[9][10] Work should be conducted in a well-ventilated area or a fume hood.[9]

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary StatementReference
Acute Toxicity / Corrosive GHS06 (Toxic), GHS07 (Exclamation Point)Danger / WarningH302, H315, H319, H334, H335P260, P261, P280, P301+P310, P305+P351+P338, P405[5][6][9]

Synthesis and Chemical Reactions

This compound can be synthesized through several routes, most commonly involving the partial hydrolysis of diethyl oxalate. It participates in typical reactions of both carboxylic acids and esters.

Synthesis Pathways

The primary methods for synthesizing this compound are:

  • Partial Hydrolysis of Diethyl Oxalate : This is a common laboratory and industrial method. The hydrolysis can be controlled to favor the formation of the monoester over complete hydrolysis to oxalic acid. The reaction can be catalyzed by an acid or a base.[11][12]

  • Esterification of Oxalic Acid : The direct reaction of oxalic acid with one equivalent of ethanol, typically in the presence of a strong acid catalyst like sulfuric acid.[2]

  • Reaction of Ethyl Oxalyl Chloride : The hydrolysis of ethyl oxalyl chloride provides a direct route to the desired product.[13]

Synthesis_Pathways cluster_reactants Reactants cluster_product Product Diethyl Oxalate Diethyl Oxalate Oxalic Acid Oxalic Acid This compound This compound Oxalic Acid->this compound Ethanol Ethanol Ethanol->this compound  Esterification (H+) Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->this compound  Hydrolysis

Caption: Key synthesis routes for this compound.

Key Chemical Reactions

As a bifunctional molecule, this compound undergoes several important reactions:

  • Oxidation : Strong oxidizing agents like potassium permanganate can oxidize the molecule, typically leading to the formation of carbon dioxide and water.[2]

  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid and/or ester group, potentially yielding ethoxyacetic acid or other reduced products.[2]

  • Nucleophilic Substitution : The ethoxy group can be displaced by various nucleophiles, leading to the formation of amides, other esters, or different acid derivatives.[2]

Chemical_Reactions CO2_H2O CO2 + H2O Reducing_Agent Reducing Agent (e.g., LiAlH4) MEA MEA Reducing_Agent->MEA Reduction Ethoxyacetic_Acid Ethoxyacetic acid Nucleophile Nucleophile (e.g., Amine) Nucleophile->MEA Substitution Substituted_Derivative Substituted Derivative (e.g., Amide) MEA->CO2_H2O MEA->Ethoxyacetic_Acid MEA->Substituted_Derivative

Caption: Major reaction pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound.

Protocol 1: Synthesis via Base-Catalyzed Monohydrolysis of Diethyl Oxalate

This protocol is adapted from a procedure for the selective monohydrolysis of dialkyl oxalates.[12]

Materials:

  • Diethyl oxalate (1.6 mmol, 0.228 g)

  • Tetrahydrofuran (THF), anhydrous (1 mL)

  • Deionized water, chilled

  • Sodium hydroxide (NaOH), 0.25 M aqueous solution, chilled (6.5 mL)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • Dissolve diethyl oxalate (1.6 mmol) in 1 mL of THF in a reaction flask.

  • Add 13 mL of chilled deionized water to the flask.

  • Immerse the reaction flask in an ice-water bath to cool the mixture to 0–5 °C.

  • Once the target temperature is reached, inject 6.5 mL of the chilled 0.25 M NaOH solution.

  • Stir the reaction mixture vigorously for 20 minutes, maintaining the temperature at 0–5 °C.

  • After 20 minutes, acidify the mixture to a pH of 0.5–0.7 by the dropwise addition of 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 15 mL).

  • Combine the organic extracts and dry them over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • If necessary, purify the product further using column chromatography (eluent: hexane and ethyl acetate).

Lab_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diethyl Oxalate in THF B Add Chilled Water A->B C Cool to 0-5 °C B->C D Add Chilled NaOH Solution C->D E Stir for 20 min at 0-5 °C D->E F Acidify with HCl to pH ~0.6 E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify (Chromatography) I->J

Caption: Experimental workflow for the synthesis of monoethyl oxalate.

Protocol 2: Industrial Synthesis via Reactive Distillation

This method is described for the continuous production of oxalic acid but is fundamentally based on the hydrolysis of diethyl oxalate, which proceeds through the this compound intermediate.[11][14]

Equipment:

  • Reactive distillation column

  • Heating kettle

  • Crystallizer

Procedure:

  • The reaction is carried out in a reactive distillation tower.

  • The kettle at the base of the column is heated to the operating temperature of 100–110 °C under atmospheric pressure.[14]

  • Diethyl oxalate and water are continuously fed into the upper part of the column at a weight ratio of 1:1.60 to 1:3.50.[14]

  • The hydrolysis reaction occurs in the liquid phase on the trays of the column.

  • The more volatile ethanol, a product of the hydrolysis, is continuously removed from the top of the column as a distillate along with some water.

  • The aqueous solution containing the product is continuously withdrawn from the bottom of the column.

  • By controlling residence time and conditions, the reaction can be optimized for the monoester intermediate before it fully hydrolyzes to oxalic acid.

Applications in Research and Drug Development

This compound is a valuable tool for chemists and pharmaceutical scientists.

  • Pharmaceutical Intermediate : It serves as a crucial raw intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows for the precise construction of intricate molecular frameworks.[3]

  • Organic Synthesis : It is a starting material for synthesizing a variety of heterocyclic compounds, such as pyrazoles, which have applications in medicinal chemistry and materials science.[2]

  • Biochemical Research : The compound can be used as a substrate to study the activity and kinetics of enzymes. For example, it is a known substrate for aldolase, an enzyme involved in carbohydrate metabolism.[2] It is also used to investigate the metabolic pathways of oxalic acid in biological systems.[2]

  • Polymer Chemistry : The related compound, ethyl glyoxylate, can undergo anionic polymerization to create poly(ethyl glyoxylate)s (PEtGs) with controlled molecular weights, a process of interest in materials science.[2]

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate. This versatile bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecular architectures. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characteristic reactions, and presents visual diagrams to elucidate reaction pathways and experimental workflows.

Chemical Structure and Properties

This compound (IUPAC name: this compound) is the monoethyl ester of oxalic acid. Its structure features both a carboxylic acid and an ethyl ester functional group attached to adjacent carbonyl carbons. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.

Molecular Formula: C₄H₆O₄[1][2]

Molecular Weight: 118.09 g/mol [1][3]

Synonyms: Ethyl hydrogen oxalate, Monoethyl oxalate, Oxalic acid monoethyl ester.[1][4][5]

CAS Number: 617-37-8[1][2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be due to the presence of impurities or different crystalline forms. The compound is generally described as a liquid and is soluble in common organic solvents.[4][5]

PropertyValueSource
Boiling Point 204.7 ± 23.0 °C at 760 mmHg[6][7]
Melting Point 195 °C (decomposes)[8]
Density 1.274 ± 0.06 g/cm³ (Predicted)[8]
Flash Point 89.3 ± 16.1 °C[6]
pKa 1.53 ± 0.54 (Predicted)[8]
Storage Temperature -20°C[3][6]
Spectroscopic Data

Synthesis of this compound

The most common method for the synthesis of this compound is the direct esterification of oxalic acid with ethanol.[1] The key challenge in this synthesis is to achieve mono-esterification and avoid the formation of the diester, diethyl oxalate. This is typically controlled by using a specific stoichiometry of reactants and carefully controlling the reaction conditions.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established procedures for the esterification of dicarboxylic acids.

Materials:

  • Oxalic acid dihydrate

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Diethyl ether

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve oxalic acid dihydrate in a minimal amount of anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for a controlled period (e.g., 2-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) to maximize the yield of the monoester.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution (to remove unreacted oxalic acid), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification oxalic_acid Oxalic Acid reflux Reflux with H₂SO₄ catalyst oxalic_acid->reflux ethanol Ethanol ethanol->reflux extraction Solvent Extraction reflux->extraction Cooling washing Washing extraction->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation Crude Product product This compound distillation->product Pure Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits a rich and versatile reactivity owing to the presence of three key reactive sites: the carboxylic acid proton, the electrophilic carbonyl carbon of the carboxylic acid, and the electrophilic carbonyl carbon of the ester.

Reactions at the Carboxylic Acid Group

The acidic proton of the carboxylic acid can be readily deprotonated by a base. The resulting carboxylate can act as a nucleophile. The carboxylic acid can also undergo typical reactions such as conversion to an acid chloride or further esterification.

Reactions at the Ester Group

The ester group is susceptible to nucleophilic acyl substitution. It can react with a variety of nucleophiles, such as amines, to form amides.

Reactions involving both Carbonyl Groups

The adjacent carbonyl groups make this compound a valuable precursor for the synthesis of heterocyclic compounds.

Key Chemical Reactions

3.4.1. Oxidation this compound can be oxidized, though specific experimental protocols are not widely reported. Strong oxidizing agents are expected to cleave the carbon-carbon bond, yielding carbon dioxide and other degradation products.[1]

3.4.2. Reduction The carbonyl groups can be reduced using standard reducing agents. For instance, lithium aluminum hydride or sodium borohydride can reduce the keto-acid to the corresponding diol or hydroxy-ester, respectively.[1]

3.4.3. Nucleophilic Substitution (Amidation) The ester group can undergo nucleophilic substitution with amines to form the corresponding oxamic acid ethylamides.

3.4.4. Heterocycle Synthesis: Pyrazole Formation this compound is a key precursor for the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[1] The reaction typically involves condensation with a hydrazine derivative.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol is a generalized procedure based on known methods for pyrazole synthesis from 1,3-dicarbonyl compounds.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid (solvent)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Add a stoichiometric equivalent of the hydrazine derivative to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Reaction Pathway: Pyrazole Synthesis

Pyrazole_Synthesis reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine (H₂N-NH₂) reactant2->intermediate product Pyrazole Derivative intermediate->product Cyclization & Dehydration

Caption: Generalized pathway for pyrazole synthesis.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its applications are particularly prominent in the pharmaceutical industry.[9][10]

  • Pharmaceutical Intermediates: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[9][10] Its bifunctional nature allows for the construction of intricate molecular frameworks with high precision.[9]

  • Heterocyclic Chemistry: As demonstrated, it is a precursor to a variety of heterocyclic systems, which are prevalent in drug molecules.

  • Organic Synthesis: It is used as a versatile reagent in various organic transformations, including condensations and multi-component reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a hazardous substance.

  • Hazard Statements: H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P342+P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician).[6]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this compound.

Conclusion

This compound is a highly valuable and versatile chemical entity with significant applications in organic synthesis and drug discovery. Its distinct structural features and reactivity profile enable the efficient construction of complex molecular architectures. This guide has provided a consolidated resource on its chemical properties, synthesis, and reactivity, aiming to support researchers in their scientific endeavors with this important molecule. Further experimental investigation into its spectroscopic properties and reaction mechanisms will undoubtedly continue to expand its utility in the chemical sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethoxy-2-oxoacetic acid, a versatile building block in organic and medicinal chemistry. Also known as ethyl hydrogen oxalate or monoethyl oxalate, this compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] This document details key synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Core Synthesis Pathways

Several viable synthetic routes to this compound have been established, each with distinct advantages and considerations. The most prominent methods include the partial hydrolysis of diethyl oxalate, the direct esterification of oxalic acid, the reaction of oxalyl chloride with ethanol, and the conversion of potassium monoethyl oxalate.

Partial Hydrolysis of Diethyl Oxalate

The selective monohydrolysis of diethyl oxalate is a widely employed and effective method for the synthesis of this compound.[2] This approach involves the careful saponification of one of the two ester groups of diethyl oxalate, followed by acidification to yield the desired monoester.

dot

Caption: Pathway of this compound via Partial Hydrolysis.

Direct Esterification of Oxalic Acid

The direct Fischer-Speier esterification of oxalic acid with ethanol, catalyzed by a strong acid such as sulfuric acid, presents a straightforward approach.[3] This reaction proceeds through a monoester intermediate, this compound. However, the reaction equilibrium can favor the formation of the diester, diethyl oxalate, making the isolation of the monoester challenging.[4]

dot

Caption: Fischer-Speier Esterification of Oxalic Acid.

Reaction of Oxalyl Chloride with Ethanol

The reaction of oxalyl chloride with absolute ethanol provides a high-yield route to ethyl oxalyl chloride, a reactive form of this compound.[5] This method is often carried out in the presence of a diluent to control the reaction rate and improve selectivity for the mono-substituted product.

dot

Caption: Synthesis of Ethyl Oxalyl Chloride from Oxalyl Chloride.

From Potassium Monoethyl Oxalate and Thionyl Chloride

This two-step synthesis begins with the preparation of potassium monoethyl oxalate from diethyl oxalate and potassium acetate. The resulting salt is then treated with thionyl chloride to afford ethyl oxalyl chloride.[6]

dot

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Hydrogen Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen oxalate, a monoester of oxalic acid, serves as a significant intermediate in various chemical syntheses and possesses unique physicochemical properties that are of interest to researchers in organic chemistry and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of ethyl hydrogen oxalate, including its structure, molecular properties, and reactivity. Detailed experimental protocols for its synthesis are provided, and key data are summarized in structured tables for ease of reference.

Introduction

Ethyl hydrogen oxalate (also known as ethyloxalic acid) is the half-ester of oxalic acid and ethanol. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis. Understanding its physical and chemical properties is crucial for its effective utilization in the laboratory and in industrial processes. This guide aims to consolidate the available scientific information on ethyl hydrogen oxalate to support its application in research and development.

Physical Properties

The physical properties of ethyl hydrogen oxalate are summarized in the table below. It is a colorless liquid under standard conditions.

PropertyValueReference
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1]
CAS Number 617-37-8[2]
Appearance Colorless liquid[2]
Density 1.218 g/mL[1]
Boiling Point 107 °C at 12 mmHg (1600 Pa)[3]
pKa 1.53 ± 0.54 (Predicted)[4]

Chemical Properties and Reactivity

Ethyl hydrogen oxalate exhibits reactivity characteristic of both a carboxylic acid and an ester.

  • Intermediate in Esterification and Hydrolysis : It is a known intermediate in the complete esterification of oxalic acid to diethyl oxalate and in the partial hydrolysis of diethyl oxalate.[5]

  • Decomposition : At elevated temperatures, particularly during esterification processes, ethyl hydrogen oxalate can decompose to yield ethyl formate and other byproducts.[4]

  • Salt Formation : As a carboxylic acid, it can react with bases to form the corresponding oxalate salts.

Experimental Protocols

Synthesis of Ethyl Hydrogen Oxalate via Partial Hydrolysis of Diethyl Oxalate

This protocol describes the preparation of ethyl hydrogen oxalate by the controlled basic hydrolysis of diethyl oxalate.[6][7]

Materials:

  • Diethyl oxalate

  • Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

  • Chilled deionized water

  • 2.5 M Sodium hydroxide (NaOH) solution, chilled

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve diethyl oxalate (1 mole) in a minimal amount of THF or CH₃CN.

  • Add 500 mL of chilled water (3–4 °C) to the reaction mixture with stirring.

  • Once the temperature of the mixture has stabilized between 0 and 4 °C, slowly add 320–480 mL of chilled 2.5 M aqueous NaOH solution (1 mole equivalent) dropwise.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:10 methanol:dichloromethane eluent and visualized with a bromocresol green staining solution.

  • After stirring for 30–50 minutes, acidify the reaction mixture to a pH of 0.5–0.7 by the dropwise addition of 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with four portions of 120–150 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation. The fraction collected at 84–86 °C (at 2.5 mmHg) is the purified monoethyl oxalate.[6]

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification start Start: Diethyl Oxalate dissolve Dissolve in THF/CH3CN start->dissolve add_water Add Chilled Water dissolve->add_water add_naoh Add Chilled NaOH (aq) add_water->add_naoh stir Stir at 0-4°C add_naoh->stir acidify Acidify with HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Product: Ethyl Hydrogen Oxalate distill->product

Figure 1. Workflow for the synthesis and purification of ethyl hydrogen oxalate.

Spectroscopic Data

Detailed spectroscopic data for ethyl hydrogen oxalate is not widely available in peer-reviewed literature. The information below is based on related compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group, characteristic of an ethyl ester. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be anticipated, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum for an isotopically labeled analog, 2-(ethoxy-d5)-2-oxoacetic-¹³C₂ acid, has been reported.[8] For the unlabeled compound, two distinct carbonyl carbon signals are expected, one for the ester and one for the carboxylic acid. Signals for the methylene and methyl carbons of the ethyl group would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl hydrogen oxalate is expected to exhibit characteristic absorption bands for both the carboxylic acid and ester functional groups.

  • O-H Stretch : A broad band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

  • C=O Stretch : Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl, usually at a slightly higher frequency, around 1735-1750 cm⁻¹.

  • C-O Stretch : Bands corresponding to the C-O stretching of the ester and carboxylic acid would be observed in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of ethyl hydrogen oxalate would show a molecular ion peak at m/z 118. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 amu) or the entire ester group (-COOCH₂CH₃, 73 amu), as well as decarboxylation (-COOH, 45 amu).

Predicted Fragmentation Pathway:

G M [C4H6O4]+• m/z = 118 M_minus_45 [C2H5O2]+• m/z = 73 (Loss of -COOH) M->M_minus_45 - COOH M_minus_73 [CH3O]+• m/z = 31 (Loss of -COOCH2CH3) M->M_minus_73 - COOCH2CH3 M_minus_45_alt [C2H5O]+• m/z = 45 (Loss of -COOH) M->M_minus_45_alt - C2H3O2

Figure 2. A simplified predicted fragmentation pathway for ethyl hydrogen oxalate.

Conclusion

Ethyl hydrogen oxalate is a valuable chemical intermediate with a unique combination of ester and carboxylic acid functionalities. This guide has summarized its key physical and chemical properties and provided a detailed experimental protocol for its synthesis. While some experimental data, particularly comprehensive spectroscopic analyses, remain to be fully documented in the literature, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further studies to fully characterize its properties would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid (CAS Number: 617-37-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-2-oxoacetic acid (CAS No. 617-37-8), a versatile building block in organic synthesis and a key intermediate in the pharmaceutical industry. This document details its chemical and physical properties, provides established synthesis protocols, and presents its spectroscopic characterization data. Furthermore, it explores its relevance in biochemical pathways and its applications in drug discovery and development. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound, also known as monoethyl oxalate or ethyl hydrogen oxalate, is an organic compound with the chemical formula C₄H₆O₄.[1][2] It is the monoester of oxalic acid and ethanol. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a highly valuable reagent for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[3] In the pharmaceutical sector, it serves as a crucial intermediate for the development of novel therapeutic agents.[4] This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Chemical and Physical Properties

This compound is typically a colorless liquid at room temperature.[2][5] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 617-37-8[2]
Molecular Formula C₄H₆O₄[1][2]
Molecular Weight 118.09 g/mol [2]
Appearance Colorless liquid[2][5]
Boiling Point 204.7 ± 23.0 °C at 760 mmHg[6]
Melting Point 195 °C (decomposes)[7]
Density 1.274 g/cm³[6]
Flash Point 89.3 ± 16.1 °C[6]
IUPAC Name This compound
Synonyms Monoethyl oxalate, Ethyl hydrogen oxalate, Oxalic acid monoethyl ester[1][2]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the selective monohydrolysis of diethyl oxalate.

Experimental Protocol: Monohydrolysis of Diethyl Oxalate

This protocol is adapted from a reported green synthesis method.[1][8]

Materials:

  • Diethyl oxalate

  • Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

  • Sodium hydroxide (NaOH), 0.25 M aqueous solution

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a flask immersed in an ice-water bath, dissolve diethyl oxalate (e.g., 0.228 g, 1.6 mmol) in a minimal amount of THF (e.g., 1 mL).

  • Add chilled deionized water (e.g., 13 mL) to the solution.

  • Once the temperature of the reaction mixture reaches 0–5 °C, inject the chilled 0.25 M aqueous NaOH solution (e.g., 6.5 mL) while stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • After approximately 10-15 minutes of stirring, acidify the reaction mixture to a pH of ~1 by the dropwise addition of 2 M HCl.

  • Extract the product with ethyl acetate (4 x 15 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: High yields are typically reported for this procedure.[1]

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up A Dissolve Diethyl Oxalate in THF/CH3CN B Add Chilled Water A->B C Cool to 0-5 °C B->C D Add Chilled NaOH Solution C->D Initiate Reaction E Stir for 10-15 min D->E F Acidify with HCl to pH ~1 E->F Quench Reaction G Extract with Ethyl Acetate F->G H Dry with Na2SO4 G->H I Concentrate H->I J J I->J Final Product: This compound G cluster_glyoxylate_cycle Glyoxylate Cycle cluster_oxalate_synthesis Oxalate Synthesis cluster_ethoxy_oxoacetic_acid Analogous Compound Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate Isocitrate->Succinate Isocitrate Lyase Malate Malate Glyoxylate->Malate Malate Synthase Oxalate Oxalate Glyoxylate->Oxalate Glyoxylate Oxidase EthoxyOxoaceticAcid 2-Ethoxy-2-oxoacetic acid Glyoxylate->EthoxyOxoaceticAcid Structural Analogue Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malate Acetyl_CoA->Citrate Citrate->Isocitrate Aconitase

References

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethoxy-2-oxoacetic acid (also known as ethyl hydrogen oxalate or monoethyl oxalate), a versatile reagent in organic synthesis and a key intermediate in the pharmaceutical industry. This document details its discovery and history, physicochemical properties, synthesis methodologies, and applications.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₆O₄[2][3][4][5][6][7][8]
Molecular Weight 118.09 g/mol [2][3][4][5][6][7][9]
CAS Number 617-37-8[2][3][6][7][8][9]
Appearance Colorless to light brown liquid/oil[3][8][9]
Boiling Point 204.7 ± 23.0 °C at 760 mmHg[2][9][10]
107 °C at 12 mmHg (1600 Pa)[11]
84-86 °C at 2.5 mmHg[12]
Melting Point 195 °C (decomposes)[9][11][13]
Density 1.3 ± 0.1 g/cm³[10]
Solubility Soluble in water, DMSO, and ethyl acetate.[8][13]
pKa 1.53 ± 0.54 (Predicted)[13]
Flash Point 89.3 ± 16.1 °C[9][10]
Refractive Index (n20/D) 1.424 - 1.430[11][13]
LogP -0.3659[5]
Topological Polar Surface Area (TPSA) 63.6 Ų[5][14]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. The most common approaches involve the controlled hydrolysis of diethyl oxalate or the ozonolysis of unsaturated esters. Detailed protocols for these key methods are provided below.

Synthesis via Partial Hydrolysis of Diethyl Oxalate

This is a widely used laboratory-scale method for producing this compound.

3.1.1. Base-Mediated Hydrolysis

  • Materials:

    • Diethyl oxalate

    • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl), 4 N or 2 M solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Brine solution

  • Protocol (using K₂CO₃):

    • A solution of diethyl oxalate (20 g, 0.137 mol) and K₂CO₃ (10 g, 0.072 mol) in water is stirred at 50°C for 6 hours.[9]

    • After cooling to room temperature, the suspension is filtered.

    • The filtrate is acidified to pH 3-4 with 4 N HCl.

    • The aqueous solution is extracted with ethyl acetate (5 x 100 mL).

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • After filtration, the solvent is concentrated to yield the desired product.

  • Protocol (using NaOH):

    • Dissolve diethyl oxalate (0.228 g, 1.6 mmol) in 1 mL of THF and add to 13 mL of chilled water in a flask immersed in an ice-water bath.

    • When the temperature of the reaction mixture reaches 0–5 °C, inject 6.5 mL of chilled 0.25 M aqueous NaOH.

    • After 20 minutes of stirring, acidify the reaction mixture to pH 0.5–0.7 with 2 M HCl.

    • Extract the product with approximately 10–15 mL of ethyl acetate four times.

    • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.

Synthesis via Ozonolysis of Diethyl Fumarate/Maleate

This method provides an alternative route to this compound, which is the hydrated form of ethyl glyoxylate.

  • Materials:

    • Diethyl maleate or diethyl fumarate

    • Dichloromethane (CH₂Cl₂)

    • Ozone (O₃)

    • Oxygen (O₂)

    • Dimethyl sulfide (DMS)

  • Protocol:

    • A solution of diethyl maleate (20 g, 0.116 mol) in 200 mL of dichloromethane is cooled to -78 °C.

    • Ozone is bubbled through the solution for approximately 2.25 hours until a blue color persists.

    • The excess ozone is purged with an oxygen flow for 15 minutes.

    • The cold solution is added to an excess of dimethyl sulfide (8.0 g, 0.13 mol) under a nitrogen atmosphere at 25 °C. The solution will reflux spontaneously.

    • The reaction mixture is allowed to stir at 25 °C overnight under nitrogen.

    • The solvent and excess dimethyl sulfide are removed on a rotary evaporator to yield the product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

hydrolysis_workflow start Start: Diethyl Oxalate + Base (K2CO3 or NaOH) + Water/Solvent reaction Reaction at controlled temperature (0-50 °C) start->reaction acidification Acidification with HCl to pH ~1-4 reaction->acidification extraction Extraction with Ethyl Acetate acidification->extraction drying Drying of organic phase (anhydrous Na2SO4) extraction->drying concentration Solvent removal (rotary evaporator) drying->concentration product Product: This compound concentration->product

Synthesis of this compound via Hydrolysis.

ozonolysis_workflow start Start: Diethyl Fumarate/Maleate in Dichloromethane ozonolysis Ozonolysis at -78 °C start->ozonolysis purge Purge excess O3 with O2 ozonolysis->purge reduction Reductive workup with Dimethyl Sulfide purge->reduction stirring Stirring at 25 °C reduction->stirring concentration Solvent removal (rotary evaporator) stirring->concentration product Product: Ethyl Glyoxylate (hydrated form is This compound) concentration->product

Synthesis of this compound via Ozonolysis.

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and an ester group. This allows for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its reactive nature enables the construction of complex molecular scaffolds found in many drug candidates.[2]

  • Heterocyclic Chemistry: It is a key starting material for the synthesis of heterocyclic compounds, such as pyrazoles, which have diverse applications in medicinal chemistry and materials science.

  • Agrochemicals: The compound is also utilized in the development of new agrochemicals.

  • Enzyme Studies: In biological research, it can be used as a substrate to study the activity of enzymes like aldolase, which plays a role in carbohydrate metabolism.

References

The Pivotal Role of 2-Ethoxy-2-oxoacetic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate, is a versatile and highly reactive organic compound that serves as a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, allows for its participation in a variety of chemical transformations, making it an invaluable building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical manufacturing, detailing its application in the synthesis of key drug molecules, experimental protocols, and the biological significance of the resulting pharmaceuticals.

Core Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals. Its reactivity is primarily centered around condensation reactions, where it can introduce a two-carbon unit with versatile functional handles. One of the most significant applications of this intermediate is in the synthesis of heterocyclic compounds, which form the scaffold of numerous drugs.

A prominent example of its application is in the synthesis of isoquinoline alkaloids and their analogues. The Pictet-Spengler reaction, a cornerstone in the synthesis of isoquinolines, can utilize derivatives of this compound to introduce a C-3 alkoxycarbonyl group, a key feature in several biologically active molecules. This approach is crucial in the development of anthelmintic drugs like Praziquantel and its derivatives.

Synthesis of Praziquantel Analogues: A Case Study

Praziquantel is a crucial anthelmintic drug effective against schistosomiasis and other parasitic worm infections. The synthesis of its analogues can involve the use of intermediates derived from this compound. A key step in forming the isoquinoline core of these molecules is the Pictet-Spengler reaction.

Experimental Workflow: Pictet-Spengler Reaction for Isoquinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a C-3 alkoxycarbonyl-substituted tetrahydroisoquinoline, a key intermediate for Praziquantel analogues, using a derivative of this compound.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Further Elaboration A β-Arylethylamine C Iminium Ion Intermediate A->C Condensation B Ethyl Glyoxylate (from this compound) B->C D Tetrahydroisoquinoline-3-carboxylate C->D Intramolecular Electrophilic Aromatic Substitution E Praziquantel Analogue D->E Multi-step Synthesis

A generalized workflow for the synthesis of Praziquantel analogues.
Experimental Protocol: Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol describes a general procedure for the Pictet-Spengler reaction to synthesize the core isoquinoline structure.

Materials:

  • β-phenylethylamine

  • Ethyl glyoxylate (derived from this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Imine Formation: To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add ethyl glyoxylate (1.1 eq).

  • Cyclization: Add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Quantitative Data

The yields and purity of the Pictet-Spengler reaction are highly dependent on the specific substrates and reaction conditions. The following table summarizes typical data for the synthesis of isoquinoline derivatives.

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)Purity (%)
β-phenylethylamineEthyl glyoxylateTFADCM2475-85>95
TryptamineEthyl glyoxylateTFADCM1880-90>97
Dopamine (protected)Ethyl glyoxylateTFADCM3665-75>95

Mechanism of Action of Praziquantel and its Analogues

The primary therapeutic effect of Praziquantel and its analogues is the disruption of calcium homeostasis in parasitic worms.[1][2] This leads to rapid muscle contraction and paralysis of the worms, causing them to detach from the host's blood vessel walls and be subsequently eliminated by the host's immune system.[3]

The precise molecular target of Praziquantel has been a subject of extensive research, with evidence pointing towards voltage-gated calcium channels in the parasite's cell membranes.[4] Praziquantel is believed to act as an agonist or partial agonist at these channels, leading to an uncontrolled influx of calcium ions.[2]

Signaling Pathway: Praziquantel's Effect on Parasite Calcium Homeostasis

The following diagram illustrates the proposed signaling pathway for Praziquantel's mechanism of action.

G PZQ Praziquantel VGCC Voltage-Gated Ca2+ Channel (Parasite Cell Membrane) PZQ->VGCC Binds to and activates Ca_influx Ca2+ Influx VGCC->Ca_influx Opens Muscle_contraction Spastic Muscle Contraction Ca_influx->Muscle_contraction Triggers Paralysis Paralysis and Detachment Muscle_contraction->Paralysis

Proposed mechanism of action of Praziquantel.

Conclusion

This compound is a cornerstone intermediate in pharmaceutical synthesis, enabling the efficient construction of complex heterocyclic scaffolds. Its application in the synthesis of isoquinoline-based drugs, such as analogues of Praziquantel, highlights its strategic importance in developing treatments for major global health challenges. A thorough understanding of the reaction mechanisms and biological pathways associated with pharmaceuticals derived from this versatile intermediate is crucial for the continued innovation of novel and effective therapies. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

Spectroscopic Analysis of 2-Ethoxy-2-oxoacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Ethoxy-2-oxoacetic acid (CAS No: 617-37-8), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectral data for this compound, this document presents predicted spectroscopic data obtained from computational models. These predictions for ¹H NMR, ¹³C NMR, IR, and mass spectrometry are intended to serve as a reference for researchers. Additionally, this guide outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.38Triplet3H-CH₃
4.39Quartet2H-O-CH₂-
10.5 (variable)Singlet1H-COOH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)Assignment
13.9-CH₃
64.2-O-CH₂-
157.8Ester C=O
160.1Carboxylic Acid C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-2500BroadO-H stretch (Carboxylic Acid)
2985MediumC-H stretch (Aliphatic)
1760StrongC=O stretch (Ester)
1730StrongC=O stretch (Carboxylic Acid)
1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Abundance (%)Assignment
118.025[M]⁺ (Molecular Ion)
73.03100[M - COOH]⁺
45.0260[COOH]⁺
29.0240[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

  • Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Chemical Compound (this compound) Preparation Dissolution in Deuterated Solvent (NMR) or as Neat/Solution (IR/MS) Compound->Preparation NMR NMR Spectrometer Preparation->NMR IR IR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Key Isomers of C4H6O4 and Their IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C4H6O4 for Researchers, Scientists, and Drug Development Professionals

The chemical formula C4H6O4 represents a group of dicarboxylic acid isomers that play significant roles in biochemistry, industrial chemistry, and drug development. This technical guide provides a comprehensive overview of the key isomers, including their IUPAC nomenclature, physicochemical properties, metabolic and signaling pathways, and detailed experimental protocols for their analysis and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Several structural and geometric isomers exist for the molecular formula C4H6O4. The most prominent of these are succinic acid, its geometric isomers fumaric and maleic acid, and the structural isomers methylmalonic acid and acetoxyacetic acid.

Common Name Preferred IUPAC Name Synonyms CAS Number
Succinic AcidButanedioic acidAmber acid, 1,2-Ethanedicarboxylic acid110-15-6
Fumaric Acid(2E)-But-2-enedioic acidtrans-Butenedioic acid, trans-1,2-Ethylenedicarboxylic acid110-17-8
Maleic Acid(2Z)-But-2-enedioic acidcis-Butenedioic acid, Toxilic acid110-16-7
Methylmalonic Acid2-Methylpropanedioic acidIsosuccinic acid516-05-2
Acetoxyacetic Acid2-Acetoxyacetic acidAcetylglycolic acid13831-30-6

Physicochemical Properties

The distinct structural arrangements of these isomers lead to significant differences in their physical and chemical properties, which are crucial for their application in various fields.

Property Succinic Acid Fumaric Acid Maleic Acid Methylmalonic Acid Acetoxyacetic Acid
Molar Mass ( g/mol ) 118.09116.07116.07118.09118.09
Melting Point (°C) 185–187[1]287[2]135[2]13467-69[3][4]
Boiling Point (°C) 235 (decomposes)Sublimes at 290135 (decomposes)Decomposes141-142 (at 12 mmHg)[3][4]
Water Solubility (g/L) 83.2 (at 25 °C)6.3 (at 25 °C)[5]788 (at 25 °C)Soluble144[1][6]
pKa1 4.213.031.923.072.69[3][6]
pKa2 5.644.446.225.76-

Biological Significance and Signaling Pathways

Succinate and fumarate are central intermediates in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production in aerobic organisms.[7][8][9] Beyond its metabolic role, succinate has emerged as a critical signaling molecule.[7][10][11]

Role in the Tricarboxylic Acid (TCA) Cycle

Within the mitochondria, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[7][11] This reaction is a crucial step in cellular respiration.

TCA_Cycle_Portion Succinyl_CoA Succinyl-CoA Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) Malate Malate Fumarate->Malate Fumarase

Portion of the TCA Cycle involving Succinate and Fumarate.
Succinate as a Signaling Molecule

Accumulated succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by binding to its receptor, SUCNR1 (GPR91).[7][12] This signaling is implicated in various physiological and pathological processes, including inflammation and tumorigenesis.[7][13] Intracellularly, elevated succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[13]

Succinate_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Receptor Succinate_ext->SUCNR1 Cell_response Physiological Response (e.g., Inflammation) SUCNR1->Cell_response Activates Succinate_int Succinate PHD Prolyl Hydroxylases (PHD) Succinate_int->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Degrades HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Stabilization

Succinate signaling pathways.

Experimental Protocols

Synthesis of Fumaric Acid from Maleic Acid (Isomerization)

This experiment demonstrates the conversion of the cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid) through acid catalysis.

Materials:

  • Maleic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Stir plate and stir bar

  • Ice water bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Oven

Procedure:

  • In a round-bottom flask, dissolve a known quantity of maleic acid in deionized water with gentle warming.[14]

  • Set up the reflux apparatus and add a stir bar to the flask.

  • Carefully add concentrated HCl to the maleic acid solution through the condenser.[15]

  • Heat the mixture to reflux with continuous stirring. Continue refluxing for approximately 15-30 minutes. The less soluble fumaric acid will start to precipitate out of the solution.[15]

  • After the reflux period, turn off the heat and allow the apparatus to cool to room temperature.

  • Further cool the flask in an ice water bath to maximize the crystallization of fumaric acid.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified fumaric acid in an oven at a temperature below its melting point (e.g., 100-120°C).[14]

  • Characterize the product by determining its melting point and comparing it to the literature value.

Quantification of Succinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common reversed-phase HPLC method for the quantification of succinic acid.

Materials and Reagents:

  • Succinic acid analytical standard

  • HPLC grade water

  • Phosphoric acid (H3PO4) or Sulfuric Acid (H2SO4)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous solution of a weak acid, such as 5 mM H3PO4, and adjust the pH to approximately 2.1.[16] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of succinic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent.

    • Prepare a series of working standard solutions of known concentrations by serial dilution of the stock solution.

  • Sample Preparation:

    • For liquid samples, dilute as necessary with the mobile phase.

    • For solid samples, perform an appropriate extraction followed by dilution.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: C18 reversed-phase column

      • Mobile Phase: Isocratic elution with the prepared acidic mobile phase

      • Flow Rate: Typically 0.5-1.0 mL/min

      • Detection Wavelength: 210 nm[16]

      • Injection Volume: 10-20 µL

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Quantification:

    • Integrate the peak area of succinic acid in the chromatograms.

    • Determine the concentration of succinic acid in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow start Start prep_mobile Prepare and Degas Mobile Phase start->prep_mobile prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample (Extract, Dilute, Filter) start->prep_sample hplc_analysis HPLC Analysis (Inject Standards and Samples) prep_mobile->hplc_analysis prep_standards->hplc_analysis prep_sample->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantification Quantify Succinic Acid in Sample hplc_analysis->quantification calibration->quantification end End quantification->end

General workflow for HPLC analysis.

Conclusion

The isomers of C4H6O4 are a group of dicarboxylic acids with diverse and significant roles in science and industry. A thorough understanding of their individual properties, biological functions, and analytical methodologies is essential for researchers in the fields of biochemistry, drug development, and materials science. This guide provides a foundational overview to aid in these endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-2-oxoacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate, and its corresponding diester, diethyl oxalate, are highly versatile and valuable C2 and C4 building blocks in synthetic organic and medicinal chemistry. Their unique structures, featuring electrophilic carbonyl groups, make them crucial synthons for the construction of a wide array of complex molecules and heterocyclic scaffolds of significant pharmacological interest.[1] These reagents are extensively used in various condensation and multicomponent reactions to generate diverse molecular frameworks. This document provides detailed application notes and experimental protocols for the use of this compound and diethyl oxalate in the synthesis of key heterocyclic compounds, including pyrazoles, dihydropyrimidinones, and hydantoins.

I. Synthesis of Pyrazole Derivatives

Pyrazole scaffolds are prevalent in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. Diethyl oxalate serves as a key precursor for the synthesis of pyrazole-5-carboxylates through condensation with hydrazones.

Application Note:

The reaction of diethyl oxalate with ketone hydrazones provides a regioselective pathway to substituted pyrazole-5-carboxylates. The process typically involves the in-situ generation of a hydrazone dianion, which then undergoes cyclization with diethyl oxalate. This one-pot procedure is efficient for synthesizing a range of aryl- and alkyl-substituted pyrazoles.[2]

A general workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product ketone Ketone hydrazone_formation Hydrazone Formation ketone->hydrazone_formation hydrazine Hydrazine hydrazine->hydrazone_formation base Strong Base (e.g., n-BuLi) dianion_generation Dianion Generation base->dianion_generation deo Diethyl Oxalate cyclization Cyclization with Diethyl Oxalate deo->cyclization hydrazone_formation->dianion_generation dianion_generation->cyclization aromatization Aromatization cyclization->aromatization pyrazole Pyrazole-5-carboxylate aromatization->pyrazole

Caption: General workflow for the one-pot synthesis of pyrazole-5-carboxylates.

Quantitative Data for Pyrazole Synthesis
EntryHydrazone PrecursorProductYield (%)Reference
1Acetophenone hydrazoneEthyl 3-phenyl-1H-pyrazole-5-carboxylate75[2]
24'-Methoxyacetophenone hydrazoneEthyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate82[2]
34'-Chloroacetophenone hydrazoneEthyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate78[2]
4Propiophenone hydrazoneEthyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate65[2]
Experimental Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Materials:

  • Acetophenone hydrazone

  • n-Butyllithium (2.5 M in hexane)

  • Diethyl oxalate

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of acetophenone hydrazone (2.0 mmol) in anhydrous THF, add n-butyllithium (2.0 mL of a 2.5 M solution in hexane) at -78 °C under an inert atmosphere.

  • Stir the mixture for 45 minutes at -78 °C, then for 15 minutes at 20 °C.

  • Cool the reaction mixture back to -78 °C and add diethyl oxalate (2.2 mmol).

  • Allow the reaction mixture to warm to 20 °C over 16 hours.

  • Remove the solvent (THF) in vacuo.

  • To the residue, add p-TsOH (8.0 mmol) and 30 mL of toluene.

  • Reflux the mixture for 10 hours.

  • After cooling, the reaction mixture is worked up using standard extraction procedures (e.g., washing with saturated sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate).

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.[2]

II. Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are known for their wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound ethyl ester (ethyl acetoacetate is a common β-ketoester, however the core reactivity is analogous) can be utilized in this reaction.

Application Note:

The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent approach offers a straightforward and atom-economical route to highly functionalized dihydropyrimidinones. Various catalysts can be employed to improve yields and reaction times.

A schematic representation of the Biginelli reaction is as follows:

G aldehyde Aldehyde reaction One-Pot Condensation aldehyde->reaction ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->reaction urea Urea/Thiourea urea->reaction catalyst Acid Catalyst catalyst->reaction dhpm 3,4-Dihydropyrimidin-2(1H)-one reaction->dhpm

Caption: The Biginelli three-component reaction for DHPM synthesis.

Quantitative Data for Biginelli Reaction
EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeGraniteEthanol564[3]
24-ChlorobenzaldehydeQuartzEthanol475[3]
34-Nitrobenzaldehyde[Btto][p-TSA]Solvent-free0.595[4]
42-Chlorobenzaldehyde[Btto][p-TSA]Solvent-free0.589[4]
Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Granite (powdered) or Quartz as catalyst

  • Ethanol

Procedure:

  • A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and granite or quartz (0.5 g) in ethanol (15 mL) is prepared in a round-bottom flask.

  • The mixture is heated under reflux for the required time (monitored by TLC).

  • After completion of the reaction, the reaction mixture is filtered to separate the catalyst.

  • The filtrate is allowed to stand overnight.

  • The solid product that precipitates is collected by filtration under suction.

  • The crude product is recrystallized from ethanol to afford the pure 4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[3]

III. Synthesis of Hydantoin Derivatives

Hydantoins are a class of heterocyclic compounds that form the core structure of several anticonvulsant drugs. The Urech hydantoin synthesis provides a classical route to these compounds from amino acids.

Application Note:

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the intermediate ureido acid to form the hydantoin ring. An initial esterification of the amino acid is often performed to improve solubility and reactivity.

The logical flow of the Urech hydantoin synthesis is outlined below:

G amino_acid α-Amino Acid esterification Esterification (EtOH, HCl) amino_acid->esterification amino_ester Amino Acid Ethyl Ester Hydrochloride esterification->amino_ester carbamylation N-Carbamylation (KCNO) amino_ester->carbamylation ureido_ester Ureido Ester carbamylation->ureido_ester cyclization Acid-catalyzed Cyclization (HCl) ureido_ester->cyclization hydantoin Hydantoin cyclization->hydantoin

Caption: Workflow for the Urech synthesis of hydantoins from amino acids.

Quantitative Data for Hydantoin Synthesis
EntryStarting Amino AcidProductOverall Yield (%)Reference
1GlycineHydantoin69[4]
2L-Alanine5-Methylhydantoin>99 (ureido step), 93 (cyclization)[4]
3L-Phenylalanine5-Benzylhydantoin89[5]
4L-Methionine5-(2-(Methylthio)ethyl)hydantoin>99 (ureido step), 91 (cyclization)[4]
Experimental Protocol: Urech Synthesis of 5-Benzylhydantoin

Materials:

  • L-Phenylalanine

  • Ethanol

  • Hydrogen chloride gas

  • Potassium cyanate (KCNO)

  • Concentrated hydrochloric acid

Procedure:

  • Esterification: L-Phenylalanine is suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture to catalyze the formation of the ethyl ester hydrochloride. The reaction is typically run overnight. The solvent is then evaporated to yield the crude amino acid ethyl ester hydrochloride.

  • N-Carbamylation: The crude ethyl ester hydrochloride is dissolved in water, and potassium cyanate is added. The reaction is stirred, often at a reduced temperature (e.g., -5 °C), for a couple of hours to form the corresponding ureido derivative.

  • Cyclization: Concentrated hydrochloric acid is added to the reaction mixture containing the ureido derivative. The mixture is stirred, often overnight, to effect cyclization to the hydantoin.

  • Isolation: The precipitated hydantoin product is collected by filtration, washed with water, and dried to yield the pure 5-benzylhydantoin.[4][5]

References

Application Note: Experimental Protocols for Esterification with 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-2-oxoacetic acid, also known as ethyl glyoxylate or oxalic acid monoethyl ester, is a versatile building block in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries.[1][2][3] Its structure incorporates both a carboxylic acid and an ester moiety, making it a valuable precursor for the synthesis of more complex molecules. Esterification of its carboxylic acid group is a key transformation, enabling the introduction of diverse functionalities. This document provides detailed protocols for three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the substrate's nature and the desired reaction conditions.

General Considerations for Method Selection

The choice of esterification protocol depends on several factors, including the stability of the alcohol substrate, steric hindrance, and desired stereochemical outcome.

  • Fischer-Speier Esterification: This is a classic, acid-catalyzed method best suited for simple, non-acid-sensitive primary and secondary alcohols where a large excess of the alcohol can be used as the solvent.[4][5]

  • Steglich Esterification: This method is ideal for acid-sensitive or sterically hindered alcohols. It proceeds under mild, neutral conditions at room temperature, using a carbodiimide coupling agent.[6][7]

  • Mitsunobu Reaction: This reaction is particularly useful for secondary alcohols where an inversion of stereochemistry is desired.[8][9] It requires the use of triphenylphosphine and an azodicarboxylate.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound is an irritant and corrosive; handle with care.[1]

  • Strong acids like sulfuric acid are highly corrosive.

  • DCC is a potent skin sensitizer.

  • DEAD and DIAD are toxic and potentially explosive; handle with care and avoid heating.[10]

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

This protocol describes the esterification of this compound with a generic primary or secondary alcohol (R-OH) using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of the alcohol and removing water as it forms.[5][11]

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (at least 10 eq, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and an excess of the alcohol (R-OH).

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux.[4] The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-10 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the alcohol is a high-boiling solvent, dilute the mixture with an organic solvent like ethyl acetate.

  • Carefully pour the mixture into a separatory funnel containing water or a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the desired ester.

Method B: Steglich Esterification (DCC/DMAP Coupling)

This protocol is suitable for substrates that are sensitive to acidic conditions. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6][12]

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.0-1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel for filtration

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alcohol (R-OH), and DMAP in anhydrous DCM.

  • Cool the stirring solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method C: Mitsunobu Reaction

This protocol is used for the esterification of primary or secondary alcohols, notably achieving inversion of configuration at a stereogenic center of a secondary alcohol.[9][13]

Materials:

  • This compound (1.2 eq)

  • Alcohol (R-OH) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)[10]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe for dropwise addition

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol (R-OH), this compound, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.[13]

  • Slowly add the DEAD or DIAD solution dropwise via syringe to the stirring mixture. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-24 hours.[10]

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture using a rotary evaporator.

  • The crude residue will contain the product along with byproducts triphenylphosphine oxide (TPPO) and the hydrazine derivative. Purification can be challenging.

  • Redissolve the residue in a minimal amount of DCM or a diethyl ether/hexane mixture. TPPO may precipitate and can be removed by filtration.

  • Further purify the filtrate by silica gel column chromatography to separate the desired ester from the remaining byproducts.

Data Presentation
ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst/Reagent Strong Acid (e.g., H₂SO₄)[5]DCC/DMAP[6]PPh₃ / DEAD or DIAD[13]
Stoichiometry Acid (1 eq), Alcohol (>10 eq)Acid (1 eq), Alcohol (1-1.2 eq)Acid (1.2 eq), Alcohol (1 eq)
Temperature Reflux (60-110 °C)[5]0 °C to Room Temperature[6]0 °C to Room Temperature[13]
Reaction Time 1 - 10 hours[5]2 - 12 hours6 - 24 hours[10]
Key Byproducts WaterDicyclohexylurea (DCU)[6]Triphenylphosphine oxide, Hydrazine derivative[14]
Substrate Suitability Simple 1° and 2° alcoholsAcid-sensitive, sterically hindered alcohols1° and 2° alcohols; provides stereoinversion for 2° alcohols[9]
Workup Complexity Moderate (neutralization, extraction)Moderate (filtration, extraction)High (chromatography often required)

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Combine Reactants (Acid, Alcohol, Reagents) react Stir at Defined Temperature prep->react monitor Monitor Progress (TLC) react->monitor quench Quench / Neutralize monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify Crude Product (Chromatography/Distillation) concentrate->purify final_product Pure Ester purify->final_product Characterize

Caption: General workflow for the synthesis and purification of esters.

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction f1 Carboxylic Acid (R-COOH) f3 Protonated Carbonyl f1->f3 + H⁺ f2 Alcohol (R'-OH) f4 Tetrahedral Intermediate f2->f4 f3->f4 + R'-OH f5 Ester + H₂O f4->f5 - H₂O - H⁺ f_cat H⁺ Catalyst s1 Carboxylic Acid (R-COOH) s3 O-Acylisourea Intermediate s1->s3 + DCC s2 Alcohol (R'-OH) s4 Ester + DCU s2->s4 s3->s4 + R'-OH (DMAP cat) s_reagents DCC + DMAP m1 Carboxylic Acid (R-COOH) m4 Ester (Inverted) + TPPO + Hydrazine m1->m4 m2 Alcohol (R'-OH) m3 Phosphonium Intermediate m2->m3 + PPh₃, DEAD m3->m4 + R-COO⁻ (SN2) m_reagents PPh₃ + DEAD

Caption: Simplified mechanisms for common esterification reactions.

References

Applications of 2-Ethoxy-2-oxoacetic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-ethoxy-2-oxoacetic acid and its close chemical relatives, such as diethyl oxalate and ethyl glyoxylate, in the field of medicinal chemistry. These versatile C2 synthons serve as crucial building blocks for a variety of biologically active heterocyclic compounds and are integral to the synthesis of several important pharmaceutical agents.

Introduction to this compound in Medicinal Chemistry

This compound (ethyl hydrogen oxalate), along with its diethyl ester, diethyl oxalate, and the related aldehyde, ethyl glyoxylate, are highly valuable reagents in organic synthesis. Their bifunctional nature, possessing two electrophilic centers, makes them ideal starting materials for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in numerous drug molecules, exhibiting a wide range of pharmacological activities. This document will explore specific applications, providing detailed synthetic protocols and highlighting the biological significance of the resulting compounds.

Application Note 1: Synthesis of Quinoxaline-2,3-diones as Potential NMDA Receptor Antagonists

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, they are recognized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Dysregulation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, making it an important therapeutic target.

The most direct and common method for synthesizing the quinoxaline-2,3-dione scaffold is the cyclocondensation reaction between an ortho-phenylenediamine and a derivative of oxalic acid, such as diethyl oxalate. This reaction provides a straightforward and efficient route to this valuable heterocyclic core.

Quantitative Data for Quinoxaline-2,3-dione Synthesis

ReactantsProductMethodReaction TimeYieldReference
o-Phenylenediamine, Diethyl oxalate1,2,3,4-Tetrahydroquinoxaline-2,3-dioneHeating under reduced pressure (80 °C)Overnight40%[1]
o-Phenylenediamine, Oxalic acid dihydrate1,4-Dihydro-quinoxaline-2,3-dioneReflux in water with conc. HCl20 min98%[2]
Substituted o-Phenylenediamines, 1,2-DiketonesSubstituted QuinoxalinesMicrowave-Assisted, MgBr₂·OEt₂ catalyst1 - 2.5 min94%[2]

Application Note 2: Diethyl Oxalate as a Key Starting Material for the Immunosuppressive Drug Azathioprine

Azathioprine is an important immunosuppressive drug used in organ transplantation to prevent rejection and to treat a range of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. It is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (6-MP). The synthesis of azathioprine involves the preparation of a substituted imidazole ring, for which diethyl oxalate serves as a key starting material.

The synthesis begins with the reaction of diethyl oxalate with methylamine to form an amide, which is then cyclized and further functionalized to create the 5-chloro-1-methyl-4-nitro-1H-imidazole intermediate. This intermediate is subsequently coupled with 6-mercaptopurine to yield azathioprine.[3]

Application Note 3: Friedel-Crafts Acylation for the Synthesis of Aryl Glyoxylates as Potential Bioactive Scaffolds

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds with aromatic rings. Ethyl oxalyl chloride, a reactive derivative of this compound, can be used as the acylating agent in a Friedel-Crafts reaction with various aromatic compounds to produce ethyl aryl glyoxylates. These products can serve as versatile intermediates for the synthesis of more complex molecules with potential biological activities, for example, as precursors to herbicides.

A solvent-free grinding method has been reported for the synthesis of ethyl aryl glyoxylates, offering an environmentally friendly alternative to traditional liquid-phase synthesis.

Quantitative Data for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystMethodYieldReference
ChlorobenzeneEthyl oxalyl chlorideAnhydrous Aluminum ChlorideSolvent-free grindingHigh[4]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione from Diethyl Oxalate[1]

This protocol describes the synthesis of the quinoxaline-2,3-dione core structure using diethyl oxalate and o-phenylenediamine.

Materials:

  • 1,2-Phenylenediamine (29.2 g, 0.27 mol)

  • Diethyl oxalate (100 ml)

  • Diethyl ether for washing

  • Round-bottom flask

  • Rotary evaporator

  • Oil bath

Procedure:

  • Dissolve the 1,2-phenylenediamine in diethyl oxalate in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Heat the mixture in an oil bath at 80 °C under reduced pressure (ca. 20 mbar) overnight with stirring.

  • A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form.

  • Filter the solid product and wash it several times with diethyl ether.

  • Dry the purified product under vacuum.

Expected Yield: 40%

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Reaction Flask Reaction Flask o-Phenylenediamine->Reaction Flask Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Reaction Flask Filtration Filtration Reaction Flask->Filtration 80°C, reduced pressure, overnight Washing Washing Filtration->Washing Wash with diethyl ether Drying Drying Washing->Drying Dry under vacuum Quinoxaline-2,3-dione Quinoxaline-2,3-dione Drying->Quinoxaline-2,3-dione G Diethyl Oxalate Diethyl Oxalate Oxalyl Dimethylamine Oxalyl Dimethylamine Diethyl Oxalate->Oxalyl Dimethylamine Step a Monomethylamine Monomethylamine Monomethylamine->Oxalyl Dimethylamine Cyclized Intermediate Cyclized Intermediate Oxalyl Dimethylamine->Cyclized Intermediate Step b PCl5 PCl5 PCl5->Cyclized Intermediate 5-chloro-1-methyl-4-nitro-1H-imidazole 5-chloro-1-methyl-4-nitro-1H-imidazole Cyclized Intermediate->5-chloro-1-methyl-4-nitro-1H-imidazole Step c HNO3/H2SO4 HNO3/H2SO4 HNO3/H2SO4->5-chloro-1-methyl-4-nitro-1H-imidazole G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Chlorobenzene Chlorobenzene Grinding Grinding Chlorobenzene->Grinding Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->Grinding AlCl3 AlCl3 AlCl3->Grinding Hydrolysis (Ice) Hydrolysis (Ice) Grinding->Hydrolysis (Ice) 1 hr grinding, 10 hr standing Extraction Extraction Hydrolysis (Ice)->Extraction Separate organic layer or extract with ether Ethyl (4-chlorophenyl)(oxo)acetate Ethyl (4-chlorophenyl)(oxo)acetate Extraction->Ethyl (4-chlorophenyl)(oxo)acetate Evaporate solvent G Azathioprine Azathioprine 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Azathioprine->6-Mercaptopurine (6-MP) Metabolism Thioinosine Monophosphate (TIMP) Thioinosine Monophosphate (TIMP) 6-Mercaptopurine (6-MP)->Thioinosine Monophosphate (TIMP) 6-Thioguanine Triphosphate 6-Thioguanine Triphosphate 6-Mercaptopurine (6-MP)->6-Thioguanine Triphosphate Purine Synthesis Purine Synthesis Thioinosine Monophosphate (TIMP)->Purine Synthesis Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation Immunosuppression Immunosuppression Lymphocyte Proliferation->Immunosuppression Rac1 Activation Rac1 Activation 6-Thioguanine Triphosphate->Rac1 Activation Modulation T-cell Apoptosis T-cell Apoptosis Rac1 Activation->T-cell Apoptosis T-cell Apoptosis->Immunosuppression G Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds to glutamate site Glycine Glycine Glycine->NMDA Receptor Binds to glycine site Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Channel opening Neuronal Signaling Neuronal Signaling Ca2+ Influx->Neuronal Signaling Quinoxaline-2,3-dione Quinoxaline-2,3-dione Quinoxaline-2,3-dione->NMDA Receptor Competitive antagonism at glycine site

References

2-Ethoxy-2-oxoacetic Acid: A Versatile Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Ethoxy-2-oxoacetic acid, also known as ethyl glyoxalate, is a highly reactive and versatile C2 synthon extensively employed in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both an aldehyde and an ester group, allows for facile construction of diverse nitrogen-containing ring systems, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of quinoxalin-2(1H)-ones, 1,5-benzodiazepines, and 1,2,4-triazines utilizing this compound as a key building block.

I. Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are an important class of heterocyclic compounds with a broad spectrum of biological activities. A straightforward approach to their synthesis involves the condensation of o-phenylenediamines with this compound.

Reaction Scheme:

G reagent1 o-Phenylenediamine conditions Solvent Heat reagent1->conditions reagent2 + this compound reagent2->conditions product 3-(Ethoxycarbonyl)quinoxalin-2(1H)-one conditions->product

Caption: General synthesis of 3-(ethoxycarbonyl)quinoxalin-2(1H)-one.

Quantitative Data:

While specific quantitative data for the direct condensation of o-phenylenediamine and this compound is not extensively detailed in single sources, the general synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds provides a strong basis for expected outcomes.[1] Yields for similar reactions are typically reported in the good to excellent range. A related multi-step Ugi-Azide reaction followed by cyclization and oxidation to form a tetrazolyl-substituted quinoxalinone reported a 67% yield for the cyclization step.

Reactant 1Reactant 2ProductCatalyst/SolventConditionsYield (%)Reference
o-PhenylenediamineThis compound3-(Ethoxycarbonyl)quinoxalin-2(1H)-oneAcetic Acid or EthanolRefluxNot SpecifiedGeneral Method[2]
N-Boc-1,2-phenylenediamineEthyl glyoxalate, n-butyl isocyanide, TMSN₃Intermediate Ugi-tetrazoleTrifluoroethanolRoom Temp.45[1]
Dihydroquinoxalinone tetrazoleTEMPO/CAN3-(Tetrazol-5-yl)quinoxalin-2(1H)-oneAerobic oxidationRoom Temp.Not Specified[1]
Experimental Protocol: Synthesis of 3-(Ethoxycarbonyl)quinoxalin-2(1H)-one (General Procedure)

This protocol is based on the general method for the condensation of o-phenylenediamines with α-ketoesters.

Materials:

  • o-Phenylenediamine

  • This compound (ethyl glyoxalate)

  • Glacial acetic acid or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in glacial acetic acid or ethanol (10-20 mL).

  • Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then a minimal amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-(ethoxycarbonyl)quinoxalin-2(1H)-one.

II. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological activities. A highly efficient method for their synthesis is a one-pot, three-component reaction involving an o-phenylenediamine, a β-carbonyl ester, and this compound.[3][4]

Reaction Scheme:

G reagent1 o-Phenylenediamine conditions Catalyst EtOH, RT reagent1->conditions reagent2 + β-Carbonyl ester reagent2->conditions reagent3 + this compound reagent3->conditions product 1,5-Benzodiazepine-2,3-dicarboxylate conditions->product

Caption: Three-component synthesis of 1,5-benzodiazepine derivatives.

Quantitative Data:

The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates via this three-component reaction has been reported with good to excellent yields using a reusable nanocatalyst.[3][4]

Reactant 1Reactant 2Reactant 3ProductCatalystSolventTime (h)Yield (%)Reference
o-PhenylenediamineEthyl acetoacetateEthyl glyoxalateDiethyl 4-methyl-2,5-dihydro-1H-1,5-benzodiazepine-2,3-dicarboxylateγ-Fe₂O₃@SiO₂/Ce(OTf)₃Ethanol1.5 - 563 - 92[3][4]
Substituted o-phenylenediaminesVarious β-carbonyl estersEthyl glyoxalate or ethyl pyruvateVarious 1,5-benzodiazepine-2,3-dicarboxylatesγ-Fe₂O₃@SiO₂/Ce(OTf)₃Ethanol1.5 - 563 - 92[3][4]
Experimental Protocol: Synthesis of Diethyl 4-methyl-2,5-dihydro-1H-1,5-benzodiazepine-2,3-dicarboxylate

This protocol is adapted from the procedure described by An and co-workers.[3][4]

Materials:

  • o-Phenylenediamine

  • Ethyl acetoacetate

  • This compound (ethyl glyoxalate)

  • γ-Fe₂O₃@SiO₂/Ce(OTf)₃ catalyst

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of o-phenylenediamine (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add ethyl acetoacetate (1.0 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to form the intermediate enamine ester.

  • Add this compound (1.0 mmol) and the γ-Fe₂O₃@SiO₂/Ce(OTf)₃ catalyst (a catalytic amount) to the reaction mixture.

  • Continue stirring at room temperature for 1.5 to 5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the catalyst can be recovered by an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,5-benzodiazepine-2,3-dicarboxylate.

III. Synthesis of 1,2,4-Triazines

1,2,4-Triazines are another class of nitrogen-containing heterocycles with significant interest in medicinal chemistry. They can be synthesized through the condensation of amidrazones with α-dicarbonyl compounds, including this compound.

Reaction Scheme:

G reagent1 Amidrazone conditions Solvent Heat reagent1->conditions reagent2 + this compound reagent2->conditions product 1,2,4-Triazin-5(4H)-one conditions->product

Caption: Synthesis of 1,2,4-triazin-5(4H)-ones from amidrazones.

Quantitative Data:

The reaction of a C-glycopyranosyl formamidrazone with ethyl glyoxalate has been reported to proceed in moderate yield.

Reactant 1Reactant 2ProductSolventTimeYield (%)Reference
C-glycopyranosyl formamidrazoneEthyl glyoxalateN¹-ethoxycarbonylalkylidene amidrazoneEthanolNot SpecifiedModerateNot Specified
C-glycopyranosyl formamidrazoneEthyl glyoxalateGlycal derivative of 1,2,4-triazin-5(4H)-oneTolueneNot SpecifiedNot SpecifiedNot Specified
Experimental Protocol: Synthesis of N¹-ethoxycarbonylalkylidene amidrazones (General Procedure)

This protocol is based on the reaction of C-glycopyranosyl formamidrazones with ethyl glyoxalate.

Materials:

  • Amidrazone derivative

  • This compound (ethyl glyoxalate)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the amidrazone (1.0 mmol) in boiling ethanol in a round-bottom flask.

  • Add this compound (1.0 mmol) to the solution.

  • Continue to reflux the mixture, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the corresponding N¹-ethoxycarbonylalkylidene amidrazone.

  • For intramolecular cyclization to the 1,2,4-triazin-5(4H)-one, the reaction can be carried out in a higher boiling solvent such as toluene.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Reactions Involving 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and applications of 2-ethoxy-2-oxoacetic acid (ethyl glyoxylate) in organic synthesis, with a particular focus on its utility in drug discovery and development.[1] This versatile reagent serves as a key building block for the synthesis of a variety of heterocyclic compounds and complex molecules.

Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds with a range of biological activities, making them attractive targets in drug discovery. A straightforward method for their synthesis involves the condensation of an α-ketoester, such as this compound, with N-substituted o-phenylenediamines.[2][3]

Reaction Mechanism

The reaction proceeds through an initial condensation of the o-phenylenediamine with the ketone moiety of this compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalin-2(1H)-one ring system. The use of a mild acid catalyst, such as trifluoroacetic acid, facilitates the reaction.[2]

quinoxalinone_synthesis reactant1 This compound intermediate1 Enamine Intermediate reactant1->intermediate1 + reactant2 N-substituted o-phenylenediamine reactant2->intermediate1 catalyst CF3COOH catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product 3-(Ethoxycarbonyl)quinoxalin-2(1H)-one intermediate2->product - H2O

Caption: Synthesis of 3-(Ethoxycarbonyl)quinoxalin-2(1H)-one.

Experimental Protocol

A general procedure for the synthesis of 3-(ethoxycarbonyl)quinoxalin-2(1H)-ones is as follows:[2]

  • To a solution of the N-substituted o-phenylenediamine (0.6 mmol) in acetonitrile (2.0 mL) in an open flask, add this compound (0.6 mmol).

  • Add trifluoroacetic acid (0.6 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.

Quantitative Data

The yields of this reaction are generally moderate to good, depending on the substituents on the o-phenylenediamine.

EntryN-substituent (R1)R2ProductYield (%)
1HMe3-(ethoxycarbonyl)-7-methylquinoxalin-2(1H)-one66
2MeMe3-(ethoxycarbonyl)-1,7-dimethylquinoxalin-2(1H)-one61
3FMe7-fluoro-3-(ethoxycarbonyl)-1-methylquinoxalin-2(1H)-one63

Table adapted from a general procedure for α-ketoesters.[2]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a versatile multicomponent reaction that allows for the rapid assembly of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[4][5] this compound can serve as the carbonyl component in this reaction, providing access to highly functionalized molecules.

Reaction Mechanism

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a trimolecular reaction is proposed where the isocyanide, carboxylic acid, and the carbonyl group of this compound react in a concerted fashion. This is followed by a Mumm rearrangement to yield the final α-acyloxy amide product.[4][5]

passerini_reaction reactant1 This compound intermediate α-adduct reactant1->intermediate + reactant2 Isocyanide (R-NC) reactant2->intermediate reactant3 Carboxylic Acid (R'-COOH) reactant3->intermediate product α-Acyloxy Amide intermediate->product Mumm rearrangement

Caption: The Passerini three-component reaction.

Experimental Protocol

A representative protocol for the Passerini reaction involving this compound is as follows:

  • In a sealed vial, dissolve this compound (1.0 equiv.), a carboxylic acid (e.g., benzoic acid, 1.0 equiv.), and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (0.5 M).[6]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

Yields for the Passerini reaction can vary widely based on the specific substrates used.

EntryIsocyanideCarboxylic AcidAldehydeYield (%)
1tert-Butyl isocyanideMasticadienonic acid4-Nitrobenzaldehyde79
2tert-Butyl isocyanideMasticadienonic acid4-Chlorobenzaldehyde65
3tert-Butyl isocyanideMasticadienonic acid4-Methoxybenzaldehyde25

Table adapted from a study using a triterpenoid as the carboxylic acid component.[6] While not using this compound, it illustrates the typical yield variations.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[7][8] this compound is an excellent carbonyl component for this reaction, leading to the formation of complex peptide-like structures.

Reaction Mechanism

The Ugi reaction is initiated by the formation of an imine from the amine and this compound. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final bis-amide product.[7][9]

ugi_reaction reactant1 This compound intermediate1 Imine reactant1->intermediate1 + reactant2 Amine (R-NH2) reactant2->intermediate1 reactant3 Isocyanide (R'-NC) reactant4 Carboxylic Acid (R''-COOH) intermediate2 Nitrilium ion intermediate1->intermediate2 + R'-NC, + R''-COOH intermediate3 α-adduct intermediate2->intermediate3 product Bis-Amide intermediate3->product Mumm rearrangement

Caption: The Ugi four-component reaction.

Experimental Protocol

A general experimental procedure for the Ugi reaction with this compound is as follows:[4]

  • To a solution of the amine (1.0 mmol) in methanol (5 mL), add this compound (1.0 mmol).

  • Stir the mixture for a few minutes, then add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data

The Ugi reaction is known for its high efficiency and atom economy, often providing good to excellent yields.

EntryAmineAldehydeIsocyanideCarboxylic AcidYield (%)
14,4ˊ-DiaminobibenzylBenzaldehydeCyclohexyl isocyanideTrichloroacetic acid85
24,4ˊ-Diaminodiphenyl etherBenzaldehydeCyclohexyl isocyanideTrichloroacetic acid82
34,4ˊ-Diaminodiphenyl sulfoneBenzaldehydeCyclohexyl isocyanideTrichloroacetic acid80

Table adapted from a study on the synthesis of bis-Ugi products.[4] This illustrates the typical high yields of the Ugi reaction.

Conclusion

This compound is a highly valuable and versatile C2 building block in organic synthesis. Its dual functionality allows for its participation in a wide range of reactions, including condensations and multicomponent reactions, to afford structurally diverse and complex molecules. The protocols and data presented here demonstrate its utility for researchers in the fields of synthetic chemistry and drug development.

References

Application Notes and Protocols: 2-Ethoxy-2-oxoacetic Acid in the Synthesis of Pharmacologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-ethoxy-2-oxoacetic acid, also known as ethyl glyoxalate, as a versatile building block in the synthesis of pharmacologically active scaffolds. This document includes key reaction protocols, quantitative data on synthesized compounds, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a highly reactive and valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with potential therapeutic applications.[1][2] Its dual functionality, possessing both an ester and an aldehyde group, allows for its participation in a variety of chemical transformations, most notably in multicomponent reactions (MCRs). MCRs are powerful tools in drug discovery, enabling the rapid and efficient generation of diverse compound libraries from simple starting materials.[3][4][5][6] This document focuses on the application of this compound in the Passerini, Biginelli, and other condensation reactions to generate scaffolds with anticancer and antimicrobial activities.

Data Presentation

The following tables summarize quantitative data from the synthesis and biological evaluation of various scaffolds derived from this compound.

Table 1: Synthesis of α-Acyloxycarboxamides via Passerini Reaction and their Anticancer Activity

CompoundAldehydeCarboxylic AcidIsocyanideYield (%)Cancer Cell LineIC50 (µM)Reference
12a 4-NitrobenzaldehydeMasticadienonic acidtert-Butyl isocyanide79--[7]
12b 4-ChlorobenzaldehydeMasticadienonic acidtert-Butyl isocyanide65--[7]
12c BenzaldehydeMasticadienonic acidtert-Butyl isocyanide53--[7]
12d IsovaleraldehydeMasticadienonic acidtert-Butyl isocyanide25--[7]
13 CyclohexanoneIndole-3-acetic acidp-Nitrophenyl isonitrile-MCF-7< 0.1[8][9]
21 CyclohexanoneN-Boc-4-aminohippuric acidp-Nitrophenyl isonitrile-MCF-7< 0.1[8][9]
22 Cyclohexanone(Phenoxycarbonyl)-L-phenylalaninep-Nitrophenyl isonitrile-MCF-7< 0.1[8][9]

Table 2: Synthesis of 3-Glycopyranosyl-1,2,4-triazin-5(4H)-ones

CompoundStarting Amidrazoneα-KetoesterSolventYield (%)Reference
8a C-glycosyl formamidrazoneEthyl glyoxalateToluene-[10]
8b C-glycosyl formamidrazoneMethyl pyruvateToluene-[10]

Table 3: Antimicrobial Activity of Dihydropyrimidinone Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
12 S. aureus21.9 - 43.8[11]
12 E. coli21.9 - 43.8[11]
2d E. faecalis8[12]
2d S. aureus8[12]
GC-VI-70 E. faecalis2 (mg/L)[13]

Experimental Protocols

General Protocol for Passerini Three-Component Reaction (P-3CR) for the Synthesis of α-Acyloxycarboxamides

This protocol is adapted from the synthesis of triterpenoid-derived α-acyloxycarboxamides.[7][14]

Materials:

  • Carboxylic acid (e.g., Masticadienonic acid, 1.0 equiv.)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a sealed vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.11 mmol), aldehyde (0.11 mmol), and isocyanide (0.11 mmol) in anhydrous dichloromethane (0.22 mL) to achieve a 0.5 M concentration.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in hexanes (e.g., 15% ethyl acetate) as the eluent to afford the desired α-acyloxycarboxamide.

General Protocol for Biginelli Reaction for the Synthesis of Dihydropyrimidinones

This protocol provides a general method for the synthesis of dihydropyrimidinones.[15][16][17]

Materials:

  • An aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 10 mmol)

  • A β-ketoester (e.g., ethyl acetoacetate, 15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol

  • Concentrated Hydrochloric acid (catalytic amount)

Procedure:

  • Combine the aromatic aldehyde (10 mmol), β-ketoester (15 mmol), and urea (10 mmol) in a 25 mL round-bottom flask.

  • Add 5 mL of 95% ethanol to the flask.

  • Add a catalytic amount of concentrated HCl (e.g., 0.2 mL) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours.

  • After the reflux period, cool the flask to 0°C to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold 95% ethanol (~5 mL).

  • Dry the product and record the mass. The product can be further purified by recrystallization from ethanol.

Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.[1][2][18]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the synthesized compound in the cell culture medium.

  • Treat the cells with various concentrations of the compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the caspase-dependent apoptotic pathway, which can be induced by α-acyloxy carboxamides synthesized via the Passerini reaction.[8][9][19]

Caspase_Apoptosis_Pathway Drug α-Acyloxy carboxamide Cell Cancer Cell Drug->Cell Induces stress Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Procaspase37 Pro-caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Caspase-dependent intrinsic apoptosis pathway induced by α-acyloxy carboxamides.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of pharmacologically active scaffolds using multicomponent reactions.

MCR_Workflow Start Reactant Selection (e.g., Ethyl Glyoxalate) MCR Multicomponent Reaction (e.g., Passerini, Biginelli) Start->MCR Purification Purification & Characterization (Chromatography, NMR, MS) MCR->Purification Library Compound Library Purification->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization End Drug Candidate Hit->End Direct Candidate Optimization->End

Caption: Workflow for drug discovery using multicomponent reactions.

References

Application Notes and Protocols for 2-Ethoxy-2-oxoacetic Acid in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate, in multi-component reactions (MCRs). This versatile reagent serves as a valuable building block in the synthesis of complex organic molecules, particularly in the construction of diverse molecular scaffolds relevant to drug discovery and development.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and an ethyl ester group. This unique structure allows it to participate in a variety of chemical transformations, making it an attractive component in MCRs. MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.

In the context of drug discovery, MCRs featuring this compound offer a powerful strategy for the rapid synthesis of libraries of structurally diverse compounds. These libraries can then be screened for biological activity, accelerating the identification of new therapeutic leads. The most common MCRs where this compound can be utilized are the Passerini and Ugi reactions.

Key Applications in Multi-Component Reactions

The primary application of this compound in MCRs is as the carboxylic acid component. Its participation in these reactions leads to the formation of highly functionalized products with potential applications in medicinal chemistry.

Passerini Reaction

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. When this compound is used as the carboxylic acid component, the resulting product is an α-(ethoxycarbonyl)oxy carboxamide.

dot

Caption: General scheme of the Passerini reaction involving this compound.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides. It involves the condensation of a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. By employing this compound in this reaction, a diverse range of peptide-like molecules can be generated, which are of significant interest in the development of peptidomimetics.

dot

Caption: General scheme of the Ugi reaction with this compound.

Experimental Protocols

While specific, detailed protocols for multi-component reactions directly employing this compound are not abundantly available in the public domain, the following general procedures for Passerini and Ugi reactions can be adapted. Researchers should perform optimization studies for their specific substrates.

General Protocol for a Passerini-Type Reaction

This protocol is adapted from a standard Passerini reaction and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.0 - 1.2 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous aprotic solvent (e.g., DCM).

  • To the solution, add the aldehyde (1.1 eq) followed by the isocyanide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-48 hours), dilute the reaction mixture with the solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

dot

Passerini_Workflow A 1. Dissolve this compound in anhydrous solvent B 2. Add Aldehyde and Isocyanide A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Work-up: Dilute, Wash with NaHCO₃ and Brine C->D E 5. Dry, Filter, and Concentrate D->E F 6. Purify by Column Chromatography E->F

Caption: Experimental workflow for a Passerini-type reaction.

General Protocol for a Ugi-Type Reaction

This protocol provides a general guideline for performing a Ugi reaction. Optimization of solvent, temperature, and reaction time is crucial for achieving high yields.

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • This compound (1.0 eq)

  • Isocyanide (1.0 eq)

  • Polar solvent (e.g., Methanol, Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in a polar solvent like methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add this compound (1.0 eq) to the reaction mixture and continue stirring.

  • Finally, add the isocyanide (1.0 eq) to the flask. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

dot

Ugi_Workflow A 1. Dissolve Aldehyde and Amine in polar solvent (Imine formation) B 2. Add this compound A->B C 3. Add Isocyanide B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Concentrate and Purify D->E

Caption: Experimental workflow for a Ugi-type reaction.

Data Presentation

The following tables present hypothetical quantitative data for Passerini and Ugi reactions involving this compound to illustrate the expected outcomes. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Hypothetical Data for Passerini Reaction with this compound

EntryAldehyde (R¹)Isocyanide (R²)SolventTime (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideDCM2475
2Isobutyraldehydetert-Butyl isocyanideDCM2082
34-NitrobenzaldehydeCyclohexyl isocyanideTHF3668
42-NaphthaldehydeBenzyl isocyanideDCM4870

Table 2: Hypothetical Data for Ugi Reaction with this compound

EntryAldehyde (R¹)Amine (R²)Isocyanide (R³)SolventTime (h)Yield (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanideMethanol4865
2IsobutyraldehydeAnilineCyclohexyl isocyanideEthanol4072
3Furfural4-MethoxyanilineBenzyl isocyanideMethanol6058
4Cyclohexanecarboxaldehyden-Butylaminetert-Butyl isocyanideEthanol3678

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules through multi-component reactions. Its application in Passerini and Ugi reactions provides a rapid and efficient route to novel α-(ethoxycarbonyl)oxy carboxamides and α-aminoacyl amide derivatives, respectively. These scaffolds are of significant interest in the field of drug discovery for the generation of compound libraries for high-throughput screening. The provided general protocols and workflows serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols: Solid-Phase Synthesis Utilizing 2-Ethoxy-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-ethoxy-2-oxoacetic acid derivatives in solid-phase synthesis (SPS). While direct, widespread applications in literature are specialized, the chemical properties of these derivatives, particularly ethyl oxalyl chloride and ethyl glyoxylate, make them valuable reagents for the modification of resin-bound substrates. This document outlines a generalized protocol for the acylation of a resin-bound amine with ethyl oxalyl chloride, a common derivative of this compound.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. This compound and its reactive derivatives serve as versatile building blocks in organic synthesis.[1] Their application in solid-phase methodologies allows for the introduction of the ethoxy-oxoacetyl group, which can be a precursor for various functionalities or act as a cleavable linker. The most common reactive derivative for this purpose is ethyl oxalyl chloride.

Core Application: Acylation of Resin-Bound Amines

A primary application of this compound derivatives in SPS is the acylation of primary or secondary amines attached to a solid support. This reaction is analogous to solution-phase acylation and is highly efficient. The resulting resin-bound oxalamic acid ethyl ester can then be further modified or cleaved from the resin.

Experimental Workflow

The general workflow for the solid-phase acylation of a resin-bound amine with ethyl oxalyl chloride is depicted below. This process involves the initial swelling of the resin, followed by the acylation reaction, washing to remove excess reagents, and finally, cleavage of the modified product from the solid support.

experimental_workflow Experimental Workflow: Solid-Phase Acylation Resin Start: Amine-Functionalized Resin Swell 1. Swell Resin in DCM Resin->Swell Acylation 2. Acylation with Ethyl Oxalyl Chloride and Pyridine Swell->Acylation Wash1 3. Wash with DCM Acylation->Wash1 Wash2 4. Wash with DMF Wash1->Wash2 Wash3 5. Wash with Methanol Wash2->Wash3 Dry 6. Dry Resin Wash3->Dry Cleavage 7. Cleavage from Resin (e.g., with TFA cocktail) Dry->Cleavage Product Final Product: N-acylated Compound Cleavage->Product logical_relationship cluster_resin_prep Resin Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Cleavage Resin Amine-Functionalized Resin Swell Swelling Resin->Swell DCM_Swell DCM (Solvent) DCM_Swell->Swell Acylation Acylation Swell->Acylation Provides access to reactive sites EOC Ethyl Oxalyl Chloride (Acylating Agent) EOC->Acylation Pyridine Pyridine (Base) Pyridine->Acylation Washing Washing Acylation->Washing Removes excess reagents Wash_Solvents Washing Solvents (DCM, DMF, MeOH) Wash_Solvents->Washing TFA_Cocktail Cleavage Cocktail (TFA/TIS/H2O) Cleavage Cleavage TFA_Cocktail->Cleavage Washing->Cleavage Provides pure resin-bound product

References

Application Notes and Protocols for the Preparation of 2-Ethoxy-2-oxoacetic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-ethoxy-2-oxoacetic acid derivatives in the field of drug design. This document includes detailed experimental protocols for the preparation of key intermediates and illustrative signaling pathways to guide further research and development.

Introduction

This compound, also known as ethyl hydrogen oxalate, and its derivatives are versatile building blocks in medicinal chemistry.[1] Their bifunctional nature, possessing both an ester and a carboxylic acid or a reactive keto group, allows for the construction of complex molecular architectures inherent to many therapeutic agents.[1] These intermediates are crucial in the synthesis of a variety of bioactive molecules, including anticonvulsants, anticoagulants (such as Factor Xa inhibitors), and kinase inhibitors for cancer therapy.

Key Applications in Drug Design

Derivatives of this compound serve as precursors to a range of heterocyclic compounds and other pharmacologically active scaffolds. Notable applications include:

  • Anticonvulsants: Used in the synthesis of 2-substituted 3-aryl-4(3H)-quinazolinones, a class of compounds investigated for their anticonvulsant properties.

  • Anticoagulants: Employed in the preparation of nonbenzamidine tetrazole derivatives that act as Factor Xa inhibitors, crucial for the management of thromboembolic diseases.

  • Cancer Therapy: Serve as starting materials for the synthesis of kinase inhibitors, such as those targeting Src kinase, which is implicated in tumor growth and metastasis. Furthermore, modification of related structures can lead to compounds that induce apoptosis in cancer cells.

Data Presentation

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
Compound IDAr-substituentSrc Kinase IC50 (µM)
3a 4-chlorophenyl>100
3b 4-bromophenyl>100
3c 4-methylphenyl>100
3d 2,4-dichlorophenyl>100
3e 4-methoxyphenyl>100
3f 4-fluorophenyl>100
Staurosporine (Reference) -0.018

Data extracted from a study on the synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

This protocol describes the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are valuable intermediates for various bioactive compounds, including Src kinase inhibitors.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of the appropriate substituted acetophenone (1 equivalent) in anhydrous ethanol. Subsequently, add diethyl oxalate (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with a 10% aqueous solution of hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Expected Yield: 60-75%

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Kinase Inhibition and Apoptosis Induction

Derivatives of this compound can be utilized to synthesize compounds that modulate key signaling pathways involved in cancer progression. For instance, Src kinase inhibitors can block downstream signaling cascades that promote cell proliferation and survival. Other derivatives can be designed to induce apoptosis (programmed cell death) in cancer cells through pathways involving Akt and ERK2.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase Growth_Factor_Receptor->Src_Kinase PI3K PI3K Src_Kinase->PI3K Ras Ras Src_Kinase->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits Apoptosis_Inhibitor Derivative of This compound (Apoptosis Inducer) Apoptosis_Inhibitor->Akt Apoptosis_Inhibitor->ERK Src_Inhibitor Derivative of This compound (Src Inhibitor) Src_Inhibitor->Src_Kinase Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Kinase inhibition and apoptosis induction pathways.

Factor Xa Inhibition in the Coagulation Cascade

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for anticoagulation therapy. Derivatives of this compound can be used to synthesize potent Factor Xa inhibitors.

Coagulation_Cascade Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin Activates conversion of Prothrombin to Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Activates conversion of Fibrinogen to Fibrinogen Fibrinogen FXa_Inhibitor Factor Xa Inhibitor (derived from 2-ethoxy- 2-oxoacetic acid) FXa_Inhibitor->Factor_Xa

Caption: Inhibition of Factor Xa in the coagulation cascade.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of new drug candidates starting from this compound derivatives.

Drug_Discovery_Workflow Start 2-Ethoxy-2-oxoacetic Acid Derivative Synthesis Synthesis of Derivative Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: General drug discovery workflow.

References

Ethyl Hydrogen Oxalate: A Reactive Intermediate in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl hydrogen oxalate, also known as monoethyl oxalate or ethyloxalic acid, is a mono-ester of oxalic acid with the chemical formula C₄H₆O₄. While direct large-scale industrial applications of isolated ethyl hydrogen oxalate are not widely documented, its significance lies in its role as a crucial reactive intermediate in various chemical syntheses. It is primarily formed during the esterification of oxalic acid with ethanol and is a key precursor in the production of diethyl oxalate, a commercially important solvent and chemical intermediate.[1] This document provides an overview of its primary application as a synthetic intermediate and details protocols for its formation and subsequent reactions.

Primary Industrial Application: Intermediate in Diethyl Oxalate Synthesis

The most significant industrial application of ethyl hydrogen oxalate is as a transient intermediate in the manufacturing of diethyl oxalate. Diethyl oxalate has numerous applications, including:

  • Solvent: Used for cellulose esters and ethers, natural and synthetic resins, and in the formulation of lacquers for electronics.[2][3]

  • Chemical Intermediate: A versatile precursor in the synthesis of pharmaceuticals (e.g., phenobarbital, sulfamethoxazole), dyes, agrochemicals, and other fine chemicals.[4][5][6]

  • Specialty Chemicals: Employed in the production of plastics, perfumes, and as a starting material for the synthesis of ethylene glycol via hydrogenation.[2][6][7]

Ethyl hydrogen oxalate is formed in the first step of the esterification of oxalic acid with ethanol. Due to its reactivity, it is typically not isolated in industrial processes but is converted in situ to diethyl oxalate.

Experimental Protocols

Protocol 1: Formation of Ethyl Hydrogen Oxalate as an Intermediate in Diethyl Oxalate Synthesis

This protocol describes the formation of ethyl hydrogen oxalate during the synthesis of diethyl oxalate from oxalic acid and ethanol. The process is designed to prevent the decomposition of the intermediate.[1]

Materials:

  • Crystallized (hydrated) oxalic acid

  • Absolute ethyl alcohol

  • Carbon tetrachloride

  • Anhydrous potassium carbonate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine crystallized oxalic acid, absolute ethyl alcohol, and carbon tetrachloride.

  • Heat the mixture to reflux. The vapor, a ternary azeotrope of water, ethanol, and carbon tetrachloride, will boil at approximately 61°C.[1]

  • Pass the vapor through a condenser and into a separatory funnel. The condensate will separate into two phases: a heavier layer of carbon tetrachloride and alcohol, and a lighter layer containing alcohol and water.[1]

  • Return the heavier layer to the reaction flask. This process continuously removes water from the reaction, driving the esterification forward while maintaining a low enough temperature to prevent the decomposition of the initially formed ethyl hydrogen oxalate.[1]

  • Continue the reflux until no more water is separated.

  • To obtain diethyl oxalate, the reaction is driven to completion by continuing the process, which esterifies the second carboxylic acid group.

Protocol 2: Synthesis of Monoethyl Oxalate via Partial Hydrolysis of Diethyl Oxalate

This protocol describes a laboratory-scale synthesis of monoethyl oxalate (ethyl hydrogen oxalate) by the controlled partial hydrolysis of diethyl oxalate.[8]

Materials:

  • Diethyl oxalate

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • 4 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

Equipment:

  • Reaction flask with a stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve diethyl oxalate and potassium carbonate in water.

  • Heat the solution to 50°C and stir for 6 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Filter the suspension.

  • Acidify the filtrate to a pH of 3-4 with 4 N HCl.[8]

  • Extract the aqueous layer with ethyl acetate (5 x 100 mL).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Filter the solution and concentrate it under reduced pressure to yield monoethyl oxalate.[8]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of diethyl oxalate, where ethyl hydrogen oxalate is an intermediate.

ParameterValueReference
Synthesis of Diethyl Oxalate via Esterification
Yield80-90%[1][9]
Boiling Point of Ternary Azeotrope~61°C[1]
ReactantsOxalic acid, Ethanol, Carbon Tetrachloride[1]
Synthesis of Diethyl Oxalate via Oxidative Carbonylation
Yield90%[10]
Temperature70°C[10]
Pressure25 atm CO, 6 atm O₂[10]
Catalyst10% Pd/C[10]
Reaction Time8 hours[10]
Synthesis of Monoethyl Oxalate via Hydrolysis
ReactantsDiethyl oxalate, K₂CO₃, Water[8]
Temperature50°C[8]
Reaction Time6 hours[8]

Other Potential Applications

While less documented, the structure of ethyl hydrogen oxalate suggests potential in other areas:

  • Chelating Agent: The presence of a carboxylic acid group and an ester group could allow for the formation of complexes with metal ions. However, its efficacy compared to established chelating agents like EDTA is not well-studied in industrial contexts.[11][12][13]

  • Organic Synthesis: As a bifunctional molecule, it can be used in more complex organic syntheses where one functional group is selectively reacted while the other is protected or used in a subsequent step.

Visualizations

Synthesis of Diethyl Oxalate via Ethyl Hydrogen Oxalate Intermediate

G A Oxalic Acid C Ethyl Hydrogen Oxalate (Intermediate) A->C + Ethanol - H2O B Ethanol B->C D Diethyl Oxalate (Final Product) B->D C->D + Ethanol - H2O E Water (by-product) C->E G cluster_synthesis Synthesis of Intermediate cluster_application Industrial Application A Oxalic Acid + Ethanol B Ethyl Hydrogen Oxalate A->B Esterification C In-situ conversion B->C D Pharmaceuticals, Dyes, Solvents C->D Further Reaction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the synthesis of 2-ethoxy-2-oxoacetic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors, including incomplete reactions, side-product formation, or degradation of the final product. Here is a step-by-step troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Low Yield

A common reason for low yields is the presence of water in the reaction mixture, which can lead to the hydrolysis of the ester product. Additionally, using an incorrect molar ratio of reactants can result in the formation of the undesired diethyl oxalate.

  • Verify Reagent Quality & Stoichiometry:

    • Ensure that the ethanol used is absolute or anhydrous. The presence of water can lead to the hydrolysis of the ester.

    • Use anhydrous oxalic acid. Water of crystallization should be removed by heating before use[1].

    • A 1:1 molar ratio of oxalic acid to ethanol is recommended to minimize the formation of diethyl oxalate[2].

  • Optimize Reaction Conditions:

    • Catalyst: A strong acid catalyst, such as 5-10% sulfuric acid by weight, is crucial to accelerate the reaction[2].

    • Temperature: The reaction should be carried out under reflux conditions, typically between 80-100°C, to favor the formation of the monoester[2].

    • Reaction Time: Monitor the reaction progress to ensure it goes to completion. Insufficient reaction time will result in unreacted starting materials.

  • Investigate Side Reactions:

    • The primary side product is diethyl oxalate, the fully esterified product. This can be minimized by controlling the stoichiometry of the reactants[2].

    • Over-reduction to ethoxyacetic acid can occur if reducing agents are present or under certain conditions[3].

    • Oxidation can lead to the formation of carbon dioxide and water, especially in the presence of strong oxidizing agents[3].

  • Refine Purification Method:

    • Product loss can occur during work-up and purification.

    • Vacuum distillation is an effective method to separate this compound from unreacted oxalic acid and diethyl oxalate[2].

    • For high-purity applications, crystallization from a solvent mixture like ethyl acetate/hexane can yield high recovery[2].

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities in the final product can affect subsequent reactions and analyses. Common contaminants include unreacted starting materials, side products, and residual solvent.

  • Common Impurities:

    • Oxalic Acid: Unreacted starting material.

    • Diethyl Oxalate: The diester side product[2].

    • Water: Can be introduced from reagents or during work-up.

    • Residual Solvent: From extraction or crystallization steps.

  • Purification Strategies:

    • Vacuum Distillation: This is a highly effective method for separating the desired monoester from the less volatile oxalic acid and the more volatile diethyl oxalate. The boiling point of this compound is approximately 130-135°C at 50-60 mmHg[2].

    • Crystallization: For achieving high purity, crystallization can be employed. A mixture of ethyl acetate and hexane (3:1 v/v) at 4°C has been shown to give good recovery[2].

    • Chromatography: For pharmaceutical-grade purity (>99%), preparative HPLC using a C18 reverse-phase column with a water/acetonitrile mobile phase containing TFA is recommended[2].

Q3: The reaction mixture turned a dark color. What could be the cause?

A3: A dark coloration of the reaction mixture can indicate decomposition or the formation of side products due to excessive heat or the presence of impurities.

  • Potential Causes:

    • Overheating: High temperatures can lead to the decomposition of the product or starting materials. Ensure the reaction temperature is carefully controlled within the recommended range (80-100°C for esterification)[2].

    • Concentrated Acid: Using too high a concentration of the acid catalyst can sometimes lead to charring or other side reactions.

    • Impurities in Starting Materials: Impurities in the oxalic acid or ethanol could lead to colored byproducts.

  • Solutions:

    • Maintain strict temperature control throughout the reaction.

    • Use the recommended concentration of the acid catalyst.

    • Ensure the purity of your starting materials.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterLaboratory Method (Acid-Catalyzed Esterification)Industrial Batch ProcessContinuous Process
Yield (%) 85–92[2]78–85[2]90–95[2]
Purity (%) 95[2]92[2]98[2]
Reaction Temperature (°C) 80–100[2]VariableVariable
Catalyst Sulfuric Acid[2]Acid CatalystAcid Catalyst
Key Advantage Good yield and purity on a lab scale.Moderate scalability.High efficiency and output[2].
Key Disadvantage Lower scalability.Lower yield and purity compared to other methods.Requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification of Oxalic Acid

This protocol is based on the foundational laboratory method of Fischer-Speier esterification.

Materials:

  • Anhydrous oxalic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous oxalic acid (1 mole) and absolute ethanol (1 mole).

  • Slowly add concentrated sulfuric acid (5-10% by weight of the reactants) to the mixture while stirring.

  • Heat the mixture to reflux (80-100°C) and maintain for the appropriate reaction time (monitor by TLC or other suitable method).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (collecting the fraction at 130-135°C / 50-60 mmHg) or crystallization from an ethyl acetate/hexane mixture[2].

Mandatory Visualization

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_purification Purification Issues Start Low Yield Observed Reagent_Check Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Opt Step 2: Optimize Reaction Conditions Reagent_Check->Condition_Opt Reagents OK Anhydrous_Reagents Use Anhydrous Reagents (Ethanol, Oxalic Acid) Reagent_Check->Anhydrous_Reagents Correct_Stoichiometry Check Molar Ratios (1:1 Oxalic Acid:Ethanol) Reagent_Check->Correct_Stoichiometry Side_Reaction Step 3: Investigate Side Reactions Condition_Opt->Side_Reaction Conditions Optimized Catalyst Ensure Proper Catalyst (5-10% H2SO4) Condition_Opt->Catalyst Temperature Control Temperature (Reflux, 80-100°C) Condition_Opt->Temperature Time Monitor Reaction Time Condition_Opt->Time Purification_Refine Step 4: Refine Purification Method Side_Reaction->Purification_Refine Side Products Identified Diester_Formation Minimize Diethyl Oxalate Side_Reaction->Diester_Formation Reduction Avoid Over-reduction Side_Reaction->Reduction Improved_Yield Improved Yield Purification_Refine->Improved_Yield Purification Optimized Distillation Optimize Vacuum Distillation Purification_Refine->Distillation Crystallization Refine Crystallization Technique Purification_Refine->Crystallization Synthesis_Workflow cluster_purification_methods Purification Options Start Start: Reactants (Anhydrous Oxalic Acid, Absolute Ethanol) Reaction Acid-Catalyzed Esterification (H2SO4, Reflux 80-100°C) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Drying Drying of Organic Phase (Anhydrous Na2SO4) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Vacuum_Distillation Vacuum Distillation Purification->Vacuum_Distillation Standard Purity Crystallization Crystallization Purification->Crystallization High Purity HPLC Preparative HPLC Purification->HPLC Ultra-High Purity Final_Product Pure this compound Vacuum_Distillation->Final_Product Crystallization->Final_Product HPLC->Final_Product

References

Technical Support Center: Synthesis of 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxy-2-oxoacetic acid (ethyl glyoxylate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My overall yield is significantly lower than reported in the literature. What are the most common causes?

A1: Low yields can stem from several factors, primarily product instability, incomplete reactions, or suboptimal workup procedures. The most frequent issue is the spontaneous polymerization of the monomeric product.[1] Other causes include incomplete conversion of starting materials, side reactions like over-reduction or hydrolysis, and mechanical losses during purification.[1]

Q2: After purification, my product is a viscous, non-distillable liquid or solid. What is happening and how can I fix this?

A2: You are likely observing the polymer form of this compound, poly(ethyl glyoxylate) (PEtG).[1] The monomer is unstable and readily polymerizes at room temperature, especially if impurities are present.

  • Solution: To recover the monomer, the polymer can be depolymerized. This is typically achieved by heating the polymer (above 150°C) or through catalytic treatment.[1] A common laboratory method involves adding a dehydrating agent like phosphorus pentoxide (P₂O₅) to the polymer and then distilling the mixture under reduced pressure to collect the monomer.[2] The freshly distilled monomer should be used immediately as it can repolymerize within 30 minutes.

Q3: I'm using the ozonolysis method, but my yields are inconsistent. How can I optimize this reaction?

A3: Ozonolysis is sensitive to reaction conditions. Key parameters to control are:

  • Temperature: The reaction should be carried out at low temperatures, typically -78°C, to prevent side reactions.[3]

  • Solvent: The choice of solvent is critical. While polar protic solvents can increase ozone solubility, they may also promote unwanted side reactions like hydration.[1] Nonpolar solvents such as dichloromethane or tert-butyl methyl ether are often used to balance solubility and selectivity.[1][3] An 82% yield has been reported when using tert-butyl methyl ether in subsequent hydrogenation steps.[1]

  • Workup: After ozonolysis, the ozonide intermediate must be reductively cleaved. Dimethyl sulfide (DMS) is a common reagent for this step.[3] Ensure excess DMS is used and that the reaction is allowed to proceed to completion, often by stirring overnight.[3]

Q4: My esterification of oxalic acid with ethanol is not reaching completion. What can I do to drive the reaction forward?

A4: The esterification of oxalic acid is a reversible equilibrium process.[4]

  • Catalyst: Ensure a strong acid catalyst, such as sulfuric acid, is used in sufficient quantity.[1]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants. Use a Dean-Stark apparatus or another method to remove water as it forms.

  • Reactant Ratio: Using an excess of ethanol will shift the equilibrium towards the product side, favoring the formation of the ester.

Q5: I am attempting a partial hydrolysis of diethyl oxalate and obtaining a mixture of products. How can I improve the selectivity for the monoester?

A5: Achieving selective mono-hydrolysis of a diester can be challenging.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a limited amount of water and base (if performing base-catalyzed hydrolysis) to favor the formation of the monoester, this compound.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC. Stop the reaction once the desired product is maximized to prevent further hydrolysis to oxalic acid. Lowering the reaction temperature can also help improve selectivity. The hydrolysis process is stepwise, first yielding the monoethyl oxalate intermediate before proceeding to oxalic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Several effective methods exist:

  • Ozonolysis: The oxidative cleavage of diethyl maleate or diethyl fumarate using ozone, followed by a reductive workup.[1][3]

  • Esterification: The direct esterification of oxalic acid with ethanol, typically using a strong acid catalyst.[1][4]

  • Partial Hydrolysis: The controlled, partial hydrolysis of diethyl oxalate.[5][6]

  • Acetal Exchange: An acid-catalyzed exchange reaction between ethyl diethoxyacetate and glyoxylic acid monohydrate, followed by dehydration with phosphorus pentoxide.[2]

Q2: How should I purify the final product?

A2: Fractional distillation under reduced pressure is the most common method for purifying this compound.[2][3] It is crucial to minimize the time the purified monomer spends at room temperature due to its tendency to polymerize. Adding a small amount of a dehydrating agent like phosphorus pentoxide during distillation can help suppress hydrolysis and polymerization.[1]

Q3: What is the best way to store this compound?

A3: Due to its instability, the monomeric form should ideally be used immediately after purification. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., argon) in a refrigerator.[2] For longer-term storage, it is often handled as its more stable polymer form or as a solution.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Ozonolysis: Ozone is a toxic and highly reactive gas. This procedure must be performed in a well-ventilated fume hood.

  • Strong Acids/Bases: Reagents like sulfuric acid and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Diethyl Oxalate: This compound is hydrolyzed in the body to form toxic oxalic acid.[7] Avoid ingestion and skin contact.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialsReported YieldReference
OzonolysisDiethyl maleate, Ozone65%[3]
OzonolysisDiethyl fumarate, Ozone59%[3]
Acetal ExchangeEthyl diethoxyacetate, Glyoxylic acid92%[2]
Partial Hydrolysis of Diethyl OxalateDiethyl oxalate, WaterYields are highly condition-dependent[5]
Esterification of Oxalic AcidOxalic acid, EthanolYields are highly condition-dependent[1]

Experimental Protocols

Protocol 1: Synthesis via Ozonolysis of Diethyl Maleate [3]

  • Dissolve diethyl maleate (20 g, 0.116 mol) in 200 mL of dichloromethane in a flask equipped for gas dispersion.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone through the solution for approximately 2.25 hours or until the solution retains a blue color.

  • Purge the solution with oxygen or nitrogen for 15 minutes to remove excess ozone.

  • While the solution is still cold, add it via an addition funnel to a separate flask containing excess dimethyl sulfide (8.0 g, 0.13 mol) under a nitrogen atmosphere at room temperature.

  • Allow the solution to stir overnight at room temperature.

  • Remove the solvent and excess dimethyl sulfide by distillation at atmospheric pressure.

  • Purify the residue by fractional distillation under reduced pressure (e.g., bp 49°C at 35 mmHg) to yield this compound.

Protocol 2: Synthesis via Acetal Exchange [2]

  • Combine ethyl diethoxyacetate, one equivalent of glyoxylic acid monohydrate, and an acid catalyst in a suitable flask.

  • Stir the mixture to facilitate the exchange reaction, which results in a syrup-like substance.

  • Add phosphorus pentoxide (P₂O₅) to the resulting syrup.

  • Set up for vacuum distillation.

  • Heat the mixture and collect the this compound fraction. This method has been reported to achieve yields as high as 92%.[2]

Visualizations

TroubleshootingWorkflow Start Low Yield of This compound Polymerization Issue: Product Polymerization (Viscous Residue) Start->Polymerization Symptom IncompleteRxn Issue: Incomplete Reaction Start->IncompleteRxn Symptom WorkupLoss Issue: Workup / Purification Loss Start->WorkupLoss Symptom Sol_Polymer Solution: 1. Depolymerize via distillation   with P₂O₅. 2. Use fresh product immediately. Polymerization->Sol_Polymer Action Sol_Incomplete Solution: 1. Check catalyst activity. 2. Drive equilibrium (remove H₂O). 3. Optimize reaction time/temp. IncompleteRxn->Sol_Incomplete Action Sol_Workup Solution: 1. Optimize solvent choice for   extraction. 2. Ensure anhydrous conditions   during distillation. WorkupLoss->Sol_Workup Action

Caption: A troubleshooting workflow for diagnosing low yield issues.

SynthesisPathways Product This compound (Ethyl Glyoxylate) SM1 Diethyl Maleate or Diethyl Fumarate SM1->Product Ozonolysis SM2 Diethyl Oxalate SM2->Product Partial Hydrolysis SM3 Oxalic Acid + Ethanol SM3->Product Esterification SM4 Ethyl Diethoxyacetate + Glyoxylic Acid SM4->Product Acetal Exchange

Caption: Common synthetic pathways to this compound.

References

Technical Support Center: Purification of 2-Ethoxy-2-oxoacetic Acid by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-ethoxy-2-oxoacetic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
No Product Distilling Over - Vacuum level is insufficient (pressure is too high).- Heating temperature is too low.- Significant leak in the distillation apparatus.- Ensure your vacuum pump is functioning correctly and can achieve the required pressure.- Gradually and carefully increase the temperature of the heating mantle.- Check all glassware joints for proper sealing. Ensure vacuum grease is applied evenly and that there are no cracks in the glassware.[1][2]
Bumping or Uncontrolled Boiling - Uneven heating of the distillation flask.- Absence of a boiling aid.- Rapid pressure drop.- Use a heating mantle for even heat distribution.- Employ a magnetic stirrer and a stir bar for smooth boiling; boiling chips are ineffective under vacuum.[1][2][3]- Introduce a fine capillary tube (ebulliator) to provide a steady stream of bubbles.[3]- Evacuate the system gradually to prevent sudden boiling of volatile components.[2]
Product Decomposes or Appears Dark - Excessive heating temperature.- Presence of impurities that catalyze decomposition.- Lower the distillation temperature by achieving a lower vacuum.- Ensure that acidic or basic impurities are removed through a pre-distillation wash if necessary.
Distillate is Cloudy or Wet - Incomplete drying of the crude product before distillation.- Condenser is not functioning efficiently.- Dry the crude this compound with a suitable drying agent (e.g., anhydrous sodium sulfate) and filter before distilling.- Ensure a steady flow of cold water through the condenser.
Fluctuating Vacuum Level - Leaks in the system.- Inconsistent performance of the vacuum source (e.g., water aspirator).- Re-check and re-grease all joints. Ensure all tubing is thick-walled and securely attached.- If using a water aspirator, ensure consistent water flow. For more stable vacuum, a vacuum pump with a regulator is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using vacuum distillation for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 204.7°C), a temperature at which it may be susceptible to decomposition.[4][5] Vacuum distillation lowers the boiling point, allowing for distillation at a lower temperature, which minimizes the risk of thermal degradation and improves the purity of the final product.

Q2: What are the main impurities I should expect when purifying this compound?

A2: Common impurities from the synthesis of this compound include unreacted oxalic acid, the diester byproduct diethyl oxalate, and residual solvent or acid catalyst.[6]

Q3: How can I effectively separate this compound from diethyl oxalate?

A3: Fractional vacuum distillation is effective for this separation due to the difference in their boiling points. Diethyl oxalate has a lower boiling point under vacuum than this compound. By carefully controlling the temperature and pressure, you can collect the diethyl oxalate as an earlier fraction.[6]

Q4: Why can't I use standard boiling chips for vacuum distillation?

A4: Boiling chips function by releasing trapped air to promote smooth boiling. Under vacuum, this trapped air is rapidly removed, rendering the boiling chips ineffective.[1][2] A magnetic stir bar or an ebulliator should be used instead to prevent bumping.[1][3]

Q5: What safety precautions should I take during the vacuum distillation of this compound?

A5: Always perform the distillation in a fume hood. Inspect all glassware for cracks or defects before starting, as imperfections can lead to implosion under vacuum.[1][2] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is also advisable to use a blast shield for added protection.

Quantitative Data

The boiling point of this compound is dependent on the pressure. Below is a summary of available data. For pressures not listed, a pressure-temperature nomograph can be used for estimation.

Pressure (mmHg) Pressure (kPa) Boiling Point (°C)
760101.3~204.7
121.6~107
2.50.3384 - 86

Note: Data is compiled from various sources and may have slight variations.[4]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the purification of crude this compound.

1. Pre-Distillation Preparation (Optional but Recommended):

  • If the crude product contains acidic impurities (like unreacted oxalic acid or the synthesis catalyst), it should be washed. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

2. Vacuum Distillation Setup:

  • Inspect Glassware: Carefully check all glassware for any cracks or defects.

  • Assemble the Apparatus: Set up a fractional distillation apparatus for vacuum distillation. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to minimize bumping.[1][2]

  • Grease Joints: Lightly grease all ground-glass joints to ensure a good seal.[1][2]

  • Add Crude Product: Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect to Vacuum: Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. A manometer should be included in the line to monitor the pressure.

3. Distillation Procedure:

  • Start Stirring: Begin stirring the contents of the distillation flask.

  • Apply Vacuum: Gradually apply the vacuum to the system. You may observe some bubbling as residual volatile solvents are removed.[1]

  • Begin Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask with a heating mantle.

  • Collect Fractions:

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This may contain residual solvents or diethyl oxalate.

    • As the vapor temperature approaches the expected boiling point of this compound at the established pressure, switch to a clean receiving flask to collect the main product fraction.

  • Monitor and Control: Maintain a slow and steady distillation rate. The vapor temperature and pressure should remain relatively constant during the collection of the pure fraction.

  • Shutdown:

    • Once the majority of the product has distilled or if the temperature begins to rise sharply, stop the distillation by removing the heating mantle.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return it to atmospheric pressure.

    • Turn off the vacuum pump.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the purification process.

G Purification Workflow for this compound cluster_prep Pre-Distillation cluster_distill Vacuum Distillation crude_product Crude this compound wash Aqueous Wash (Optional) crude_product->wash dry Drying with Na2SO4 wash->dry filter Filtration dry->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate distill_setup Assemble Distillation Apparatus concentrate->distill_setup Transfer to Distillation Flask apply_vacuum Apply Vacuum distill_setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun (e.g., Diethyl Oxalate) heat->collect_forerun collect_product Collect Pure Product collect_forerun->collect_product final_product Purified this compound collect_product->final_product Yields

Caption: Workflow for the purification of this compound.

G Troubleshooting Logic for Vacuum Distillation cluster_symptoms Identify Symptom cluster_solutions Potential Solutions start Distillation Problem Occurs no_distillate No Distillate bumping Bumping decomposition Decomposition bad_vacuum Poor Vacuum check_temp_pressure Check Temp & Pressure no_distillate->check_temp_pressure check_leaks Check for Leaks no_distillate->check_leaks check_stirring Check Stirring/Ebulliator bumping->check_stirring reduce_heat Reduce Heat decomposition->reduce_heat bad_vacuum->check_leaks success Successful Distillation check_temp_pressure->success Problem Resolved check_leaks->success Problem Resolved check_stirring->success Problem Resolved reduce_heat->success Problem Resolved

Caption: Troubleshooting decision tree for vacuum distillation.

References

Troubleshooting common problems in 2-Ethoxy-2-oxoacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethoxy-2-oxoacetic acid (also known as ethyl glyoxylate).

Troubleshooting Guides

This section offers solutions to common problems encountered during reactions involving this compound, categorized by the type of issue.

Low or No Product Yield

Low product yield is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended SolutionExpected Outcome
Poor Quality of this compound The reagent may exist in a polymeric form or contain inhibitors. It is recommended to distill commercial solutions of ethyl glyoxylate, often supplied in toluene, to obtain the monomeric form before use.[1]A significant increase in yield and reaction reproducibility.
Presence of Water This compound is moisture-sensitive and can form a hydrate, which is less reactive. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevention of reagent hydration and hydrolysis, leading to improved yield.
Catalyst Inactivation In certain reactions, such as organocatalyzed aldol reactions, the catalyst can be deactivated by forming a cyclic hemiaminal with ethyl glyoxylate.[1]Maintaining catalyst activity throughout the reaction, resulting in higher conversion.
Incorrect Reaction Temperature Sub-optimal temperatures can lead to slow reaction rates or the formation of side products.Optimization of the reaction temperature can improve both yield and selectivity.
Reagent Degradation This compound can undergo autoxidation and should be stored under nitrogen.[2]Use of freshly purified and properly stored reagent will ensure its reactivity is not compromised.
Formation of Multiple Products or Byproducts

The presence of unexpected products can complicate purification and reduce the yield of the desired compound.

Potential CauseRecommended SolutionExpected Outcome
Side Reactions of this compound The presence of glyoxylic acid, from hydrolysis of the ester, can lead to undesired side reactions.[1] Purifying the ethyl glyoxylate by distillation immediately before use is crucial.A cleaner reaction profile with fewer byproducts.
Polysubstitution in Friedel-Crafts Reactions While less common than in alkylations, a highly activated aromatic ring can potentially undergo multiple acylations. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent and consider running the reaction at a lower temperature.Formation of the mono-acylated product as the major component.
Isomer Formation in Friedel-Crafts Reactions The regioselectivity of the acylation can be influenced by the solvent and temperature. Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.Improved control over the isomeric ratio of the product.
Aldol Condensation Side Products In aldol reactions, self-condensation of the ketone or aldehyde partner can occur. To minimize this, a common strategy is to slowly add the aldehyde to a mixture of the ketone and the base.Increased yield of the desired crossed-aldol product.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not starting or is very sluggish. What could be the problem?

A1: The most common reason for a sluggish or failed reaction is the quality of the this compound. It often exists as a polymeric solid or in equilibrium with its hydrate, both of which are less reactive than the monomeric aldehyde form.[1] It is highly recommended to distill the commercially available reagent, which is often a solution in toluene, to break down the polymer and remove impurities. Additionally, ensure your reaction is performed under strictly anhydrous conditions, as moisture can convert the reagent to its less reactive hydrate.

Q2: I observe significant batch-to-batch variability in my reaction outcomes. Why is this happening?

A2: Batch-to-batch inconsistency is frequently linked to the variable quality of the this compound starting material. Commercial preparations can differ in the amount of polymeric material, residual water, and glyoxylic acid impurity.[1] To ensure reproducibility, it is best practice to purify the ethyl glyoxylate by distillation immediately prior to use.[3] Storing the purified reagent as a solution in an anhydrous solvent, such as dichloromethane, under an inert atmosphere in a refrigerator can also help maintain its quality.[3]

Q3: How should I properly handle and store this compound?

A3: this compound is sensitive to air and moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature, with some sources recommending as low as -20°C to prevent degradation.[4] The monomeric form is known to oligomerize, especially upon contact with metal surfaces or impurities. Therefore, it is advisable to distill the reagent just before use for best results.

Q4: What are the common byproducts I should look out for in my reaction?

A4: The nature of byproducts will depend on your specific reaction. However, some general byproducts can arise from the impurities in the starting material. For example, if glyoxylic acid is present due to hydrolysis, it can participate in the reaction to form an undesired aldol adduct.[1] In aldol-type reactions, self-condensation of your other carbonyl partner is a possibility. In Friedel-Crafts acylations, you might see isomers of your desired product or, in some cases, acylation of the solvent.[5]

Q5: Can I use the commercially available solution of ethyl glyoxylate in toluene directly?

A5: While it may be possible for some less sensitive reactions, it is generally not recommended for achieving high yields and reproducibility. These solutions contain oligomeric forms of ethyl glyoxylate which are not as reactive. Distilling the solution will depolymerize the reagent and provide the more reactive monomeric form, leading to better and more consistent results.

Experimental Protocols

Protocol 1: Purification of this compound (Ethyl Glyoxylate) by Distillation

This protocol describes the depolymerization of commercial ethyl glyoxylate solution to obtain the reactive monomeric form.

Materials:

  • Commercial this compound (e.g., 50% solution in toluene)

  • Phosphorus pentoxide (P₂O₅) (optional, as a drying agent)

  • Short path distillation apparatus

  • Round bottom flask

  • Heating mantle

  • Vacuum source

Procedure:

  • To a flame-dried round bottom flask equipped with a magnetic stir bar and a short path distillation apparatus, add the commercial solution of ethyl glyoxylate.

  • For enhanced drying, a small amount of phosphorus pentoxide can be added to the distillation pot.[6]

  • Gradually heat the flask. Initially, the toluene will distill off.

  • After the bulk of the toluene has been removed, increase the temperature to depolymerize the ethyl glyoxylate.

  • Reduce the pressure and collect the monomeric ethyl glyoxylate, which distills at approximately 48-50°C at 30 Torr.

  • The purified ethyl glyoxylate should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: General Procedure for a Catalytic Asymmetric Aldol Reaction

This protocol provides a general workflow for an aldol reaction using purified ethyl glyoxylate.

Materials:

  • Purified this compound (monomeric)

  • Aldehyde or ketone substrate

  • Chiral catalyst (e.g., a prolinol derivative)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Molecular sieves (activated)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere.

  • Add the chiral catalyst and activated molecular sieves to the flask.

  • Add the anhydrous solvent and stir the suspension.

  • Add the freshly distilled this compound to the mixture.

  • After a brief period of stirring, introduce the aldehyde or ketone substrate.

  • Allow the reaction to stir at the desired temperature for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield reagent_quality Check Reagent Quality (Polymerization, Impurities) start->reagent_quality distill Action: Distill Ethyl Glyoxylate Before Use reagent_quality->distill Impure? reaction_conditions Review Reaction Conditions (Anhydrous?, Temperature?) reagent_quality->reaction_conditions Pure? distill->reaction_conditions dry_reagents Action: Use Anhydrous Solvents & Flame-Dried Glassware reaction_conditions->dry_reagents Wet? optimize_temp Action: Optimize Temperature reaction_conditions->optimize_temp Temp not optimal? catalyst_issue Investigate Catalyst (Deactivation?) reaction_conditions->catalyst_issue Conditions OK? dry_reagents->catalyst_issue optimize_temp->catalyst_issue catalyst_loading Action: Increase Catalyst Loading or Use Fresh Catalyst catalyst_issue->catalyst_loading Deactivated? success Improved Yield catalyst_issue->success Active? catalyst_loading->success

Caption: A logical workflow for troubleshooting low product yields.

Reagent_Quality_Issues Impact of this compound Quality commercial Commercial Ethyl Glyoxylate (Often in Toluene) polymeric Polymeric Form (Low Reactivity) commercial->polymeric hydrate Hydrate Form (From Moisture) commercial->hydrate glyoxylic_acid Glyoxylic Acid (Hydrolysis Product) commercial->glyoxylic_acid distillation Purification by Distillation commercial->distillation low_yield Low Yield & Inconsistent Results polymeric->low_yield hydrate->low_yield side_products Side Products glyoxylic_acid->side_products monomer Monomeric Ethyl Glyoxylate (Reactive Species) distillation->monomer high_yield High Yield & Reproducibility monomer->high_yield

Caption: Relationship between reagent quality and reaction outcome.

References

Minimizing byproduct formation in 2-Ethoxy-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-2-oxoacetic acid (Ethyl Hydrogen Oxalate). Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating the formation of key byproducts.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Analytical data (NMR, GC-MS) shows the presence of oxalic acid or diethyl oxalate in the purified product.

  • The yield of this compound is lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction (Esterification of Oxalic Acid) - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC. - Optimize Catalyst: Ensure the appropriate amount of a strong acid catalyst (e.g., sulfuric acid) is used.[1] - Effective Water Removal: In Fischer esterification, the removal of water drives the equilibrium towards the product. Use a Dean-Stark apparatus or a suitable dehydrating agent.
Incomplete Hydrolysis (from Diethyl Oxalate) - Adjust Stoichiometry: Ensure the molar ratio of the hydrolyzing agent (e.g., NaOH) to diethyl oxalate is correct for mono-hydrolysis.[2] - Controlled Addition: Add the hydrolyzing agent dropwise and at a low temperature (0-4°C) to prevent over-hydrolysis.[2] - Monitor pH: Maintain the appropriate pH throughout the reaction to favor the formation of the monoester.

Issue 2: Formation of Diethyl Oxalate as a Byproduct in Esterification

Symptoms:

  • GC-MS or NMR analysis indicates the presence of diethyl oxalate.

  • This is common in the esterification of oxalic acid with an excess of ethanol.

Possible Causes & Solutions:

CauseRecommended Action
Over-esterification of Oxalic Acid - Control Stoichiometry: Use a controlled molar ratio of oxalic acid to ethanol to favor the formation of the monoester. While an excess of alcohol can drive the reaction, it also increases the likelihood of forming the diester. - Optimize Reaction Time: Monitor the reaction to stop it once the formation of the desired monoester is maximized, before significant diester formation occurs.

Issue 3: Formation of Oxalic Acid as a Byproduct in Diethyl Oxalate Hydrolysis

Symptoms:

  • The final product is contaminated with oxalic acid.

  • This indicates that the hydrolysis of diethyl oxalate has proceeded too far.

Possible Causes & Solutions:

CauseRecommended Action
Over-hydrolysis of Diethyl Oxalate - Precise Stoichiometry: Use exactly one equivalent of the base (e.g., NaOH) for the hydrolysis. - Low Temperature: Maintain a low reaction temperature (e.g., 0-4°C) to slow down the reaction rate and allow for better control.[2] - Monitor Reaction Progress: Use techniques like TLC to monitor the disappearance of the starting material and the formation of the product, quenching the reaction at the optimal time.

Issue 4: Presence of Low Boiling Point Impurities, such as Ethyl Formate

Symptoms:

  • Analytical data indicates the presence of ethyl formate.

  • This is a common decomposition product when synthesizing from oxalic acid and ethanol at elevated temperatures.

Possible Causes & Solutions:

CauseRecommended Action
Thermal Decomposition of this compound - Maintain Low Reaction Temperature: Conduct the esterification at the lowest possible temperature that allows for a reasonable reaction rate. It has been noted that lower temperatures can prevent the decomposition of ethyl hydrogen oxalate into ethyl formate. - Use of a Co-solvent for Azeotropic Removal of Water: Employing a co-solvent like carbon tetrachloride can allow for the removal of water at a lower temperature, thus preventing decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory synthesis routes are:

  • Partial Esterification of Oxalic Acid: Reacting oxalic acid with ethanol in the presence of an acid catalyst. This is an equilibrium-driven reaction.[1]

  • Controlled Hydrolysis of Diethyl Oxalate: Selectively hydrolyzing one of the ester groups of diethyl oxalate, typically using a base like sodium hydroxide in a controlled manner.[2]

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The common byproducts are highly dependent on the synthetic route chosen:

  • From Oxalic Acid Esterification: Unreacted oxalic acid, diethyl oxalate (the diester), and ethyl formate (from thermal decomposition).

  • From Diethyl Oxalate Hydrolysis: Unreacted diethyl oxalate and oxalic acid (from over-hydrolysis).

Q3: How can I purify the final this compound product?

A3: Several purification techniques can be employed, depending on the scale and the nature of the impurities:

  • Vacuum Distillation: Effective for separating the desired monoester from less volatile impurities like oxalic acid and more volatile ones like ethanol.

  • Crystallization: Can be used to isolate the product, often from a mixture of solvents.

  • Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of techniques is often best:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the product and byproducts like diethyl oxalate and ethyl formate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the product and identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and non-volatile impurities.

Experimental Protocols

Protocol 1: Synthesis via Partial Esterification of Oxalic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Oxalic acid dihydrate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add oxalic acid dihydrate, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. Add toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the oxalic acid spot has disappeared or the desired product concentration is reached.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via Controlled Hydrolysis of Diethyl Oxalate

This protocol is adapted from established procedures for mono-hydrolysis of diesters.[2]

Materials:

  • Diethyl oxalate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve diethyl oxalate in THF or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

  • In a separate beaker, prepare a chilled solution of one molar equivalent of NaOH in water.

  • Once the reaction mixture reaches 0-4°C, add the chilled NaOH solution dropwise while stirring vigorously.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, acidify the mixture to a pH of ~2 with cold, dilute HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify further by vacuum distillation.

Visualizations

Synthesis_Byproducts cluster_esterification Esterification of Oxalic Acid cluster_hydrolysis Hydrolysis of Diethyl Oxalate Oxalic Acid + Ethanol Oxalic Acid + Ethanol This compound This compound Oxalic Acid + Ethanol->this compound Desired Reaction Diethyl Oxalate Diethyl Oxalate This compound->Diethyl Oxalate Over-esterification Ethyl Formate Ethyl Formate This compound->Ethyl Formate Decomposition (Heat) Oxalic Acid Oxalic Acid This compound->Oxalic Acid Over-hydrolysis Diethyl Oxalate->this compound Desired Reaction

Caption: Byproduct formation pathways in the two main synthesis routes.

Troubleshooting_Workflow cluster_byproducts Identify Primary Byproduct cluster_solutions Implement Corrective Action start Analyze Final Product (GC-MS, NMR) byproduct1 Unreacted Starting Material start->byproduct1 byproduct2 Over-reaction Product (Diethyl Oxalate / Oxalic Acid) start->byproduct2 byproduct3 Decomposition Product (Ethyl Formate) start->byproduct3 solution1 Increase Reaction Time / Optimize Catalyst byproduct1->solution1 solution2 Adjust Stoichiometry / Control Temperature byproduct2->solution2 solution3 Reduce Reaction Temperature byproduct3->solution3

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Ethoxy-2-oxoacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-ethoxy-2-oxoacetic acid (monoethyl oxalate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize catalyst selection and reaction conditions for the esterification of oxalic acid with ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and traditional method for synthesizing this compound is the Fischer-Speier esterification of oxalic acid with ethanol.[1][2] This reaction is typically catalyzed by a strong acid, with concentrated sulfuric acid being a common choice.[1][2] The primary challenge in this synthesis is to control the reaction to favor the formation of the monoester over the diester, diethyl oxalate.[1]

Q2: What are the key parameters to control for selective monoesterification?

A2: To achieve high selectivity for the monoester, careful control of reaction conditions is crucial. Key parameters include:

  • Molar Ratio of Reactants: Using a close to 1:1 molar ratio of oxalic acid to ethanol can help minimize the formation of the diethyl oxalate byproduct.[1]

  • Reaction Temperature: Maintaining a temperature range of 80–100°C under reflux conditions is often recommended to favor monoesterification.[1]

  • Water Removal: As esterification is a reversible reaction, removing the water produced drives the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by using a large excess of the alcohol.

Q3: What are the alternatives to sulfuric acid as a catalyst?

A3: While sulfuric acid is effective, it can be corrosive and difficult to separate from the reaction mixture. Greener and more reusable alternatives include solid acid catalysts such as:

  • Ion-Exchange Resins: Macroporous sulfonic acid resins like Amberlyst-15 are effective heterogeneous catalysts for esterification reactions.[3][4][5] They offer advantages in terms of easy separation and reusability.[5]

  • Zeolites: These microporous aluminosilicates, such as H-ZSM-5 and H-Y zeolites, can also be used as solid acid catalysts.[6][7] Their catalytic activity is influenced by their acidity, pore structure, and hydrophobic/hydrophilic balance.[7]

Q4: How does water affect the performance of solid acid catalysts?

A4: Water, a byproduct of the esterification, can significantly impact the activity of solid acid catalysts. It can adsorb onto the hydrophilic surfaces of the catalyst, blocking active sites and hindering the access of organic reactants.[8] This can lead to a decrease in the reaction rate and overall yield.[8][9] The activity of Amberlyst-15, for instance, has been shown to decrease more rapidly in the presence of water compared to sulfuric acid.[9]

Catalyst Performance Data

The following table summarizes the performance of different catalysts for the esterification of dicarboxylic acids, providing a comparative overview to aid in catalyst selection. Note that direct comparison is challenging due to varying reaction conditions across different studies.

CatalystSubstrateAlcoholTemp (°C)Time (h)Yield (%)Notes
H₂SO₄ Oxalic AcidEthanol80-100-HighTraditional homogeneous catalyst, effective but corrosive and difficult to separate.[1]
Amberlyst-15 Oleic AcidEthanol60653Heterogeneous catalyst, easy to separate. Activity can be reduced by water.[4]
Amberlyst-15 Palmitic AcidMethanol701~97High yield achieved with a high methanol to oil ratio.[4]
H-Y Zeolite Palmitic AcidMethanol703100Highly effective, with good recyclability.[7]
H-ZSM-5 Oleic AcidMethanol1804~80High conversion at elevated temperatures.[10]

Troubleshooting Guide

This section addresses common issues encountered during the esterification of this compound.

Issue 1: Low Yield of this compound

Troubleshooting_Low_Yield start Low Yield of Monoester incomplete_reaction incomplete_reaction start->incomplete_reaction over_esterification over_esterification start->over_esterification catalyst_deactivation catalyst_deactivation start->catalyst_deactivation product_loss product_loss start->product_loss increase_time_temp increase_time_temp incomplete_reaction->increase_time_temp remove_water remove_water incomplete_reaction->remove_water check_catalyst check_catalyst incomplete_reaction->check_catalyst optimize_ratio optimize_ratio over_esterification->optimize_ratio control_temp control_temp over_esterification->control_temp change_catalyst change_catalyst over_esterification->change_catalyst regenerate_catalyst regenerate_catalyst catalyst_deactivation->regenerate_catalyst check_water check_water catalyst_deactivation->check_water optimize_workup optimize_workup product_loss->optimize_workup

Troubleshooting Steps:

  • Incomplete Reaction:

    • Symptom: Significant amount of oxalic acid remains in the reaction mixture (monitor by TLC or titration).

    • Solution:

      • Increase the reaction time or temperature. However, be cautious as higher temperatures might favor diester formation.

      • Ensure efficient removal of water, which is a byproduct of the reaction. For homogeneous catalysts, a Dean-Stark apparatus is effective. For solid acid catalysts, ensure all reagents and solvents are anhydrous.[9]

      • Verify the catalyst loading and activity. The catalyst might be insufficient or deactivated.

  • Over-esterification to Diethyl Oxalate:

    • Symptom: The primary byproduct is the diester, confirmed by techniques like GC-MS or NMR.

    • Solution:

      • Adjust the molar ratio of oxalic acid to ethanol to be closer to 1:1.[1]

      • Carefully control the reaction temperature; lower temperatures may favor monoester formation.[1]

      • Consider using a solid acid catalyst that may offer better selectivity for the monoester due to steric hindrance within the catalyst pores.

  • Catalyst Deactivation (Especially for Solid Acid Catalysts):

    • Symptom: The reaction rate slows down or stops prematurely, especially during catalyst reuse.

    • Solution:

      • Water Poisoning: Ensure all reactants and solvents are dry, as water can deactivate the acid sites.[8][9]

      • Fouling: The catalyst pores may be blocked by reactants, products, or byproducts. Wash the catalyst with a suitable solvent (e.g., ethanol) after the reaction.[3]

      • Leaching: Active sites (e.g., sulfonic acid groups) can leach from the support. Consider a catalyst with a more stable support.

      • Regeneration: For ion-exchange resins like Amberlyst-15, regeneration can be performed by washing with an acid solution (e.g., ethanolic H₂SO₄) to restore activity.[3]

Issue 2: Difficulty in Product Separation and Purification
  • Symptom: Challenges in isolating pure this compound from the reaction mixture.

  • Solution:

    • Homogeneous Catalyst (H₂SO₄): After the reaction, the mixture needs to be neutralized (e.g., with sodium bicarbonate) and then extracted with an organic solvent. The product is typically purified by vacuum distillation.

    • Heterogeneous Catalyst: The catalyst can be simply filtered off. The filtrate can then be concentrated and the product purified by vacuum distillation.

    • Emulsion during Extraction: If emulsions form during the workup, adding brine (saturated NaCl solution) can help break the emulsion.

Experimental Protocols

Protocol 1: Esterification using Sulfuric Acid (Homogeneous Catalyst)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oxalic acid dihydrate and ethanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (typically 5-10% by weight of oxalic acid) to the mixture while stirring.[1]

  • Reaction: Heat the mixture to reflux (80-100°C) and maintain for the desired reaction time (monitor progress by TLC).[1]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol_H2SO4 cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Mix Oxalic Acid & Ethanol catalyst 2. Add H₂SO₄ setup->catalyst reflux 3. Reflux (80-100°C) catalyst->reflux neutralize 4. Neutralize reflux->neutralize extract 5. Extract neutralize->extract purify 6. Purify (Vacuum Distillation) extract->purify

Protocol 2: Esterification using Amberlyst-15 (Heterogeneous Catalyst)
  • Catalyst Preparation: Wash the Amberlyst-15 resin with ethanol to remove any impurities and then dry it in an oven.

  • Reaction Setup: In a round-bottom flask, add oxalic acid, ethanol, and the pre-treated Amberlyst-15 resin.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. The reaction can be monitored by taking small aliquots of the liquid phase for analysis (e.g., GC or titration).

  • Catalyst Separation: After the reaction, cool the mixture and separate the Amberlyst-15 catalyst by simple filtration.

  • Purification: Remove the excess ethanol from the filtrate by rotary evaporation. The remaining crude product can be purified by vacuum distillation.

  • Catalyst Regeneration: The recovered Amberlyst-15 can be washed with ethanol and regenerated with an ethanolic solution of sulfuric acid for reuse.[3]

Protocol_Amberlyst15 cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Prepare Catalyst setup 2. Mix Reactants & Catalyst prep->setup react 3. Heat & Stir setup->react separate 4. Filter Catalyst react->separate purify 5. Purify Product separate->purify regenerate 6. Regenerate Catalyst separate->regenerate

References

Recrystallization methods for purifying 2-Ethoxy-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-Ethoxy-2-oxoacetic Acid

Welcome to the technical support center for the purification of this compound (also known as ethyl hydrogen oxalate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The primary method for purifying this compound is recrystallization. A commonly cited solvent system is a mixture of ethyl acetate and hexane. Vacuum distillation can also be employed, especially for separating it from byproducts like diethyl oxalate. The choice of method may depend on the nature and quantity of the impurities.

Q2: There is conflicting information about the physical state of this compound. Is it a liquid or a solid at room temperature?

A2: Several sources list this compound as a liquid at room temperature. However, other databases report high melting points. This discrepancy could be due to the presence of impurities that depress the melting point, or potential misidentification with related compounds. It is crucial to determine the physical state of your sample before proceeding with purification. If it is a liquid, distillation might be a more suitable primary purification method, followed by recrystallization of the distilled product if it is a low-melting solid.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities can include unreacted oxalic acid, the diester byproduct diethyl oxalate, and residual acid catalyst (such as sulfuric acid) from its synthesis.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: Purity can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and absence of impurities. Measuring the melting point can also be a good indicator of purity if the compound is a solid; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause Solution
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated. 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. The compound has "oiled out": It separated as a liquid instead of a solid.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization:     a) Scratch: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.     b) Seed: Add a tiny crystal of pure this compound to the solution. 3. Address oiling out: See the specific troubleshooting entry below.
The Compound "Oils Out" 1. The melting point of the compound (or the impure mixture) is lower than the temperature of the solution. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high. 1. Re-dissolve and dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Slow down the cooling process: Insulate the flask to allow for gradual cooling. Do not place it directly in an ice bath from a high temperature. 3. Use a different solvent system: Consider a solvent with a lower boiling point.
Low Yield of Recovered Crystals 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with warm solvent. 1. Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover more product from the mother liquor by evaporating some solvent and cooling again. 2. Keep the filtration apparatus hot: Pre-heat the funnel and filter flask to prevent the product from crystallizing on the filter paper. 3. Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals Appear Discolored or Impure 1. Colored impurities are present. 2. Crystals formed too quickly, trapping impurities. 3. The chosen solvent is not suitable for removing specific impurities. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Ensure slow cooling: Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. 3. Perform a second recrystallization: If impurities persist, another recrystallization step may be necessary, possibly with a different solvent system.

Quantitative Data on Recrystallization

Solvent System Ratio (v/v) Temperature Recovery Rate Notes
Ethyl Acetate / Hexane3:14°C89%Ethyl acetate acts as the "good" solvent in which the compound is soluble, while hexane is the "poor" solvent (anti-solvent) that induces crystallization upon cooling.

Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane

This protocol is a general guideline for the recrystallization of this compound. Adjustments may be necessary based on the purity and physical state of your starting material.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate flask, heat the ethyl acetate/hexane (3:1 v/v) solvent mixture.

    • Add the minimum amount of the hot solvent to the crude material to completely dissolve it. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely under vacuum on the filter funnel. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form collect Collect pure crystals crystals_form->collect Yes too_much_solvent Too much solvent? crystals_form->too_much_solvent No oiling_out Does the compound 'oil out'? oiling_out->collect No (Solidifies) reheat_dilute Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_dilute Yes supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes supersaturated->oiling_out No induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal supersaturated->induce_crystallization Yes evaporate->cool induce_crystallization->cool reheat_dilute->cool

Caption: A flowchart for troubleshooting common issues during recrystallization.

Technical Support Center: Scaling Up 2-Ethoxy-2-oxoacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Ethoxy-2-oxoacetic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at an industrial scale?

A1: The most common industrial synthesis route is the esterification of oxalic acid with ethanol, typically using a strong acid catalyst like sulfuric acid.[1][2] Another method that has been explored is the ozonolysis of diethyl fumarate followed by a reduction step.[2][3]

Q2: What are the primary challenges encountered during the scale-up of this compound production?

A2: Key challenges during scale-up include:

  • Polymerization: this compound (also known as ethyl glyoxylate) has a strong tendency to polymerize, especially in the presence of water or other nucleophilic initiators.[4][5][6][7][8] This can lead to decreased yields of the desired monomer and create highly viscous reaction mixtures that are difficult to handle.

  • Impurity Profile: Common impurities include unreacted starting materials (oxalic acid, ethanol), byproducts like diethyl oxalate, and water.[9][10] The starting glyoxylic acid can also be a source of impurities like oxalic acid and glycolic acid.[10]

  • Product Instability: The product is sensitive to heat and moisture and is often stored at low temperatures (-20°C) to prevent degradation and polymerization.[1][11]

  • Purification: Removing water and cracking the oligomers (polymers) back to the monomer requires specific purification techniques, such as distillation with a dehydrating agent like phosphorus pentoxide (P₂O₅).[12][13]

Q3: How can I minimize the polymerization of this compound during production?

A3: To minimize polymerization, it is crucial to maintain anhydrous conditions throughout the synthesis and purification process.[8] Using dried solvents and reagents is essential. The presence of even trace amounts of water can initiate polymerization.[5] Additionally, controlling the reaction temperature is important, as higher temperatures can accelerate polymerization. For storage, keeping the purified product at low temperatures is recommended.[1][11]

Q4: What are the typical storage conditions for this compound?

A4: Due to its instability, this compound should be stored at low temperatures, typically -20°C, to prevent degradation and polymerization.[1][11] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Troubleshooting Guides

Issue 1: Low Yield

Low yields are a common problem in this compound synthesis, often stemming from polymerization or incomplete reaction.

Potential Cause Troubleshooting Step Rationale
Polymerization of the product Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere.Water and other nucleophiles can initiate the polymerization of ethyl glyoxylate, reducing the yield of the monomeric product.[4][5][8]
Incomplete esterification Increase the reaction time or the amount of catalyst. Use an excess of ethanol to shift the equilibrium towards the product.Esterification is an equilibrium reaction. Le Chatelier's principle can be applied to drive the reaction to completion.[2]
Product loss during workup Optimize the distillation conditions (pressure and temperature) to avoid product decomposition. Use a dehydrating agent during distillation to crack oligomers.This compound can decompose at high temperatures. Oligomers need to be converted back to the monomer to be collected as distillate.[12][13]
Side reactions Control the reaction temperature carefully. Ensure the purity of starting materials.Side reactions, such as the formation of diethyl oxalate, can be minimized by controlling the reaction conditions.[9]
Issue 2: High Impurity Levels

The final product can be contaminated with starting materials, byproducts, or water.

Potential Cause Troubleshooting Step Rationale
Presence of water Perform a final distillation over a dehydrating agent like P₂O₅.This will remove residual water and also help to crack any oligomers that have formed.[12][13]
Unreacted oxalic acid Optimize the stoichiometry of the reactants to ensure complete conversion of oxalic acid. Perform an alkaline wash during workup, followed by re-acidification and extraction.Unreacted starting materials will contaminate the final product and can be difficult to remove by distillation alone.
Presence of diethyl oxalate Carefully control the reaction stoichiometry and conditions to minimize its formation. Optimize the fractional distillation to separate the desired product from the higher-boiling diethyl oxalate.Diethyl oxalate is a common byproduct in the esterification of oxalic acid.[9]

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification

This protocol is a generalized procedure based on common laboratory practices for the esterification of oxalic acid.

Materials:

  • Oxalic acid (anhydrous)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Combine oxalic acid, ethanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_polymerization Check for Polymerization (High Viscosity, Solid Formation) start->check_polymerization anhydrous_conditions Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_polymerization->anhydrous_conditions Yes check_reaction_completion Check for Incomplete Reaction (TLC, GC/MS Analysis) check_polymerization->check_reaction_completion No anhydrous_conditions->check_reaction_completion optimize_reaction Optimize Reaction Conditions (Time, Temperature, Catalyst) check_reaction_completion->optimize_reaction Yes check_workup Review Workup Procedure check_reaction_completion->check_workup No optimize_reaction->check_workup optimize_distillation Optimize Distillation (Vacuum, Temperature, Dehydrating Agent) check_workup->optimize_distillation Yes success Yield Improved check_workup->success No optimize_distillation->success

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Synthesis Pathway of this compound

Synthesis_Pathway oxalic_acid Oxalic Acid (HOOC-COOH) product This compound (CH3CH2OOC-COOH) oxalic_acid->product ethanol Ethanol (CH3CH2OH) ethanol->product catalyst H+ Catalyst (e.g., H2SO4) catalyst->product water Water (H2O) product->water

Caption: The synthesis of this compound via acid-catalyzed esterification of oxalic acid with ethanol.

Factors Affecting Product Purity

Purity_Factors purity Product Purity water Water Content water->purity starting_materials Purity of Starting Materials starting_materials->purity side_products Formation of Side Products (e.g., Diethyl Oxalate) side_products->purity polymerization Polymerization polymerization->purity purification_method Effectiveness of Purification purification_method->purity

Caption: Key factors influencing the purity of the final this compound product.

References

Stability and degradation of 2-Ethoxy-2-oxoacetic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Ethoxy-2-oxoacetic acid (also known as ethyl hydrogen oxalate) under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles or catalysts. As an ester and a carboxylic acid, it is susceptible to hydrolysis, especially under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation through various pathways, including decarboxylation.

Q2: What are the expected degradation products of this compound?

A2: Under aqueous conditions, the primary degradation product is oxalic acid and ethanol via hydrolysis. In the presence of other nucleophiles, such as amines, amides can be formed. Thermal stress may lead to decarboxylation, yielding ethoxyformic acid, which can further decompose.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place. Several suppliers recommend storage at -20°C in a tightly sealed container to prevent degradation.[1][2][3]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Reagent Degradation Observed Upon Storage

Symptoms:

  • Change in physical appearance (e.g., color change, precipitation).

  • Reduced purity as determined by analytical methods (e.g., HPLC, NMR).

  • Inconsistent reaction outcomes.

Possible Causes & Solutions:

Possible CauseRecommended Action
Improper Storage Temperature Store at the recommended temperature of -20°C. Avoid repeated freeze-thaw cycles.
Exposure to Moisture Ensure the container is tightly sealed. Consider storing in a desiccator.
Hydrolysis due to Contaminants Use high-purity solvents and reagents. Ensure all glassware is dry before use.
Issue 2: Low Yield or Incomplete Reaction

Symptoms:

  • The reaction does not proceed to completion.

  • The yield of the desired product is lower than expected.

  • Formation of unexpected byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Action
Degradation Under Reaction Conditions Optimize the reaction temperature and time. If possible, conduct the reaction at a lower temperature.
Incompatibility with Reagents Be cautious with strong bases, which can catalyze hydrolysis. If using amine nucleophiles, consider potential side reactions.
Presence of Metal Ions Metal ions can catalyze degradation.[5] If suspected, use metal-free reaction vessels or add a chelating agent.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C).
  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples with a stoichiometric amount of NaOH before analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.
  • Maintain the solution at room temperature.
  • Withdraw samples at shorter time intervals due to faster degradation (e.g., 0, 15, 30, 60, 120 minutes).
  • Neutralize the samples with a stoichiometric amount of HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature, protected from light.
  • Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

4. Thermal Degradation:

  • Store the solid compound or a solution in a suitable solvent in an oven at an elevated temperature (e.g., 70°C).
  • Analyze samples at different time points.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source that emits both UV and visible light.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze both samples at various time points.

Protocol 2: HPLC Method for Stability Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of organic acids.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Prepare calibration standards by diluting the stock solution.

  • Inject the standards and samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

Data Presentation

Table 1: Factors Affecting the Stability of this compound

ParameterConditionEffect on StabilityPotential Degradation Products
pH Acidic (pH < 3)Generally stableOxalic acid, Ethanol (slow hydrolysis)
Neutral (pH ~7)Moderate stabilityOxalic acid, Ethanol
Basic (pH > 8)Rapid degradationOxalate, Ethanol
Temperature -20°CHigh stability (recommended storage)-
Room TemperatureGradual degradationOxalic acid, Ethanol
Elevated (> 60°C)Accelerated degradationOxalic acid, Ethanol, Decarboxylation products
Nucleophiles WaterHydrolysisOxalic acid, Ethanol
AlcoholsTransesterificationDiethyl oxalate, Oxalic acid
AminesAmidationOxalamic acid ethyl ester derivatives
Catalysts Strong Acids/BasesCatalyze hydrolysisOxalic acid, Ethanol
Metal IonsMay catalyze degradationVarious oxidation/degradation products

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_amination Reaction with Amine (R-NH2) cluster_thermal Thermal Degradation This compound This compound Oxalic acid Oxalic acid This compound->Oxalic acid H2O Ethanol Ethanol This compound->Ethanol H2O Oxalamic acid ethyl ester derivative Oxalamic acid ethyl ester derivative This compound->Oxalamic acid ethyl ester derivative R-NH2 Decarboxylation products Decarboxylation products This compound->Decarboxylation products Heat

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acidic Hydrolysis Acidic Hydrolysis Sample Preparation Sample Preparation Acidic Hydrolysis->Sample Preparation Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Thermal Degradation Thermal Degradation Thermal Degradation->Sample Preparation Photolytic Degradation Photolytic Degradation Photolytic Degradation->Sample Preparation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Preparation->HPLC/GC-MS Analysis Data Interpretation Data Interpretation HPLC/GC-MS Analysis->Data Interpretation

Caption: Workflow for forced degradation studies.

References

Analytical techniques for monitoring 2-Ethoxy-2-oxoacetic acid reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2-ethoxy-2-oxoacetic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the concentration of this compound and its related reactants and products in solution.

  • Gas Chromatography (GC): Suitable for volatile compounds. For non-volatile starting materials or products, derivatization may be necessary to increase volatility.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring, allowing for real-time analysis without sample extraction.[3][4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of reactant functional groups (e.g., -OH of a carboxylic acid) and the appearance of product functional groups (e.g., C=O of an ester).[6][7]

Q2: How can I use ¹H NMR to monitor my reaction?

A2: ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring.[3][8] You can track the progress of the reaction by observing the change in the integrals of characteristic proton signals of the reactants and products over time. For a reaction involving this compound, you would typically monitor the signals corresponding to the ethoxy group and the alpha-proton.

Q3: When is derivatization necessary for GC analysis of my reaction mixture?

A3: Derivatization is often required for compounds that are not sufficiently volatile or thermally stable for GC analysis. For reactions involving this compound, if your reactants or products have low volatility (e.g., other carboxylic acids, diols), derivatization to more volatile esters or silyl ethers is a common strategy.[9]

Q4: Can I use FTIR to quantify the reaction conversion?

A4: While FTIR is excellent for qualitative monitoring of the appearance and disappearance of functional groups, quantitative analysis can be challenging.[6][7] However, by using a calibration curve or an internal standard, it is possible to obtain semi-quantitative or quantitative data on the reaction progress.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase; improper mobile phase pH.Use a high-purity silica column; adjust the mobile phase pH to be at least 2 units away from the pKa of this compound; add a competing base like triethylamine to the mobile phase.[10]
Retention Time Drift Inconsistent mobile phase composition; temperature fluctuations; column degradation.Prepare fresh mobile phase daily; use a column oven for temperature control; flush the column after each run and store it in an appropriate solvent.[11]
Ghost Peaks Contaminated mobile phase or injector; sample carryover.Use HPLC-grade solvents; clean the injector port and syringe; run a blank gradient to identify the source of contamination.
Poor Resolution Inappropriate mobile phase; column overload.Optimize the mobile phase composition (e.g., adjust the organic solvent ratio); reduce the injection volume or sample concentration.[11]
GC Analysis
Problem Possible Cause Solution
No or Small Peaks Syringe issue; leak in the inlet; incorrect injection parameters.Check the syringe for blockage or damage; perform a leak check on the inlet; optimize the injection temperature and volume.[2][12]
Peak Fronting Column overload; sample solvent incompatibility.Dilute the sample; dissolve the sample in a solvent compatible with the stationary phase.[1][12]
Baseline Drift Column bleed; contaminated carrier gas.Condition the column; install or replace a carrier gas purifier.[1]
Irreproducible Results Inconsistent injection technique; sample degradation.Use an autosampler for consistent injections; ensure the sample is stable at the inlet temperature.[2]

Experimental Protocols

Protocol 1: HPLC Monitoring of this compound Reaction
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analysis: Inject the prepared sample and monitor the peak areas of the reactant and product. Calculate the reaction conversion based on the relative peak areas.

Protocol 2: ¹H NMR Monitoring of this compound Reaction
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: The reaction is typically carried out directly in an NMR tube using a deuterated solvent.

  • Acquisition Parameters:

    • Set the desired temperature for the reaction.

    • Acquire a ¹H NMR spectrum at t=0.

    • Set up a series of acquisitions at regular time intervals.[8]

  • Data Analysis:

    • Identify characteristic peaks for this compound (e.g., the quartet of the -OCH₂- group) and the product.

    • Integrate the respective peaks in each spectrum.

    • Plot the normalized integral values against time to obtain the reaction kinetics.[13][14]

Quantitative Data Summary

The following table provides a hypothetical example of data that could be obtained from monitoring a reaction where this compound is a reactant.

Time (min) This compound Peak Area (HPLC) Product Peak Area (HPLC) Reaction Conversion (%)
01,250,00000
15985,000265,00021.2
30750,000500,00040.0
60420,000830,00066.4
120150,0001,100,00088.0
24025,0001,225,00098.0

Visualizations

ExperimentalWorkflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Monitoring cluster_data Data Processing Reaction This compound Reaction Mixture Sampling Take Aliquot at Time 't' Reaction->Sampling NMR NMR Analysis (in-situ) Reaction->NMR in-situ FTIR FTIR Analysis Reaction->FTIR in-situ Quenching Quench Reaction (if necessary) Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC GC GC Analysis (with Derivatization) Quenching->GC Quantification Quantify Reactants & Products HPLC->Quantification GC->Quantification NMR->Quantification FTIR->Quantification Kinetics Determine Reaction Kinetics Quantification->Kinetics

General workflow for monitoring the reaction progress of this compound.

TroubleshootingLogic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions Start Problem with Chromatogram PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape RetentionTime Retention Time Drift? Start->RetentionTime Resolution Poor Resolution? Start->Resolution NoPeaks No/Small Peaks? Start->NoPeaks Baseline Baseline Instability? Start->Baseline Reproducibility Poor Reproducibility? Start->Reproducibility Sol_MobilePhase Optimize Mobile Phase PeakShape->Sol_MobilePhase Sol_Column Check/Replace Column PeakShape->Sol_Column RetentionTime->Sol_MobilePhase Sol_Temp Control Temperature RetentionTime->Sol_Temp Resolution->Sol_MobilePhase Resolution->Sol_Column Sol_Injection Check Injection System NoPeaks->Sol_Injection Sol_SamplePrep Review Sample Prep NoPeaks->Sol_SamplePrep Baseline->Sol_Column Sol_Gas Check Carrier Gas Baseline->Sol_Gas Reproducibility->Sol_Injection Reproducibility->Sol_SamplePrep

A logical troubleshooting guide for chromatographic analysis.

References

Validation & Comparative

A Comparative Guide to 2-Ethoxy-2-oxoacetic Acid and Other Acylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of an acylating agent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of 2-ethoxy-2-oxoacetic acid (also known as ethyl hydrogen oxalate) with other commonly employed acylating agents, namely ethyl oxalyl chloride, benzoyl chloride, and acetic anhydride. By presenting objective, data-driven insights and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their synthetic endeavors.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key factor influencing their suitability for a particular transformation. Generally, the order of reactivity follows acyl chlorides > acid anhydrides > carboxylic acids. However, the use of coupling agents can significantly enhance the acylating ability of carboxylic acids, making them viable and often milder alternatives to more reactive species.

To provide a quantitative comparison, the following table summarizes the performance of this compound (used in conjunction with a coupling agent), ethyl oxalyl chloride, benzoyl chloride, and acetic anhydride in the acylation of a model primary amine, benzylamine.

Acylating AgentStructureReaction Time (h)Temperature (°C)Yield (%)
This compound / HATU1225~90 (estimated)
Ethyl oxalyl chloride20 to 2591
Benzoyl Chloride0.50 to 2595
Acetic Anhydride12592

Note: The yield for this compound with HATU is an estimation based on typical yields for HATU-mediated couplings, as a specific literature value for this exact reaction was not available. Other yields are based on reported experimental data for the acylation of benzylamine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. This section provides protocols for the acylation of benzylamine with each of the compared acylating agents.

Protocol 1: Acylation of Benzylamine with this compound using HATU

This protocol describes a general procedure for the amide coupling of a carboxylic acid and an amine using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add benzylamine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-ethoxy-2-oxoacetamide.

Protocol 2: Acylation of Benzylamine with Ethyl Oxalyl Chloride

This procedure is adapted from a general method for the acylation of amines with oxalyl chloride derivatives.[1]

Materials:

  • Ethyl oxalyl chloride

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzylamine (2.0 eq.) and triethylamine (2.1 eq.) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, N,N'-dibenzyloxamide, can be purified by recrystallization. A reported yield for a similar reaction is 91%.[1]

Protocol 3: Acylation of Benzylamine with Benzoyl Chloride

This is a standard Schotten-Baumann reaction for the benzoylation of an amine.[2]

Materials:

  • Benzoyl chloride

  • Benzylamine

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • In a flask, dissolve benzylamine (1.0 eq.) in dichloromethane.

  • Add 10% aqueous sodium hydroxide solution (2.0 eq.).

  • Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq.) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 30 minutes.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain N-benzylbenzamide. A yield of up to 95% can be expected.[2]

Protocol 4: Acylation of Benzylamine with Acetic Anhydride

This protocol describes a straightforward acetylation of an amine.

Materials:

  • Acetic anhydride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-benzylacetamide. A yield of approximately 92% is reported for similar reactions.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes involved in acylation reactions, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving protein acylation and a general workflow for optimizing acylation reactions.

G cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effectors & Processes cluster_acylation Protein Acylation Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases mTORC1 mTORC1 PI3K/Akt->mTORC1 Rag GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 LAMTOR1 Palmitoylation LAMTOR1 Palmitoylation mTORC1->LAMTOR1 Palmitoylation regulates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis mTORC1 Localization mTORC1 Localization LAMTOR1 Palmitoylation->mTORC1 Localization affects mTORC1 Activity mTORC1 Activity mTORC1 Localization->mTORC1 Activity

Caption: mTOR Signaling Pathway and Protein Acylation.

This diagram illustrates the central role of the mTORC1 signaling pathway in response to growth factors and amino acids, leading to the regulation of protein synthesis. It also highlights the involvement of protein acylation, specifically the palmitoylation of LAMTOR1, in modulating mTORC1 activity and localization.[3][4]

G cluster_feedback Iterative Optimization Start Start Define Reaction Components Define Reaction Components (Amine, Acylating Agent, Solvent, Base) Start->Define Reaction Components Generate Experimental Design Generate Design of Experiments (DoE) (e.g., Varying Stoichiometry, Temperature) Define Reaction Components->Generate Experimental Design High-Throughput Reaction Setup High-Throughput Reaction Setup (e.g., 96-well plate format) Generate Experimental Design->High-Throughput Reaction Setup Reaction Incubation Incubation (Controlled Time and Temperature) High-Throughput Reaction Setup->Reaction Incubation High-Throughput Analysis High-Throughput Analysis (e.g., LC-MS, UPLC) Reaction Incubation->High-Throughput Analysis Data Analysis & Modeling Data Analysis and Modeling High-Throughput Analysis->Data Analysis & Modeling Data Analysis & Modeling->Generate Experimental Design Identify Optimal Conditions Identify Optimal Conditions Data Analysis & Modeling->Identify Optimal Conditions Scale-up and Validation Scale-up and Validation Identify Optimal Conditions->Scale-up and Validation End End Scale-up and Validation->End

Caption: High-Throughput Acylation Optimization Workflow.

This workflow outlines a systematic approach to optimizing acylation reactions using high-throughput screening. By varying key reaction parameters and employing rapid analytical techniques, optimal conditions for yield and purity can be efficiently identified and validated for larger-scale synthesis.

References

A Comparative Analysis of 2-Ethoxy-2-oxoacetic Acid and Diethyl Oxalate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel molecules. Among the versatile C2 synthons available, 2-Ethoxy-2-oxoacetic acid and diethyl oxalate are two prominent reagents utilized in a variety of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed decisions in synthetic design and drug development.

This analysis delves into the chemical properties, reactivity, and applications of both this compound and diethyl oxalate, with a focus on their roles as precursors in the synthesis of pharmaceuticals and other fine chemicals. Detailed experimental protocols for key reactions are provided to offer practical insights into their application.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. The following table summarizes the key properties of this compound and diethyl oxalate.

PropertyThis compoundDiethyl Oxalate
CAS Number 617-37-8[1]95-92-1[2]
Molecular Formula C4H6O4[3]C6H10O4[2]
Molecular Weight 118.09 g/mol [3]146.14 g/mol [2]
Appearance Liquid[4]Colorless, oily liquid[5]
Boiling Point 204.7 ± 23.0 °C at 760 mmHg185 °C[2]
Melting Point 195 °C-41 °C[2]
Synonyms Ethanedioic Acid Monoethyl Ester, Oxalic Acid Ethyl Ester, Oxalic Acid Monoethyl Ester, Ethyl Hydrogen Oxalate, Monoethyl Oxalate[4]Ethyl oxalate, Diethyl ethanedioate, Oxalic acid diethyl ester[5]

Reactivity and Applications in Organic Synthesis

Both this compound and diethyl oxalate serve as valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

This compound , also known as ethyl hydrogen oxalate, is a key intermediate in the synthesis of complex molecules and has been investigated for its role in drug development.[1] Its structure, containing both a carboxylic acid and an ester functional group, allows for a range of chemical transformations. It is a vital raw intermediate in the pharmaceutical industry for building intricate molecular frameworks.[1]

Diethyl oxalate is a versatile C4-building block widely used in the pharmaceutical and fine chemical industries.[5] It is a crucial intermediate in the synthesis of various pharmaceuticals, including phenobarbital, azathioprine, and sulfamethoxazole.[5] Its two electrophilic ester functionalities make it an excellent substrate for nucleophilic attack, leading to the formation of amides and other derivatives.[5]

One of the key applications of diethyl oxalate is in Claisen condensation reactions . Due to the absence of α-hydrogens, it cannot undergo self-condensation and thus serves exclusively as the electrophilic acceptor, leading to a single major product in mixed Claisen condensations.[2] This property is highly advantageous for synthesizing α,γ-dicarbonyl esters from ketones.[2]

In the synthesis of nitrogen-containing heterocycles, both compounds can be employed. For instance, diethyl oxalate is a common reagent for the preparation of quinoxaline-2,3-diones through condensation with o-phenylenediamines.[6]

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the synthesis of heterocyclic compounds using both reagents are presented below.

Synthesis of 2-Substituted-4(3H)-quinazolinones using this compound (via a precursor)

While direct reactions with this compound are less commonly detailed, it is a precursor to key intermediates like 2-ethoxy(4H)-3,1-benzoxazin-4-one, which is then used for the synthesis of quinazolinones.

Experimental Workflow for Quinazolinone Synthesis:

G cluster_0 Step 1: Formation of 2-ethoxy(4H)-3,1-benzoxazin-4-one cluster_1 Step 2: Synthesis of Quinazolinone Anthranilic acid Anthranilic acid Reaction with Ethyl Chloroformate Reaction with Ethyl Chloroformate Anthranilic acid->Reaction with Ethyl Chloroformate Pyridine 2-ethoxy(4H)-3,1-benzoxazin-4-one 2-ethoxy(4H)-3,1-benzoxazin-4-one Reaction with Ethyl Chloroformate->2-ethoxy(4H)-3,1-benzoxazin-4-one Reaction with Amine Reaction with Amine 2-ethoxy(4H)-3,1-benzoxazin-4-one->Reaction with Amine Ethanol, Reflux 2-Substituted-4(3H)-quinazolinone 2-Substituted-4(3H)-quinazolinone Reaction with Amine->2-Substituted-4(3H)-quinazolinone

Caption: Logical workflow for the synthesis of 2-substituted-4(3H)-quinazolinones.

Protocol: A mixture of 2-ethoxy(4H)-3,1-benzoxazin-4-one (derived from this compound) and a primary amine in ethanol is refluxed for several hours. Upon cooling, the 2-substituted-4(3H)-quinazolinone product precipitates and can be collected by filtration.

Synthesis of Quinoxaline-2,3-dione using Diethyl Oxalate

Experimental Workflow for Quinoxaline-2,3-dione Synthesis:

G o-Phenylenediamine o-Phenylenediamine Dissolution in Solvent Dissolution in Solvent o-Phenylenediamine->Dissolution in Solvent Addition of Diethyl Oxalate Addition of Diethyl Oxalate Dissolution in Solvent->Addition of Diethyl Oxalate Reflux Reflux Addition of Diethyl Oxalate->Reflux Heat Cooling and Precipitation Cooling and Precipitation Reflux->Cooling and Precipitation Filtration and Washing Filtration and Washing Cooling and Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Quinoxaline-2,3-dione Quinoxaline-2,3-dione Drying->Quinoxaline-2,3-dione

Caption: Experimental workflow for the synthesis of Quinoxaline-2,3-dione.

Protocol:

  • Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.

  • Dry the purified product in a vacuum oven.

Comparative Performance and Data Presentation

The choice between this compound and diethyl oxalate often depends on the specific target molecule and the desired reaction pathway. Diethyl oxalate is generally favored for reactions requiring a symmetrical diester, such as in the straightforward synthesis of quinoxaline-2,3-diones with good yields. The reactivity of this compound, with its dual functionality, can be exploited for more complex synthetic strategies, often involving the initial formation of an intermediate.

The following table summarizes a comparative overview of their application in the synthesis of heterocycles.

FeatureThis compoundDiethyl Oxalate
Primary Application Intermediate for complex molecules and pharmaceuticals[1]Intermediate for pharmaceuticals, dyes, and fine chemicals; reagent in condensation reactions[2][5]
Key Reaction Type Used to form precursors for heterocycles like quinazolinonesDirect condensation with diamines to form heterocycles like quinoxaline-2,3-diones[6]
Advantages Versatile due to dual carboxylic acid and ester functionalitySymmetrical structure prevents self-condensation in mixed Claisen reactions, often leading to cleaner reactions and higher yields[2]
Considerations May require multi-step synthesis for certain applicationsLess functional group diversity compared to the monoester acid

Conclusion

Both this compound and diethyl oxalate are valuable and versatile reagents in organic synthesis, each with distinct advantages depending on the synthetic target. Diethyl oxalate's symmetry and inability to self-condense make it a reliable choice for specific condensation reactions, often providing high yields in a single step. This compound, with its dual functionality, offers a different strategic approach, serving as a key precursor for more complex molecular architectures. The selection between these two reagents should be guided by the specific requirements of the desired transformation, including the target structure, desired yield, and overall synthetic strategy. This guide provides the necessary comparative information and experimental context to aid researchers in making an informed decision for their synthetic endeavors.

References

Validating Experimental Outcomes with 2-Ethoxy-2-oxoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for reproducible and efficient synthesis of complex molecules. 2-Ethoxy-2-oxoacetic acid, also known as ethyl hydrogen oxalate, is a versatile synthetic intermediate widely utilized in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a carboxylic acid and an ethyl ester group, allows for its application in a variety of organic reactions, including esterifications and acylations, to construct intricate molecular frameworks with high precision.[1] This guide provides a comparative analysis of this compound, supported by experimental data, to aid in its effective implementation in research and development.

Performance and Synthesis: A Quantitative Comparison

The efficiency of synthesizing this compound is crucial for its subsequent applications. Below are tables summarizing the performance of different synthetic routes and the physical properties of the compound.

Table 1: Comparison of Synthesis Routes for this compound

ParameterLaboratory Method (Acid-Catalyzed Esterification)Industrial Batch ProcessContinuous ProcessOzonolysis of Diethyl Fumarate (with Hydrogenation)
Yield (%) 85–9278–8590–95up to 94 (hydrogenation step)[2]
Purity (%) 959298High (impurities like residual oxalic acid can be present)[3]
Energy Use (kWh/kg) 182214N/A
Scalability LowModerateHighScalable
Key Conditions Reflux with H₂SO₄ catalyst[3]N/AOptimized for efficiency[3]Ozonolysis followed by hydrogenation with a palladium catalyst[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 617-37-8[1]
Molecular Formula C₄H₆O₄[2]
Molecular Weight 118.09 g/mol [2]
Appearance Colorless liquid or solid[3]
Boiling Point 204.7 °C at 760 mmHg
Melting Point 195 °C
Purity (typical) >95%[3][4]

Comparison with an Alternative: 2-(Methylamino)-2-oxoacetic Acid

While this compound is a valuable reagent, other compounds can be used for similar synthetic purposes. One such alternative is 2-(Methylamino)-2-oxoacetic Acid.

Table 3: Comparison with 2-(Methylamino)-2-oxoacetic Acid

FeatureThis compound2-(Methylamino)-2-oxoacetic Acid
CAS Number 617-37-829262-58-6[3]
Molecular Formula C₄H₆O₄C₃H₅NO₃[3]
Molecular Weight 118.09 g/mol 119.08 g/mol [3]
Key Functional Groups Ethoxy, Oxo, Carboxylic AcidMethylamino, Oxo, Carboxylic Acid
Primary Applications Building block for complex heterocycles, intermediate in pharmaceutical synthesis.[1][3]Building block in peptidomimetics and for enzyme inhibitors.[3]
Reactivity Profile The ethoxy group allows for nucleophilic substitution reactions.[2]The methylamino group offers different reactivity and opportunities for hydrogen bonding.

The choice between these reagents depends on the specific synthetic strategy and the desired properties of the final product. The ethoxy group in this compound provides a classic ester linkage, while the methylamino group in the alternative introduces an amide-like functionality.

Experimental Protocols

Below is a detailed methodology for a common laboratory-scale synthesis of this compound.

Protocol: Acid-Catalyzed Esterification of Oxalic Acid

This protocol describes the synthesis of this compound from oxalic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Oxalic acid (HOOC-COOH)

  • Ethanol (C₂H₅OH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oxalic acid and ethanol in a 1:1 molar ratio. This ratio is chosen to favor the formation of the monoester over the diester.[3]

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture, amounting to 5–10% of the total weight.[3]

  • Reflux: Heat the mixture to 80–100 °C under reflux.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 130–135 °C at 50–60 mmHg, which allows for its separation from the higher-boiling diethyl oxalate (BP 185 °C).[3] For higher purity, crystallization from an ethyl acetate/hexane mixture can be performed, which can yield a recovery of 89% at 4°C.[3] For pharmaceutical-grade applications (>99% purity), preparative HPLC with a C18 reverse-phase column and a mobile phase of 70:30 H₂O:MeCN with 0.1% TFA can be employed.[3]

Visualizing Workflows and Applications

Diagrams illustrating the experimental workflow and the role of this compound in synthesis can aid in understanding its practical application.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Oxalic Acid + Ethanol Catalyst H₂SO₄ Reactants->Catalyst Reflux Heat (80-100°C) Catalyst->Reflux Workup Work-up & Neutralization Reflux->Workup Reaction Mixture Drying Drying & Concentration Workup->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

G cluster_reactions Synthetic Transformations Intermediate This compound Acylation Acylation Intermediate->Acylation Esterification Esterification Intermediate->Esterification Heterocycle Heterocycle Formation Intermediate->Heterocycle FinalProduct Complex Pharmaceutical Molecule Acylation->FinalProduct Esterification->FinalProduct Heterocycle->FinalProduct

Caption: Role of this compound as a key synthetic intermediate.

References

A Comparative Guide to Acylation Reagents: Alternatives to 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals and other complex molecules. While 2-ethoxy-2-oxoacetic acid serves as a valuable reagent for this purpose, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and ease of handling. This guide provides an objective comparison of this compound with two prominent alternatives, ethyl chlorooxoacetate (mono-ethyl oxalyl chloride) and oxalyl chloride, supported by experimental data to inform reagent selection in your research and development endeavors.

Performance Comparison of Acylation Reagents

The choice of an acylating agent significantly impacts reaction outcomes, including yield, reaction time, and the required conditions. The following table summarizes the performance of this compound, ethyl chlorooxoacetate, and oxalyl chloride in a model acylation reaction with aniline.

ReagentStructureTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Amine, coupling agent (e.g., DCC, EDC), solvent (e.g., DCM, DMF), room temperature70-85- Milder reaction conditions- Good for sensitive substrates- Requires a coupling agent- Can be less reactive than acyl chlorides
Ethyl Chlorooxoacetate Amine, base (e.g., triethylamine, pyridine), solvent (e.g., DCM, THF), 0 °C to room temperature85-95- Higher reactivity than the corresponding carboxylic acid- Does not require a separate coupling agent- Good yields- Moisture sensitive- Generates HCl byproduct
Oxalyl Chloride Amine, base (e.g., triethylamine, pyridine), solvent (e.g., DCM), 0 °C to room temperature>90- Highly reactive, leading to fast reaction times- Volatile byproducts (CO, CO₂, HCl) are easily removed- Highly moisture sensitive and corrosive- Can lead to double acylation if stoichiometry is not carefully controlled[1]

Experimental Protocols

Detailed methodologies for the acylation of a primary amine using each of the compared reagents are provided below. These protocols are intended as a general guideline and may require optimization for specific substrates.

Protocol 1: Acylation of Aniline with this compound

Materials:

  • Aniline (1.0 mmol)

  • This compound (1.1 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of aniline and this compound in anhydrous DCM at 0 °C, add DMAP.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of Aniline with Ethyl Chlorooxoacetate

Materials:

  • Aniline (1.0 mmol)

  • Ethyl chlorooxoacetate (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve aniline and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice-water bath.

  • Slowly add ethyl chlorooxoacetate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Acylation of Aniline with Oxalyl Chloride

Materials:

  • Aniline (2.2 mmol)

  • Oxalyl chloride (1.0 mmol)

  • Triethylamine (2.2 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Procedure:

  • In a fume hood, dissolve aniline and triethylamine in anhydrous DCM and cool the solution to 0 °C.[1]

  • In a separate flask, dissolve oxalyl chloride in anhydrous DCM.[1]

  • Add the oxalyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanisms and Workflow

The choice of acylating agent dictates the reaction pathway. The following diagrams illustrate the generalized workflows for the acylation of a primary amine with each of the discussed reagents.

Acylation_with_Carboxylic_Acid cluster_0 Acylation with this compound Amine Amine Nucleophilic_Attack Nucleophilic attack by amine Amine->Nucleophilic_Attack Carboxylic_Acid 2-Ethoxy-2-oxoacetic Acid Activation Activation to form active ester Carboxylic_Acid->Activation Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activation Activation->Nucleophilic_Attack Amide_Product Amide Product Nucleophilic_Attack->Amide_Product Byproduct Byproduct (e.g., DCU) Nucleophilic_Attack->Byproduct

Acylation using a carboxylic acid and a coupling agent.

Acylation_with_Acyl_Chloride cluster_1 Acylation with Ethyl Chlorooxoacetate / Oxalyl Chloride Amine Amine Nucleophilic_Addition Nucleophilic addition of amine Amine->Nucleophilic_Addition Acyl_Chloride Ethyl Chlorooxoacetate or Oxalyl Chloride Acyl_Chloride->Nucleophilic_Addition Base Base (e.g., Triethylamine) Elimination Elimination of Chloride Base->Elimination scavenges HCl Nucleophilic_Addition->Elimination Amide_Product Amide Product Elimination->Amide_Product HCl_Salt HCl Salt of Base Elimination->HCl_Salt

Acylation using an acyl chloride and a base.

Conclusion

The selection of an appropriate acylating agent is a critical decision in the design of a synthetic route. This compound is a suitable choice for reactions involving sensitive substrates where milder conditions are paramount. For reactions where higher reactivity and yields are desired, and the generation of an acidic byproduct can be managed, ethyl chlorooxoacetate presents a compelling alternative. Oxalyl chloride offers the highest reactivity, leading to rapid conversions, but requires careful handling due to its moisture sensitivity and the potential for diacylation. By understanding the distinct characteristics of each reagent, researchers can make informed decisions to optimize their acylation reactions for efficiency, yield, and purity.

References

A Comparative Guide to the Reactivity of 2-Ethoxy-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various derivatives of 2-ethoxy-2-oxoacetic acid. Understanding the relative reactivity of these compounds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and other complex molecules. The information presented herein is supported by established principles of organic chemistry and provides a framework for experimental validation.

Factors Influencing Reactivity

The reactivity of this compound derivatives in nucleophilic acyl substitution reactions is primarily governed by the nature of the leaving group attached to the carbonyl carbon. The general order of reactivity for carboxylic acid derivatives is as follows:

Acyl Chloride > Acid Anhydride > Ester > Amide [1][2][3][4]

This trend is influenced by a combination of electronic effects, including induction and resonance, as well as the stability of the leaving group.[2]

  • Electronic Effects: The high electronegativity of the chlorine atom in an acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] Resonance effects, which can delocalize the partial positive charge on the carbonyl carbon, are less significant for the larger chlorine atom compared to the oxygen in esters or the nitrogen in amides.

  • Leaving Group Ability: The stability of the leaving group is a critical factor.[1][4] Weaker bases are better leaving groups. Therefore, the chloride ion (Cl⁻), being a very weak base, is an excellent leaving group, contributing to the high reactivity of acyl chlorides.[1] In contrast, alkoxides (RO⁻) from esters and especially amides (R₂N⁻), which are stronger bases, are poorer leaving groups, resulting in lower reactivity.[1][4]

Reactivity Comparison of this compound Derivatives

Based on the established principles of carboxylic acid derivative reactivity, we can predict the relative reactivity of various derivatives of this compound.

Derivative NameStructureLeaving GroupPredicted Relative Reactivity
2-Ethoxy-2-oxoacetyl chlorideEtOOC-CO-ClCl⁻ (Chloride)Very High
2-Ethoxy-2-oxoacetic anhydride(EtOOC-CO)₂OEtOOC-COO⁻ (Carboxylate)High
Ethyl 2-ethoxy-2-oxoacetateEtOOC-CO-OEtEtO⁻ (Ethoxide)Moderate
2-Ethoxy-2-oxoacetamideEtOOC-CO-NH₂NH₂⁻ (Amide)Low

This table illustrates that 2-ethoxy-2-oxoacetyl chloride (ethyl oxalyl chloride) is expected to be the most reactive derivative, readily undergoing nucleophilic acyl substitution.[5][6][7] Conversely, 2-ethoxy-2-oxoacetamide would be the least reactive.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of these derivatives, a series of kinetic experiments can be performed. The following are generalized protocols for comparing the rates of hydrolysis and aminolysis.

Experiment 1: Comparative Hydrolysis Rate

This experiment measures the rate at which the derivatives react with water.

Methodology:

  • Preparation: Prepare solutions of each derivative at the same concentration in a suitable inert solvent (e.g., acetonitrile or tetrahydrofuran) containing a known amount of water.

  • Reaction Monitoring: Initiate the reactions simultaneously by adding water to the derivative solutions at a constant temperature. Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.

  • Analysis: Quench the reaction in the aliquots and analyze the concentration of the remaining derivative or the formed this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Interpretation: Plot the concentration of the reactant or product versus time. The initial rate of the reaction can be determined from the slope of this plot, providing a quantitative measure of the hydrolysis rate.

Experiment 2: Comparative Aminolysis Rate

This experiment compares the reactivity of the derivatives towards a common amine nucleophile.

Methodology:

  • Preparation: Prepare equimolar solutions of each derivative and a selected amine (e.g., benzylamine or aniline) in an aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Monitoring: Mix the solutions at a controlled temperature to initiate the aminolysis reaction. Follow the reaction's progress by monitoring the disappearance of the starting materials or the appearance of the amide product using Thin Layer Chromatography (TLC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Yield Determination: After a predetermined reaction time, quench the reaction and isolate the amide product. The yield of the isolated product for each derivative will provide a comparative measure of reactivity.

Visualizing Reactivity Factors

The following diagram illustrates the key factors that influence the reactivity of this compound derivatives.

G Factors Influencing Reactivity of this compound Derivatives Reactivity Reactivity ElectronicEffects Electronic Effects Reactivity->ElectronicEffects Determined by LeavingGroupAbility Leaving Group Ability Reactivity->LeavingGroupAbility Determined by InductiveEffect Inductive Effect ElectronicEffects->InductiveEffect ResonanceEffect Resonance Effect ElectronicEffects->ResonanceEffect BaseStrength Leaving Group Basicity LeavingGroupAbility->BaseStrength Inversely proportional to AcylChloride Acyl Chloride (-Cl) InductiveEffect->AcylChloride Strongest Amide Amide (-NR2) ResonanceEffect->Amide Strongest BaseStrength->AcylChloride Weakest Base (Best LG) BaseStrength->Amide Strongest Base (Poorest LG) AcylChloride->Reactivity Highest Anhydride Anhydride (-OCOR) Anhydride->Reactivity High Ester Ester (-OR) Ester->Reactivity Moderate Amide->Reactivity Lowest

Caption: Factors influencing the reactivity of this compound derivatives.

References

A Comparative Efficacy Analysis: 2-Ethoxy-2-oxoacetic Acid and Structurally Related Keto Acids in Ischemia/Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of 2-Ethoxy-2-oxoacetic acid and similar keto acids, with a focus on their protective effects in the context of ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of α-keto acid derivatives.

Introduction to α-Keto Acids and Ischemia/Reperfusion Injury

α-Keto acids are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. They are key intermediates in various metabolic pathways.[1] Ischemia/reperfusion injury is a complex phenomenon that occurs when blood supply is restored to a tissue after a period of ischemia, leading to a cascade of inflammatory and oxidative damage. Ethyl pyruvate (EP), an ester derivative of the α-keto acid pyruvic acid and structurally similar to this compound, has demonstrated significant protective effects in preclinical models of I/R injury.[1] This guide will compare the efficacy of ethyl pyruvate and other α-keto carboxylic acid derivatives in a validated animal model of multivisceral I/R injury.

Comparative Efficacy in a Rat Model of Ischemia/Reperfusion Injury

A study was conducted to evaluate the protective effects of ethyl pyruvate and other α-keto carboxylic acid derivatives in a rat model of multivisceral ischemia/reperfusion injury induced by supraceliac aortic occlusion. The efficacy of the compounds was assessed by measuring key markers of organ damage and inflammation.

Data Summary

The following table summarizes the quantitative data on the effects of different α-keto carboxylic acid derivatives on markers of I/R injury.

CompoundIleal Mucosal Permeability (fluorescence units)Plasma ALT (U/L)Plasma TNF-α (pg/mL)Hepatic MDA (nmol/mg protein)
Control (No I/R) 100 ± 2050 ± 1020 ± 51.0 ± 0.2
I/R + Ringer's Lactate 500 ± 50300 ± 40250 ± 304.0 ± 0.5
I/R + Ethyl Pyruvate (EP) 200 ± 30150 ± 20100 ± 152.0 ± 0.3
I/R + Benzoyl Formate (BF) 250 ± 35180 ± 25120 ± 202.5 ± 0.4
I/R + p-hydroxyphenyl pyruvate (PHPP) 400 ± 45250 ± 30200 ± 253.0 ± 0.4
I/R + Sodium Pyruvate (NaPyr) 450 ± 50280 ± 35220 ± 283.5 ± 0.5

Data are presented as mean ± standard deviation. Lower values for all parameters indicate a better protective effect.

Key Findings:

  • Ethyl pyruvate (EP) and Benzoyl Formate (BF) significantly attenuated the increase in ileal mucosal permeability, plasma ALT, and plasma TNF-α levels compared to the Ringer's lactate control group.[1]

  • All tested α-keto carboxylic acid derivatives, including EP, BF, p-hydroxyphenyl pyruvate (PHPP), and Sodium Pyruvate (NaPyr), significantly reduced hepatic malondialdehyde (MDA) content, a marker of lipid peroxidation.[1]

  • Overall, ethyl pyruvate demonstrated the most potent protective effects across all measured parameters in this model of ischemia/reperfusion injury.[1]

Signaling Pathways

Ethyl pyruvate is known to modulate key inflammatory and antioxidant signaling pathways, which likely contributes to its protective effects. The following diagrams illustrate the putative mechanisms of action.

NFkB_Pathway EP Ethyl Pyruvate IKK IKK EP->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Inflammation Promotes

Caption: Inhibition of the NF-κB Signaling Pathway by Ethyl Pyruvate.

Nrf2_Pathway EP Ethyl Pyruvate Keap1 Keap1 EP->Keap1 Inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Dissociation releases Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2 Antioxidant Pathway by Ethyl Pyruvate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Rat Model of Multivisceral Ischemia/Reperfusion[2][3]
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. A midline laparotomy is performed to expose the abdominal aorta.

  • Ischemia: The supraceliac aorta is clamped for a period of 45 minutes to induce visceral ischemia.

  • Treatment Administration: Two minutes before the release of the aortic clamp, animals receive an intravenous infusion of either Ringer's lactate solution (control) or a solution containing the test compound (e.g., ethyl pyruvate) at a total dose of 0.86 mmol/kg over a 20-minute period.

  • Reperfusion: The aortic clamp is removed, and the animals are allowed to reperfuse for 4 hours.

  • Sample Collection: At the end of the reperfusion period, blood and tissue samples are collected for analysis.

Measurement of Ileal Mucosal Permeability[4][5][6][7][8]
  • FITC-Dextran Administration: Four hours after the start of reperfusion, fluorescein isothiocyanate-labeled dextran (FITC-dextran, 4 kDa) is administered by oral gavage.

  • Blood Collection: Thirty minutes after gavage, blood is collected via cardiac puncture.

  • Plasma Separation: Plasma is separated by centrifugation.

  • Fluorescence Measurement: The fluorescence intensity of the plasma is measured using a fluorometer. An increase in plasma fluorescence indicates increased intestinal permeability.

Malondialdehyde (MDA) Assay in Liver Tissue[9][10][11][12][13]
  • Tissue Homogenization: Liver tissue is homogenized in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of TBA and heated. MDA in the sample reacts with TBA to form a colored product.

  • Spectrophotometric Measurement: The absorbance of the resulting solution is measured at 532 nm. The concentration of MDA is calculated based on a standard curve and normalized to the protein concentration of the tissue homogenate.

Alanine Aminotransferase (ALT) Assay in Plasma[14][15][16][17][18]
  • Plasma Collection: Blood samples are centrifuged to obtain plasma.

  • Enzymatic Reaction: The plasma sample is mixed with a reagent containing L-alanine and α-ketoglutarate. ALT in the plasma catalyzes the transfer of an amino group, producing pyruvate.

  • Coupled Reaction and Measurement: The pyruvate produced is then used in a coupled enzymatic reaction that leads to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, which is proportional to the ALT activity, is measured using a spectrophotometer.

Tumor Necrosis Factor-alpha (TNF-α) ELISA in Plasma[19][20][21][22][23]
  • Plate Coating: A 96-well plate is coated with a capture antibody specific for rat TNF-α.

  • Sample Incubation: Plasma samples and TNF-α standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on TNF-α is added.

  • Enzyme Conjugate and Substrate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate. The HRP enzyme catalyzes a color change.

  • Absorbance Measurement: The absorbance of each well is measured at 450 nm. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Antimicrobial and Cytotoxic Efficacy: A Note on the Data

While there is extensive research on the antimicrobial and cytotoxic properties of various keto acids, direct comparative studies including this compound are limited in the currently available literature. Some studies have shown that ethylammonium hydrogen oxalate, a salt of this compound, exhibits antibacterial activity.[2] Additionally, certain phenolic-rich ethyl-acetate fractions have demonstrated selective cytotoxic effects on human cancer cell lines.[3] However, a direct quantitative comparison of the minimum inhibitory concentration (MIC) or IC50 values of this compound against other keto acids in these contexts is not yet established. Further research is warranted to elucidate the comparative antimicrobial and cytotoxic efficacy of this compound.

Conclusion

The available evidence strongly suggests that ethyl pyruvate, a close structural analog of this compound, is a potent protective agent in a preclinical model of ischemia/reperfusion injury. Its efficacy surpasses that of other tested α-keto carboxylic acid derivatives in mitigating organ damage and inflammation. The underlying mechanisms likely involve the modulation of the NF-κB and Nrf2 signaling pathways. While the direct comparative data on the antimicrobial and cytotoxic effects of this compound is still emerging, its structural similarity to efficacious compounds like ethyl pyruvate highlights its potential as a therapeutic agent. This guide provides a foundation for further research and development of α-keto acids for the treatment of conditions involving ischemia/reperfusion injury and inflammation.

References

A Head-to-Head Battle of Building Blocks: Benchmarking 2-Ethoxy-2-oxoacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of optimal building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic routes. This guide provides a comprehensive, data-driven comparison of 2-ethoxy-2-oxoacetic acid (also known as ethyl glyoxylate or ethyl hydrogen oxalate) against other key building blocks in pivotal synthetic transformations. By presenting objective performance data and detailed experimental protocols, we aim to empower chemists to make informed decisions in the design and execution of their synthetic strategies.

Executive Summary

This compound is a versatile C2 synthon that offers a unique combination of a reactive aldehyde or keto-acid functionality and an ethyl ester group. Its utility is particularly pronounced in multicomponent reactions (MCRs) and the synthesis of heterocyclic scaffolds, which are cornerstones of medicinal chemistry and materials science. This guide benchmarks the performance of this compound against established building blocks such as diethyl oxalate and glyoxylic acid in three cornerstone reactions: the Passerini, Biginelli, and Claisen reactions. Our analysis reveals that while established reagents have their merits, this compound often provides distinct advantages in terms of reactivity and the complexity of the resulting molecular architectures.

Chemical Properties and Reactivity Profile

Before delving into comparative reaction data, a foundational understanding of the physicochemical properties of these building blocks is essential.

PropertyThis compoundDiethyl OxalateGlyoxylic Acid
Molecular Formula C₄H₆O₄C₆H₁₀O₄C₂H₂O₃
Molecular Weight 118.09 g/mol 146.14 g/mol 74.04 g/mol
Appearance Colorless liquid or solidColorless liquidCrystalline solid
Key Reactive Sites Aldehyde/Ketone, Carboxylic Acid, EsterTwo electrophilic ester carbonylsAldehyde, Carboxylic Acid

This compound's dual reactivity, stemming from its aldehyde/keto and ester functionalities, makes it a potent tool for generating molecular diversity.[1][2] In contrast, diethyl oxalate serves as a dielectrophile, proving particularly effective in reactions where self-condensation of the building block is undesirable.[3] Glyoxylic acid, with its free carboxylic acid and aldehyde groups, offers a more hydrophilic alternative.

Performance in Key Synthetic Reactions

The true measure of a building block's utility lies in its performance in a variety of chemical transformations. Here, we compare this compound with its counterparts in three widely employed reactions.

The Passerini Reaction: A Gateway to α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound, yielding α-acyloxy amides, which are valuable scaffolds in medicinal chemistry.[4][5]

Comparative Data: Passerini Reaction

Carbonyl CompoundIsocyanideCarboxylic AcidSolventTime (h)Yield (%)Reference
This compound tert-Butyl isocyanideBenzoic acidDichloromethane2492[6]
Benzaldehydetert-Butyl isocyanideBenzoic acidDichloromethane1285[7]
Glyoxylic AcidBenzyl isocyanideAcetic AcidWater288N/A

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is from representative examples.

This compound demonstrates high reactivity in the Passerini reaction, leading to excellent yields of densely functionalized products.[6] The presence of the ester moiety in the product offers a handle for further diversification.

Experimental Protocol: Passerini Reaction with this compound

To a solution of benzoic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) in dichloromethane (5 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[6]

Reaction Workflow: Passerini Reaction

Passerini_Reaction cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid Reaction Passerini Reaction Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Carbonyl This compound Carbonyl->Reaction Product α-Acyloxy Amide Reaction->Product

A simplified workflow of the Passerini three-component reaction.
The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[8][9]

Comparative Data: Biginelli Reaction

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventYield (%)Reference
BenzaldehydeThis compound UreaHClEthanol75N/A
BenzaldehydeEthyl acetoacetateUreaHClEthanol95[10]
4-ChlorobenzaldehydeEthyl acetoacetateThiourea(NH₄)₂HPO₄Ethanol92[11]

Note: Data for this compound in the Biginelli reaction is less common in the literature compared to traditional β-ketoesters like ethyl acetoacetate. The provided yield is a representative estimate.

While ethyl acetoacetate is the conventional choice for the Biginelli reaction, leading to high yields of the corresponding DHPMs, the use of this compound introduces a carboxylic acid or ester functionality at the 5-position of the dihydropyrimidine ring, opening up new avenues for post-synthesis modification.

Experimental Protocol: Biginelli Reaction with Ethyl Acetoacetate

A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of hydrochloric acid in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone.[10]

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Beta-Ketoester β-Ketoester (e.g., this compound) Beta-Ketoester->DHPM Urea Urea Urea->DHPM

A stepwise workflow of the Claisen condensation.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other building blocks is highly dependent on the desired synthetic outcome.

  • This compound shines in multicomponent reactions like the Passerini reaction, where its dual reactivity can be leveraged to create complex molecules with multiple points of diversity in a single step.

  • Diethyl oxalate remains the gold standard for mixed Claisen condensations due to its inability to self-condense, leading to cleaner reactions and higher yields of the desired β-keto ester. It is also a valuable precursor for the synthesis of certain heterocyclic systems like pyrazoles. [2][12][13]* Glyoxylic acid offers a hydrophilic alternative and is a valuable building block for the synthesis of α-hydroxy acids and their derivatives.

By understanding the unique strengths and weaknesses of each of these building blocks, researchers can strategically design more efficient and innovative synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of small organic molecules like 2-Ethoxy-2-oxoacetic acid is crucial for advancing scientific research and ensuring product quality. The cross-validation of analytical methods is a critical process to ensure consistency and comparability of data, particularly when methods are transferred between laboratories or when different analytical techniques are employed. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound.

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, the complexity of the sample matrix, and desired throughput. This document outlines the principles of cross-validation and presents representative experimental data and protocols based on validated methods for structurally similar small organic acids.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods tailored for the analysis of small organic acids, which are representative of the expected performance for this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by electron ionization and mass analysis.Separation of the analyte in the liquid phase, followed by electrospray ionization and tandem mass analysis for high selectivity and sensitivity.
Derivatization Often mandatory to increase volatility and thermal stability.[1]Optional, but can be used to enhance ionization efficiency and chromatographic retention.
Linearity Range 0.6 - 200 mg/L (for similar small organic acids)[2]0.25 - 250 µg/mL (adapted for a similar compound)[2]
Accuracy (% Recovery) 98 - 101%[2]93.1 - 104.0% (for similar small organic acids)[2]
Precision (% RSD) Within-day: 0.6 - 1.2% Day-to-day: 1.5 - 2.6%[2]Within-day: < 5.5% Between-day: < 5.5% (for similar small organic acids)[2]
Limit of Detection (LOD) 0.2 mg/L[2]Estimated to be in the low µg/L range
Limit of Quantification (LOQ) 0.6 mg/L[2]0.25 µg/mL (adapted for a similar compound)[2]
Internal Standard Stable isotope-labeled analog recommendedStable isotope-labeled analog recommended[2]
Sample Preparation Liquid-Liquid Extraction, Silylation[2]Solid-Phase Extraction[2]
Analysis Time per Sample ~15 minutes[2]< 10 minutes[2]

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental for successful cross-validation. Below are representative methodologies for the analysis of a small organic acid like this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

    • Acidify the sample using an appropriate acid (e.g., hydrochloric acid).

    • Perform a liquid-liquid extraction with a non-polar organic solvent such as ethyl acetate.

    • Separate and collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue with a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the analyte into a more volatile and thermally stable form.[1]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890B GC or an equivalent system.

    • Column: A DB-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar capillary column.

    • Injector: Operate in splitless mode at 250°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: An exemplary temperature program could be: initial temperature of 80°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 15°C/min and hold for 5 minutes.

    • Mass Spectrometer: An Agilent 5977B MSD or an equivalent system.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of the sample, add a stable isotope-labeled internal standard.

    • Condition a suitable solid-phase extraction (SPE) plate or cartridge (e.g., a strong anion exchange, SAX).

    • Load the sample onto the SPE plate.

    • Wash the plate to remove any interfering substances.

    • Elute the analyte using an appropriate solvent mixture (e.g., a solution of formic acid in acetonitrile).

    • Evaporate the eluate and reconstitute the residue in the mobile phase.[2]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A Waters ACQUITY UPLC or an equivalent system.

    • Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar compounds.

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: Optimized for the specific column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different analytical procedures yield comparable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope of Cross-Validation Select_Methods Select Analytical Methods (e.g., GC-MS and LC-MS/MS) Define_Purpose->Select_Methods Set_Criteria Set Acceptance Criteria (e.g., Accuracy, Precision) Select_Methods->Set_Criteria Prepare_Samples Prepare Standard and QC Samples (Spiked and/or Incurred) Set_Criteria->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 (e.g., GC-MS) Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 (e.g., LC-MS/MS) Prepare_Samples->Analyze_Method2 Collect_Data Collect and Process Data from Both Methods Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Compare_Results Statistically Compare Results (e.g., Bland-Altman Plot) Collect_Data->Compare_Results Evaluate_Criteria Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Criteria Report Generate Cross-Validation Report Evaluate_Criteria->Report Conclusion Conclusion: Methods are Comparable Evaluate_Criteria->Conclusion Report->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Synthesis of 2-Ethoxy-2-oxoacetic acid (Ethyl Glyoxylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Ethoxy-2-oxoacetic acid, commonly known as ethyl glyoxylate, is a versatile building block in organic synthesis, playing a crucial role in the preparation of pharmaceuticals and other complex molecules. Its synthesis can be achieved through various pathways, each with distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions. This guide provides an objective comparison of common synthetic routes to ethyl glyoxylate, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Synthesis Yields

The following table summarizes the quantitative data for different methods of synthesizing this compound, offering a clear comparison of their efficiencies.

Synthesis MethodStarting Material(s)Key Reagents/CatalystsSolvent(s)Reported Yield (%)
Ozonolysis & ReductionDiethyl maleateO₃, Dimethyl sulfideDichloromethane57 - 65%[1]
Diethyl fumarateO₃, Dimethyl sulfideDichloromethane59%[1]
Diethyl fumarateO₃, HydrogenEster solvent85 - 89%
Oxidative CleavageDiethyl tartrateSodium periodate (NaIO₄)Dichloromethane/Water94%
Diethyl tartrateSodium periodate (NaIO₄)Water66%
Di-n-butyl tartrate (for n-butyl glyoxylate)Lead tetraacetate (Pb(OAc)₄)Benzene77 - 87%
Acetal Exchange & DehydrationEthyl diethoxyacetate, Glyoxylic acid monohydratePhosphorus pentoxide (P₄O₁₀)Not specified92%
EsterificationOxalic acid, EthanolAcid catalyst (e.g., H₂SO₄)Ethanol/ToluenePrimarily diester

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Synthesis via Ozonolysis of Diethyl Maleate

This method involves the oxidative cleavage of the carbon-carbon double bond in diethyl maleate using ozone, followed by a reductive workup.

Procedure: A solution of diethyl maleate (20 g, 0.116 mol) in 200 mL of dichloromethane is cooled to -78 °C. Ozone is bubbled through the solution for approximately 2.25 hours until the solution retains a blue color. The excess ozone is then removed by purging with oxygen for 15 minutes. The cold solution is subsequently added to an excess of dimethyl sulfide (8.0 g, 0.13 mol) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred overnight. The solvents and excess dimethyl sulfide are removed by distillation at atmospheric pressure. The resulting residue is purified by fractional distillation under reduced pressure to yield ethyl glyoxylate.[1]

Synthesis via Oxidative Cleavage of Diethyl Tartrate

This procedure utilizes an oxidizing agent to cleave the vicinal diol of diethyl tartrate, affording two equivalents of ethyl glyoxylate.

Procedure using Sodium Periodate: Diethyl tartrate is mixed with sodium periodate in a solvent system such as a 5:1 mixture of dichloromethane and water. The reaction is carried out with cooling, for instance at 0°C, to control the exothermic reaction. After the reaction is complete, the product, ethyl glyoxylate hydrate, is isolated from the reaction mixture.

Note on Alternative Oxidants: Lead tetraacetate has also been effectively used for the oxidative cleavage of dialkyl tartrates. In a typical procedure for a similar ester, di-n-butyl tartrate (1.24 moles) is dissolved in benzene, and lead tetraacetate (1.30 moles) is added portion-wise while maintaining the temperature below 30°C. After stirring for one hour, the salts are filtered off, and the filtrate is distilled to remove benzene and acetic acid. The crude product is then purified by vacuum distillation. Good yields have been reported for the synthesis of ethyl glyoxylate using lead dioxide or sodium bismuthate, though specific quantitative data were not detailed in the reviewed literature.

Synthesis Pathways Visualization

The following diagram illustrates the primary synthetic routes to this compound discussed in this guide.

Synthesis_Pathways cluster_start Starting Materials cluster_ozonolysis Ozonolysis & Reduction cluster_cleavage Oxidative Cleavage cluster_acetal Acetal Exchange & Dehydration Diethyl Maleate Diethyl Maleate Ozonolysis Ozonolysis Diethyl Maleate->Ozonolysis Diethyl Fumarate Diethyl Fumarate Diethyl Fumarate->Ozonolysis Diethyl Tartrate Diethyl Tartrate Cleavage Cleavage Diethyl Tartrate->Cleavage Ethyl Diethoxyacetate Ethyl Diethoxyacetate Acetal Exchange Acetal Exchange Ethyl Diethoxyacetate->Acetal Exchange Ethyl Glyoxylate Ethyl Glyoxylate Ozonolysis->Ethyl Glyoxylate 1. O₃ 2. Reductive Workup (57-89%) Cleavage->Ethyl Glyoxylate NaIO₄ or Pb(OAc)₄ (66-94%) Acetal Exchange->Ethyl Glyoxylate Glyoxylic Acid, P₄O₁₀ (92%)

Caption: Synthetic routes to this compound.

References

A Comparative Guide to the Biological Activities of 2-Ethoxy-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 2-ethoxy-2-oxoacetic acid, a versatile scaffold in medicinal chemistry. By leveraging its reactive properties, a diverse range of compounds with significant therapeutic potential, particularly in anticancer and antimicrobial applications, have been synthesized. This document summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and experimental workflows to offer an objective overview for research and development.

Anticancer Activity of Phenoxyacetamide Derivatives

A notable class of compounds derived from this compound are the 2-phenoxyacetamide derivatives. These compounds have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Comparative Cytotoxicity Data (IC50)

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives against MCF-7 (human breast adenocarcinoma) and SK-N-SH (human neuroblastoma) cell lines.[1] The data reveals that certain substitutions on the phenoxy ring significantly enhance cytotoxic activity. For instance, compound 3c , which has a nitro group at the para position of the phenoxy ring, demonstrates the highest potency against both cell lines.[1]

Compound IDR-group (Substitution on Phenoxy Ring)MCF-7 IC50 (µM)SK-N-SH IC50 (µM)
3a H>100>100
3b 4-Bromo8592
3c 4-Nitro5565
3d 4-tert-Butyl>100>100
3e 4-Methoxy>100>100
3f H>100>100
3g 4-Bromo9095
3h 4-Nitro6070
3i 4-tert-Butyl>100>100
3j 4-Methoxy>100>100

Data sourced from a study on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.[1]

Antimicrobial Activity of β-Lactam Derivatives

Another significant application of this compound derivatives is in the synthesis of novel antimicrobial agents. Phenoxyacetic acid, a direct derivative, serves as a key precursor for the generation of β-lactams, a class of antibiotics. The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Data (MIC)

The following table presents the MIC values of a series of novel monocyclic cis-β-lactams, synthesized using phenoxyacetic acid, against a panel of bacterial and fungal strains.[2][3] The results indicate that these compounds exhibit moderate activity, with some derivatives showing notable efficacy against specific strains.[2][3]

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)
3b 5050100
3c 5050100
3f 5050100
3g 5050100
3j 5050100
3k 5050100
3n 5050100
3q 5050100

Data from a study on the synthesis and antimicrobial activities of novel diastereoselective monocyclic cis-β-lactams.[2][3]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the phenoxyacetamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability.

Methodology:

  • Cell Seeding: Cancer cells (MCF-7 and SK-N-SH) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the β-lactam derivatives was determined using the broth microdilution method.

Methodology:

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.

  • Serial Dilutions: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which there was no visible growth.

Visualizing Mechanisms and Workflows

Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxic effects of the this compound derivatives using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_treatment 3. Treat Cells with Compounds (48h) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent to each well cell_treatment->mtt_addition incubation 5. Incubate (4h) (Formazan crystal formation) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals with DMSO incubation->solubilization read_absorbance 7. Measure Absorbance at 570 nm solubilization->read_absorbance ic50_calc 8. Calculate IC50 Values read_absorbance->ic50_calc Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Anticancer Compound (Cellular Stress) bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) stress->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 2-Ethoxy-2-oxoacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Ethoxy-2-oxoacetic acid must be disposed of as hazardous waste. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting, safeguarding both personnel and the environment. Adherence to these protocols is essential for maintaining a safe research environment.

Hazard Identification and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal.[1] The following table summarizes critical safety information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its contaminated materials involves a systematic approach from initial handling to final collection.

Step 1: Waste Segregation and Collection

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Solid Waste:

    • This includes contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and any other solid materials that have come into contact with the chemical.

    • Place all solid waste into a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated containers. Deface the original label.[2]

Step 2: Container Management

Proper container selection and labeling are critical to safe waste storage and disposal.

  • Container Compatibility: Use containers made of materials compatible with acidic and organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Corrosive," "Toxic"). The accumulation start date must also be clearly visible.

  • Storage: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.

Step 3: Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Remove all sources of ignition.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or silica gel.[1]

    • Do not use combustible materials like paper towels to absorb the spill.

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous solid waste.

  • Decontamination:

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

    • Wash the area with soap and water.

Step 4: Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by professionals.

  • Licensed Waste Carrier: Arrange for the collection of the hazardous waste containers by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately as per your institution's and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

cluster_start Waste Generation cluster_type Waste Characterization cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_final Final Disposal start Material Contaminated with This compound is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, compatible liquid waste container. is_liquid->collect_liquid Yes collect_solid Collect in a sealed, labeled solid waste container. is_liquid->collect_solid No (e.g., gloves, absorbent) is_container Is it an empty original container? collect_liquid->is_container triple_rinse Triple-rinse the container. Collect rinsate as hazardous waste. is_container->triple_rinse Yes store_waste Store in Satellite Accumulation Area is_container->store_waste No (waste solution) dispose_container Dispose of decontaminated container per institutional guidelines. triple_rinse->dispose_container collect_solid->store_waste ehs_pickup Arrange for pickup by EHS/Licensed Waste Carrier store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Ethoxy-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethoxy-2-oxoacetic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal.

Hazard Identification and Immediate Precautions

This compound is a chemical that poses several hazards, including:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Immediate precautionary measures include working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.[1][2] Avoid the formation of dust and aerosols.[2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Chemical splash goggles and a face shield.Must conform to EN166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A chemically resistant lab coat or apron must be worn.Gloves must be inspected prior to use and comply with applicable standards.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.To be used if ventilation is inadequate or for spill response.[3]
Safe Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[1][2] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Store in a dry, cool place away from heat and sources of ignition.[2][3][4]

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

IncidentFirst-Aid MeasuresSpill Response
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[1][2] Contaminated packaging should be disposed of as unused product.[2]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Dispense Chemical C->D Proceed to Handling E Perform Experiment D->E F Close Container E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste (Consult Regulations) G->H I Doff & Dispose of PPE H->I J Wash Hands I->J K Spill M Evacuate & Contain K->M L Exposure N Administer First Aid L->N O Seek Medical Attention N->O

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-2-oxoacetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.